GD-Tex
Beschreibung
Eigenschaften
Key on ui mechanism of action |
Motexafin gadolinium (Xcytrin) is Pharmacyclics' most advanced anti-cancer product candidate, a small-molecule drug with a novel mechanism of action. Xcytrin accumulates selectively in cancer cells due to their increased rates of metabolism. Once inside the cell, Xcytrin induces apoptosis (programmed cell death) by disrupting redox-dependent pathways. Xcytrin inhibits the enzyme thioredoxin reductase, which is a tumor growth promoter. This mechanism provides the opportunity to use Xcytrin in a wide range of cancers. Xcytrin is paramagnetic, and therefore is detectable by magnetic resonance imaging (MRI), allowing the visualization of the drug in tumors. |
|---|---|
CAS-Nummer |
246252-06-2 |
Molekularformel |
C52H72GdN5O14 |
Molekulargewicht |
1148.4 g/mol |
IUPAC-Name |
3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium(3+);diacetate |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Gd/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;+3/p-2 |
InChI-Schlüssel |
VAZLWPAHMORDGR-UHFFFAOYSA-L |
SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Gd] |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Gd+3] |
Aussehen |
Solid powder |
Reinheit |
>98% |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PCI 0120; PCI-0120; PCI0120; API-GP 3; Gd texaphyrin; Gd-Texgadolinium; texaphyrin; Gd (III) Texaphryin. US brand name: Xcytrin. Abbreviation: GdTex. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
what is the mechanism of action of GD-Tex
An In-depth Technical Guide to the Core Mechanism of Action of GD-Tex (Motexafin Gadolinium)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as motexafin gadolinium (MGd), is a synthetic, water-soluble, pentadentate aromatic porphyrin-like macrocycle complexed with a gadolinium (III) cation.[1][2] It represents a novel class of anticancer agents with a mechanism of action that distinguishes it from traditional chemotherapeutics. A key feature of this compound is its selective accumulation in tumor cells, which is attributed to their higher metabolic rate.[3][4] This tumor selectivity, combined with its ability to be detected by magnetic resonance imaging (MRI), makes it a promising agent for both therapeutic and diagnostic applications.[5][6] This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its role as a redox-active agent, its molecular targets, and the downstream cellular consequences.
Core Mechanism of Action: Induction of Oxidative Stress via Redox Cycling
The primary mechanism of action of this compound is the induction of oxidative stress within cancer cells through a process known as futile redox cycling.[4][7] this compound is an electron-affinic molecule, meaning it is easily reduced.[8] Once inside the tumor cell, it participates in a catalytic cycle where it accepts electrons from intracellular reducing metabolites, such as nicotinamide adenine dinucleotide phosphate (NADPH), ascorbate, glutathione, and protein thiols.[4][9]
In the presence of molecular oxygen, the reduced this compound transfers these electrons to oxygen, generating reactive oxygen species (ROS), including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1][7][8] This process regenerates the oxidized form of this compound, allowing it to participate in further rounds of electron transfer, thus creating a continuous cycle of ROS production.[1] The sustained generation of ROS overwhelms the cell's antioxidant capacity, leading to oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[4][10]
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Expanded Porphyrin, Motexafin Gadolinium, Combined with Ytrrium-90 Ibritumomab Tiuxetan for Relapsed/Refractory Non-Hodgkin Lymphoma: Pre-Clinical Findings and Results of a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motexafin gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, this compound, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motexafin gadolinium induces oxidative stress and apoptosis in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of motexafin gadolinium: A promising radiosensi... [degruyterbrill.com]
- 6. Synthesis of motexafin gadolinium: A promising radiosensi... [degruyterbrill.com]
- 7. Redox cycling by motexafin gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species [pubmed.ncbi.nlm.nih.gov]
- 8. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Motexafin gadolinium induces mitochondrially-mediated caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
GD-Tex chemical structure and properties
An In-depth Technical Guide to GD-Tex (Motexafin Gadolinium)
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, known scientifically as Motexafin Gadolinium and by the trade name Xcytrin, is a synthetic metallotexaphyrin that has garnered significant interest in the field of oncology.[1][2][3] As a member of the texaphyrin family, it is an expanded porphyrin-like molecule designed to chelate large metal ions.[4] The incorporation of a paramagnetic gadolinium(III) ion allows this compound to be detectable by magnetic resonance imaging (MRI), offering the unique advantage of visualizing its accumulation in tumor tissues.[5][6] This document serves as a detailed technical resource on the chemical structure, physicochemical properties, and mechanism of action of this compound.
Chemical Structure
The chemical structure of this compound consists of a central gadolinium (Gd³⁺) ion coordinated within the planar, pentadentate aromatic macrocycle of a texaphyrin ligand.[4] The texaphyrin core is approximately 20% larger than that of a porphyrin, which is essential for accommodating the large gadolinium cation.[7] While the systematic IUPAC name is "(PB-7-11-233'2'4)-bis(acetato-kappaO)(9,10-diethyl-20,21-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-4,15-dimethyl-8,11-imino-3,6:16,13-dinitrilo-1,18-benzodiazacycloeicosine-5,14-dipropanolato-kappaN(1),kappaN(18),kappaN(23),kappaN(24),kappaN(25))gadolinium", it is commonly referred to by its non-proprietary name, Motexafin Gadolinium.[4]
The structure is further characterized by two axially coordinated acetate ligands and polyethyleneglycol substituents that enhance its water solubility.[4][8]
Common Synonyms: Motexafin gadolinium, Xcytrin, this compound, Gadolinium texaphyrin, GdT2B2, PCI-0120.[4][5][7][9][10]
Properties of this compound
The biological activity and pharmacokinetic profile of this compound are dictated by its distinct physicochemical properties.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₇₄GdN₅O₁₄⁻ | [4] |
| Molecular Weight | 1150.4 g/mol | [4] |
| Appearance | Scarlet red solid | [10] |
| UV/Vis Absorption | Soret-like band at 468 nm, Q-band at 742 nm | [4] |
| HPLC Purity | ~87.58% | [10] |
Pharmacokinetic Properties (in CD1 mice)
| Parameter | Value | Reference(s) |
| Route of Administration | Intravenous (i.v.) or Intraperitoneal (i.p.) | [11] |
| Dosage | 40 mg/kg | [11] |
| Half-life (T₁/₂β) | 12.9 hours | [11] |
| Intraperitoneal Bioavailability | 87.4% | [11] |
| Distribution | Not widely distributed into less well-perfused tissues | [11] |
In Vitro Activity
| Parameter | Value | Condition | Reference(s) |
| Kₘ for human/rat TrxR1 | 8.65 µM | [8] | |
| kcat/Kₘ for human/rat TrxR1 | 4.86 x 10⁴ M⁻¹s⁻¹ | [8] | |
| IC₅₀ for rat TrxR (non-competitive) | 6 µM | [8] | |
| IC₅₀ for mouse RNR (with human Trx) | 2 µM | 3 µM reduced human Trx | [8] |
| IC₅₀ for mouse RNR (with DTT) | 6 µM | 4 mM dithiothreitol | [8] |
Synthesis of this compound
The synthesis of Motexafin Gadolinium is a complex, multi-step process. Recent advancements have focused on developing greener and more efficient synthetic routes to improve yield and purity while reducing the reliance on hazardous materials and chromatographic purification.[5][9]
Experimental Protocol for Synthesis (Conceptual Overview)
While a detailed, step-by-step industrial synthesis protocol is proprietary, the general methodology reported in the scientific literature involves the following key steps[4][5]:
-
Formation of the Tripyrrole Adduct: The synthesis begins with the acid-catalyzed condensation of methyl 3-[2-(acetoxymethyl)-5-(benzyloxycarbonyl)-4-methyl-1H-pyrrol-3-yl]propionate and 3,4-diethylpyrrole to yield a tripyrrolyl intermediate.[4]
-
Reduction and Deprotection: The ester functionalities of the adduct are reduced to diols using a reducing agent such as a borane-THF complex. This is followed by the removal of the benzyl ester protecting group through catalytic hydrogenation.[4]
-
Macrocyclization: The texaphyrin macrocycle is formed through a subsequent condensation reaction.
-
Metallation: The gadolinium(III) ion is inserted into the texaphyrin ligand, a process typically achieved by reacting the macrocycle with a gadolinium salt like gadolinium(III) acetate.
-
Purification: The final product is purified, for instance, by crystallization from a solvent system such as isopropanol and heptane, to obtain a scarlet red solid.[10]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects primarily by inducing oxidative stress within tumor cells.[1][12] This is accomplished through a futile redox cycling process that leads to the generation of reactive oxygen species (ROS) and the depletion of intracellular reducing metabolites.[4][12]
Inhibition of Thioredoxin Reductase
A primary molecular target of this compound is the enzyme thioredoxin reductase (TrxR).[8][12] TrxR is a vital component of the thioredoxin (Trx) system, which plays a central role in maintaining cellular redox homeostasis.[13][14] this compound functions as a substrate for TrxR, promoting the oxidation of NADPH and, in the presence of oxygen, catalyzing the formation of superoxide and hydrogen peroxide through redox cycling.[8] Additionally, this compound acts as a non-competitive inhibitor of TrxR.[8]
Inhibition of Ribonucleotide Reductase
This compound also targets and inhibits ribonucleotide reductase (RNR), an enzyme critical for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[8] The function of RNR is dependent on the reducing equivalents supplied by the thioredoxin system. By inhibiting both TrxR and RNR, this compound effectively disrupts two pathways essential for the survival and proliferation of cancer cells.[8]
Induction of Apoptosis
The elevated levels of ROS and the compromised redox state of the cell, induced by this compound, trigger apoptotic signaling cascades, culminating in programmed cell death.[4][9] The preferential accumulation of this compound in tumor cells, likely due to their higher metabolic activity, contributes to its selective cytotoxicity.[2]
Signaling Pathway Diagram
The diagram below provides a visual representation of the signaling pathway through which this compound exerts its cytotoxic effects on cancer cells.
Caption: Proposed signaling pathway of this compound in cancer cells.
Conclusion
This compound is a promising anti-cancer agent characterized by a novel mechanism of action that exploits the redox vulnerabilities of tumor cells. Its ability to inhibit the thioredoxin system, leading to oxidative stress and apoptosis, positions it as a valuable candidate for monotherapy or in combination with conventional treatments like radiation and chemotherapy. The unique feature of MRI detectability adds a diagnostic dimension to its therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for researchers and clinicians working towards the development of more effective cancer therapies.
References
- 1. Motexafin gadolinium in the treatment of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. researchgate.net [researchgate.net]
- 8. Motexafin gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of motexafin gadolinium: A promising radiosensi... [degruyterbrill.com]
- 10. Synthesis of motexafin gadolinium: A promising radiosensi... [degruyterbrill.com]
- 11. Population pharmacokinetics and bioavailability of motexafin gadolinium (Xcytrin) in CD1 mice following intravenous and intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of Gadolinium Texaphyrin
An In-depth Technical Guide on the Discovery and History of Gadolinium Texaphyrin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gadolinium (III) texaphyrin (Gd-Tex), also known as motexafin gadolinium (MGd), is a novel therapeutic and diagnostic agent belonging to the class of expanded porphyrins called texaphyrins. Developed as a tumor-selective compound, it possesses the unique dual functionality of a radiation sensitizer and a magnetic resonance imaging (MRI) contrast agent. Its design exploits the distinct metabolic characteristics of cancer cells, leading to preferential accumulation within tumors. As a radiosensitizer, this compound acts as a redox mediator, interfering with cellular respiration to generate reactive oxygen species (ROS) that enhance the cytotoxic effects of ionizing radiation on both oxygenated and hypoxic cancer cells. Concurrently, the paramagnetic gadolinium(III) ion at its core allows for the visualization of this accumulation and the monitoring of tumors via MRI. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the extensive preclinical and clinical history of Gadolinium Texaphyrin.
The Dawn of Texaphyrins: A New Class of Macrocycles
The story of Gadolinium Texaphyrin begins with the invention of texaphyrins, a family of synthetic, porphyrin-like macrocycles, by Professor Jonathan Sessler and his research group at the University of Texas at Austin. These pentaaza expanded porphyrins are distinguished by their larger core size compared to natural porphyrins, enabling them to form stable 1:1 complexes with a wide range of metal cations, particularly the larger lanthanide ions. This unique coordination chemistry, coupled with favorable photophysical properties and selective localization in cancerous tissues, positioned texaphyrins as a promising new platform for developing therapeutic agents. The two most clinically advanced derivatives have been the gadolinium(III) complex (motexafin gadolinium, Xcytrin®) for radiation sensitization and the lutetium(III) complex (motexafin lutetium, Lutrin®) as a photosensitizer for photodynamic therapy.
Discovery and Synthesis
The development of Gadolinium Texaphyrin was driven by the need for an improved radiation sensitizer that could selectively target tumors while minimizing toxicity to surrounding healthy tissue. An ideal agent would also allow for non-invasive monitoring of its localization, a feature absent in previous sensitizers. This compound was designed to meet these criteria.
Synthetic Pathway
Texaphyrins are typically synthesized via a [3+1]-type pathway, involving an acid-catalyzed condensation of a tripyrrane derivative with an aromatic diamine. The resulting nonaromatic macrocycle is then oxidized in the presence of a metal salt and an organic base to yield the stable, aromatic metallotexaphyrin complex. The metal cation is believed to act as a thermodynamic template, stabilizing the macrocycle during its formation.
Caption: General Synthesis Workflow for Gadolinium Texaphyrin.
Experimental Protocol: Synthesis
The synthesis of motexafin gadolinium has been described in several publications. An improved, greener synthesis aims to enhance yield and purity while minimizing hazardous reagents and avoiding column chromatography. A general laboratory-scale protocol is summarized below.
-
Preparation of Precursors:
-
A symmetric tripyrrane dialdehyde is synthesized. This often involves the condensation of functionalized pyrrole subunits, which themselves are prepared via methods like the Paal-Knorr or Barton-Zard reactions.
-
The tripyrrane precursor undergoes a sequence of reactions, including ester deprotection, decarboxylation, and formylation, to yield the required dialdehyde.
-
A substituted o-phenylenediamine is prepared separately.
-
-
Macrocycle Formation (Schiff Base Condensation):
-
The tripyrrane dialdehyde and the o-phenylenediamine derivative are reacted in a 1:1 molar ratio.
-
The reaction is an acid-catalyzed Schiff base condensation performed under conditions of high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
This step yields the non-aromatic, reduced form of the texaphyrin macrocycle.
-
-
Metallation and Aromatization:
-
The non-aromatic texaphyrin ligand is dissolved in a suitable solvent (e.g., methanol).
-
An excess of Gadolinium(III) acetate, Gd(OAc)₃, is added to the solution.
-
The mixture is exposed to air (as an oxidant) and heated, often in the presence of an organic base like triethylamine. This process drives the dual metallation and oxidative aromatization of the macrocycle.
-
The final product, Gadolinium (III) Texaphyrin, is purified, typically through crystallization, to yield a scarlet or dark red solid.
-
Mechanism of Action
This compound is a theranostic agent, meaning it combines therapeutic action with diagnostic imaging capabilities. Its mechanism is rooted in its redox properties and the paramagnetic nature of the chelated gadolinium ion.
As a Radiation Sensitizer
This compound enhances the effects of radiation through a novel mechanism that is active in both oxygenated (oxic) and low-oxygen (hypoxic) tumor environments. Unlike previous sensitizers that often rely on DNA incorporation, this compound acts as a redox mediator.
-
Electron Scavenging: Ionizing radiation generates hydrated electrons (e⁻aq). This compound has a high electron affinity and efficiently "captures" these electrons, forming a long-lived π-radical cation. This prevents the electrons from recombining with other radicals, effectively increasing the concentration of damaging hydroxyl radicals (•OH) produced by a given dose of radiation.
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo futile redox cycling within the cell. It accepts electrons from cellular reducing agents like NADPH and glutathione, and in the presence of molecular oxygen, transfers these electrons to form superoxide (O₂⁻•) and other ROS. This process is catalyzed by enzymes such as thioredoxin reductase, which is a key molecular target of this compound. The resulting increase in oxidative stress depletes the cell's antioxidant capacity, lowers the threshold for radiation-induced apoptosis, and contributes to cytotoxicity.
Caption: Mechanism of Radiation Sensitization by this compound.
As an MRI Contrast Agent
The gadolinium(III) ion is strongly paramagnetic, containing seven unpaired electrons. When placed in a magnetic field, it efficiently enhances the relaxation rates of nearby water protons. This property, particularly the shortening of the spin-lattice relaxation time (T1), results in significant signal enhancement (brightening) in T1-weighted MR images. Because this compound selectively accumulates in tumors, it acts as a tumor-specific contrast agent, allowing for clear delineation of the tumor from surrounding healthy tissue.
Preclinical Evaluation
Extensive preclinical studies were conducted to evaluate the safety, biodistribution, and efficacy of this compound as both an MRI contrast agent and a radiation enhancer.
Data Summary: Physicochemical & Preclinical Properties
Table 1: Physicochemical and MRI Contrast Properties
| Property | Value | Reference |
|---|---|---|
| One-Electron Reduction Potential | -0.08 V (vs. NHE) | |
| Relaxivity (r1) at 1.5 T | 19 (mmol/L·s)⁻¹ |
| Relaxivity (r2) at 1.5 T | 22 (mmol/L·s)⁻¹ | |
Table 2: In Vivo Efficacy in Preclinical Models
| Animal Model | Tumor Type | This compound Dose | Radiation | Outcome | Reference |
|---|---|---|---|---|---|
| Murine Mammary Carcinoma | EMT6, SMT-F, MCa | 40 µmol/kg i.v. | Single Fraction (30 Gy) | Significant tumor growth delay vs. radiation alone (P=0.0034) | |
| Rabbit | V2 Carcinoma | 5 µmol/kg | N/A (MRI Study) | Selective tumor contrast enhancement |
| Rat | Fibrosarcoma | 17 µmol/kg | N/A (MRI Study) | Significant tumor enhancement up to 24 hours | |
Experimental Protocols: Preclinical Studies
Protocol 4.2.1: In Vitro Radiosensitization Assay (Clonogenic Survival)
-
Cell Lines: Human tumor cell lines (e.g., HT-29 colon adenocarcinoma).
-
Drug Incubation: Cells are seeded in culture plates and incubated with varying concentrations of this compound for a set period (e.g., 24 hours) prior to irradiation.
-
Irradiation: Plates are irradiated with a range of doses (e.g., 0-8 Gy) using a calibrated source.
-
Colony Formation: After irradiation, cells are washed, re-plated at low density, and incubated for 10-14 days to allow for colony formation.
-
Analysis: Colonies are fixed, stained (e.g., with crystal violet), and counted. Survival fractions are calculated relative to non-irradiated controls. The sensitizer enhancement ratio (SER) is determined by comparing the dose of radiation required to achieve a certain level of cell kill with and without the drug.
Protocol 4.2.2: In Vivo Tumor Model for Radiation Enhancement
-
Animal Model: Immunocompromised or syngeneic mice (e.g., BALB/c or C3H) are used.
-
Tumor Implantation: Tumor cells (e.g., EMT6 murine mammary carcinoma) are injected subcutaneously or intramuscularly into the flank or leg of the mice. Tumors are allowed to grow to a specified size (e.g., 100 mm³).
-
Treatment Groups: Animals are randomized into groups: (1) Untreated Control, (2) this compound alone, (3) Radiation alone, (4) this compound + Radiation.
-
Drug Administration: this compound is administered intravenously (i.v.) at a specified dose (e.g., 40 µmol/kg).
-
Irradiation: At a predetermined time after drug injection (e.g., 2-5 hours, corresponding to peak tumor accumulation), the tumor-bearing area is locally irradiated with a single or fractionated dose of X-rays. The rest of the animal's body is shielded.
-
Endpoint Analysis: Tumor volume is measured regularly (e.g., with calipers) to determine tumor growth delay. Animal survival is also monitored.
Clinical Development and History
The promising preclinical data led to the clinical development of this compound (brand name Xcytrin®) by Pharmacyclics, Inc. The primary clinical indication pursued was as an adjunct to whole-brain radiation therapy (WBRT) for patients with brain metastases.
Phase I and II Trials
Phase I trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and pharmacokinetics of this compound. These studies confirmed that the drug was generally well-tolerated and demonstrated selective accumulation in primary and metastatic tumors via MRI. Phase II trials provided preliminary evidence of efficacy, particularly in patients with brain metastases from non-small cell lung cancer (NSCLC).
Phase III Trials: The SMART Program
The pivotal Phase III trial was the "Study of Neurologic Progression with Motexafin Gadolinium And Radiation Therapy" (SMART). This randomized trial compared WBRT plus this compound to WBRT alone in hundreds of patients with brain metastases from NSCLC. The primary endpoint was time to neurologic progression. While the study did not meet its primary endpoint for the overall population, a pre-specified subgroup analysis of patients with NSCLC showed that this compound treatment was associated with a significant delay in the time to neurologic progression. Despite these encouraging results, the U.S. FDA did not grant approval, and further development for this indication was halted.
Caption: Clinical Development Timeline of Gadolinium Texaphyrin.
Data Summary: Clinical Trials
Table 3: Pharmacokinetics and Dosage from Phase I Clinical Trial
| Parameter | Value | Note | Reference |
|---|---|---|---|
| Patient Population | 38 adults with incurable cancers requiring radiation | Dose-escalation study | |
| Dose Range Tested | 0.6 to 29.6 mg/kg | Single i.v. dose | |
| Maximum Tolerated Dose (MTD) | 22.3 mg/kg | Dose-limiting toxicity was reversible acute tubular necrosis | |
| Recommended Single Dose | 16.7 mg/kg | Based on MTD |
| Median Half-Life (t½) | 7.4 hours | After single-dose administration | |
Experimental Protocol: Clinical Trial Design (Phase III Example)
-
Trial Design: Randomized, multicenter, open-label study.
-
Patient Population: Patients with brain metastases from a primary tumor (e.g., NSCLC), stratified by factors like recursive partitioning analysis (RPA) class.
-
Treatment Arms:
-
Arm I (Control): Standard whole-brain radiotherapy (WBRT), typically 30 Gy in 10 fractions.
-
Arm II (Investigational): this compound administered via IV infusion prior to each fraction of WBRT.
-
-
Primary Endpoint: Time to neurologic progression, assessed by standardized neurological examinations and imaging.
-
Secondary Endpoints: Overall survival, neurocognitive function, quality of life, and tumor response rate as assessed by MRI.
-
Monitoring: Patients undergo regular MRI scans to assess tumor status and are monitored for adverse events throughout the trial and follow-up period.
Conclusion and Future Outlook
Gadolinium Texaphyrin represents a landmark in the development of theranostic agents. It was conceived from fundamental chemical principles to create a molecule that could selectively localize in tumors, enhance the efficacy of radiation therapy through a unique redox-based mechanism, and simultaneously be visualized with a common clinical imaging modality. Although it did not achieve regulatory approval for its primary pursued indication, the extensive body of research on this compound has provided invaluable insights into tumor metabolism, redox biology, and the design of multifunctional therapeutic agents. The texaphyrin platform remains a versatile scaffold for creating new conjugates and agents for various applications, from targeted drug delivery to alternative cancer therapies. The history of Gadolinium Texaphyrin serves as a detailed and instructive case study for researchers in medicinal chemistry, radiobiology, and clinical drug development.
GD-Tex: A Redox-Active Porphyrin-Based Radiation Sensitizer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Core Abstract: Gadolinium(III) Texaphyrin (GD-Tex, motexafin gadolinium) is a porphyrin-like macrocycle that has been investigated as a radiation sensitizer. Its mechanism of action is centered on its ability to selectively accumulate in tumor cells and disrupt their redox homeostasis. Through a process of futile redox cycling, this compound catalyzes the oxidation of intracellular reducing metabolites, leading to the generation of reactive oxygen species (ROS) and the inhibition of key antioxidant enzymes, notably thioredoxin reductase. This targeted induction of oxidative stress enhances the cytotoxic effects of ionizing radiation, making cancer cells more susceptible to treatment. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, experimental validation, and quantitative efficacy.
Mechanism of Action: Futile Redox Cycling and Induction of Oxidative Stress
This compound's efficacy as a radiation sensitizer stems from its role as a redox-active agent. It participates in a futile redox cycle within the tumor cell, a process that depletes cellular reductants and generates cytotoxic ROS.[1][2]
The proposed mechanism involves the following key steps:
-
Reduction of this compound: this compound, in its oxidized state, readily accepts electrons from intracellular reducing agents such as NADPH and ascorbate.[1] This reduction is significantly accelerated by oxidoreductases, with thioredoxin reductase being a primary target.[2][3]
-
Reaction with Molecular Oxygen: The reduced this compound then reacts with molecular oxygen (O₂) to form superoxide radicals (O₂⁻•).
-
Generation of Reactive Oxygen Species (ROS): Superoxide dismutase (SOD) converts the superoxide radicals into hydrogen peroxide (H₂O₂). In the presence of ferrous ions (Fe²⁺), hydrogen peroxide can undergo the Fenton reaction to produce highly reactive hydroxyl radicals (•OH).
-
Regeneration of this compound and Continued Cycling: The oxidation of the reduced this compound regenerates the original molecule, allowing it to participate in another round of electron transfer, thus creating a continuous cycle of ROS production.
This futile cycling has two major consequences for the cancer cell:
-
Depletion of Reducing Equivalents: The continuous oxidation of NADPH and other reductants depletes the cell's antioxidant capacity, leaving it vulnerable to oxidative damage.
-
Increased Oxidative Stress: The accumulation of ROS leads to damage of critical cellular components, including DNA, lipids, and proteins.
The combination of depleted antioxidant defenses and increased ROS production significantly enhances the DNA-damaging effects of ionizing radiation, leading to increased cell death.
Signaling Pathway Diagram
Caption: Futile redox cycling of this compound leading to ROS production.
Preclinical In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potential of this compound as a radiation sensitizer in various cancer cell lines and animal models.
In Vitro Radiosensitization
Clonogenic assays are the gold standard for assessing the radiosensitizing effects of a compound in vitro. These assays measure the ability of single cells to proliferate and form colonies after treatment with radiation, with and without the sensitizing agent.
Table 1: In Vitro Radiosensitization Data for this compound
| Cell Line | Cancer Type | This compound Concentration | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| MES-SA | Human Uterine Sarcoma | Not Specified | Not Specified | Synergistic effects observed | [1] |
| A549 | Human Lung Carcinoma | Not Specified | Not Specified | Synergistic effects observed | [1] |
| E89 | CHO Cell Line Variant | Not Specified | Not Specified | Increased aerobic radiation response | [1] |
| LYAS | Murine Lymphoma | Not Specified | Not Specified | Increased aerobic radiation response | [1] |
Note: Specific quantitative SER values from these studies were not available in the reviewed literature. The term "synergistic effects" indicates a greater than additive effect when this compound is combined with radiation.
In Vivo Tumor Growth Delay
In vivo studies using tumor-bearing animal models are crucial for evaluating the therapeutic potential of a radiation sensitizer. Tumor growth delay is a common endpoint used to assess efficacy.
Table 2: In Vivo Tumor Growth Delay Data for this compound
| Animal Model | Tumor Model | Treatment Group | Tumor Growth Delay (days) | Reference |
| Mice | Not Specified | This compound + Radiation | Enhanced tumor response | [3] |
| Rats | Not Specified | This compound + Radiation | Not Specified | Not Specified |
Note: While studies report enhanced tumor response and growth delay, specific quantitative data on the duration of the delay were not consistently available in the reviewed preclinical literature.
Clinical Evaluation: Phase I Trial
A Phase I single-dose trial of this compound administered with radiation therapy was conducted to determine its safety, pharmacokinetics, and maximum tolerated dose (MTD).[4][5]
Table 3: Summary of Phase I Clinical Trial of this compound
| Parameter | Finding | Reference |
| Patient Population | 38 patients with incurable cancers requiring radiation therapy | [4] |
| This compound Dose Escalation | 0.6 to 29.6 mg/kg | [4] |
| Maximum Tolerated Dose (MTD) | 22.3 mg/kg | [4] |
| Dose-Limiting Toxicity | Reversible acute tubular necrosis | [4] |
| Recommended Single Dose | 16.7 mg/kg | [4] |
| Median Half-life | 7.4 hours | [4] |
| Tumor Localization | Selective accumulation in primary and metastatic tumors confirmed by MRI | [4][5] |
The results of the Phase I trial demonstrated that this compound is well-tolerated at doses below the MTD and selectively localizes to tumors.[4]
Experimental Protocols
In Vitro Clonogenic Survival Assay
The following is a generalized protocol for a clonogenic survival assay to evaluate the radiosensitizing effect of this compound.
Caption: Workflow for a clonogenic survival assay.
Detailed Steps:
-
Cell Preparation: Culture the desired cancer cell line to ~80% confluency. Harvest the cells and prepare a single-cell suspension.
-
Cell Seeding: Plate a known number of cells into multi-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
This compound Treatment: After allowing the cells to attach, treat them with varying concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells with this compound for a predetermined period (e.g., 2-4 hours) to allow for cellular uptake.
-
Irradiation: Irradiate the plates with a range of radiation doses. Include a non-irradiated control for each this compound concentration.
-
Colony Formation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
Fixing and Staining: Aspirate the media, wash with PBS, and fix the colonies with a suitable fixative (e.g., methanol). Stain the colonies with a dye such as crystal violet.
-
Colony Counting: Count the number of colonies containing 50 or more cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the SF against the radiation dose to generate survival curves. The sensitizer enhancement ratio (SER) can be calculated by comparing the radiation doses required to achieve a specific level of cell kill (e.g., SF = 0.1) with and without this compound.
In Vivo Tumor Growth Delay Study
The following is a generalized protocol for an in vivo tumor growth delay study.
Caption: Workflow for an in vivo tumor growth delay study.
Detailed Steps:
-
Animal Model: Use an appropriate immunodeficient mouse or rat model.
-
Tumor Cell Implantation: Subcutaneously implant a known number of cancer cells into the flank of each animal.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable, measurable size. Randomize the animals into different treatment groups (e.g., control, radiation alone, this compound alone, this compound + radiation).
-
This compound Administration: Administer this compound to the designated treatment groups, typically via intravenous injection.
-
Irradiation: After a suitable time for tumor accumulation of this compound, irradiate the tumors with a single or fractionated dose of radiation.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals until the tumors reach a predetermined endpoint size.
-
Data Analysis: Calculate the tumor volume for each measurement. Plot the mean tumor volume over time for each treatment group. The tumor growth delay is the difference in the time it takes for the tumors in the treated groups to reach the endpoint size compared to the control group.
Conclusion
This compound represents a promising class of radiation sensitizers that exploit the altered redox environment of cancer cells. Its ability to selectively accumulate in tumors and induce oxidative stress through futile redox cycling provides a targeted approach to enhancing the efficacy of radiation therapy. While preclinical and early clinical studies have shown encouraging results, further research is needed to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to advance the field of radiation oncology.
References
- 1. Redox cycling by motexafin gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
Unraveling the Biological Targets of GD-Tex in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The term "GD-Tex" presents a notable ambiguity in cancer research literature, potentially referring to two distinct entities: Gadolinium Texaphyrin , a synthetic molecule designed as a radiation sensitizer, or Glioblastoma-Derived Texosomes (Extracellular Vesicles) , which are nanoscale vesicles shed by brain tumor cells that play a crucial role in intercellular communication. This technical guide provides an in-depth exploration of the biological targets and mechanisms of action for both interpretations, offering a comprehensive resource for the scientific community.
Part 1: Gadolinium Texaphyrin (this compound / Motexafin Gadolinium)
Gadolinium Texaphyrin (this compound), also known as motexafin gadolinium, is a porphyrin-like macrocycle that has been investigated for its role as a tumor-selective radiation sensitizer.[1][2][3] Its mechanism of action is primarily centered on the disruption of the cellular redox balance, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[1][4]
Core Mechanism: Disruption of Redox Homeostasis
The primary biological target of Gadolinium Texaphyrin is the redox system of cancer cells. It engages in futile redox cycling, a process that catalytically generates reactive oxygen species (ROS). This activity is particularly effective in the metabolic environment of tumor cells.[1]
Key Molecular Interactions and Consequences:
-
Induction of Redox Stress: this compound acts as a redox mediator, accelerating the reduction of various intracellular molecules.[5] This process consumes cellular reducing equivalents, such as NADPH and glutathione, disrupting the delicate balance of the cell's antioxidant defense system.
-
Generation of Reactive Oxygen Species (ROS): The futile redox cycling of this compound leads to the production of superoxide and other ROS.[4] This surge in ROS overwhelms the antioxidant capacity of the cancer cell, causing damage to lipids, proteins, and DNA.
-
Induction of Apoptosis: The accumulation of ROS and the resulting cellular damage trigger the intrinsic apoptotic pathway.[1]
-
Radiation Sensitization: this compound's ability to generate ROS enhances the cytotoxic effects of ionizing radiation.[6][7] Radiation itself generates ROS, and the presence of this compound amplifies this effect, leading to more extensive DNA damage and cell death in both oxygenated and hypoxic tumor cells.[2][6]
-
Overcoming p53-mediated Resistance: In certain contexts, conjugates of this compound with platinum-based drugs have been shown to reactivate p53 in platinum-resistant cancer models, suggesting a role in overcoming specific mechanisms of drug resistance.[8]
It is important to note that while initial studies showed promise for this compound as a radiosensitizer[6][7], subsequent independent studies in various human tumor cell lines, including under hypoxic conditions, did not observe a significant radiosensitizing effect.[9][10] This highlights the need for further research to delineate the specific contexts and cancer types where this compound may be most effective.
Experimental Protocols: Assessing Redox Activity and Radiosensitization
1. In Vitro Clonogenic Survival Assay for Radiosensitization:
-
Cell Culture: Human tumor cell lines (e.g., HT-29, U-87 MG) are cultured in appropriate media.
-
Drug Treatment: Cells are treated with varying concentrations of this compound (e.g., 20-500 µM) for a specified period (e.g., 24 hours) before irradiation.[10]
-
Irradiation: Cells are irradiated with a range of doses using a calibrated source.
-
Clonogenic Survival: Following irradiation, cells are trypsinized, counted, and seeded at low densities to allow for colony formation. After a suitable incubation period (e.g., 10-14 days), colonies are fixed, stained, and counted.
-
Data Analysis: Survival curves are generated by plotting the surviving fraction of cells against the radiation dose. The enhancement ratio is calculated to determine the radiosensitizing effect of this compound.
2. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Cell Treatment: Cancer cells are treated with this compound for various time points.
-
ROS Detection: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope, providing a quantitative measure of intracellular ROS levels.
Signaling Pathway Visualization
The core mechanism of Gadolinium Texaphyrin revolves around its direct impact on the cellular redox environment rather than a specific signaling cascade. A workflow diagram illustrating its proposed mechanism as a radiation sensitizer is provided below.
Caption: Proposed mechanism of Gadolinium Texaphyrin as a radiation sensitizer.
Part 2: Glioblastoma-Derived Texosomes (Extracellular Vesicles)
Glioblastoma-derived extracellular vesicles (GBM-EVs or "this compound") are key mediators of intercellular communication within the tumor microenvironment.[11][12] These vesicles carry a diverse cargo of proteins, lipids, and nucleic acids, which they can transfer to recipient cells, thereby promoting tumor progression, invasion, angiogenesis, and immune evasion.[11][13]
Biological Targets and Affected Signaling Pathways
The cargo of GBM-EVs is heterogeneous and can influence a multitude of signaling pathways in recipient cells, which include other cancer cells, endothelial cells, and immune cells.[13][14]
Key Protein Cargo and Their Targets:
Proteomic analyses have identified numerous proteins within GBM-EVs that are associated with cancer progression.[15][16][17]
| Protein Cargo | Putative Target/Function in Recipient Cell | Reference |
| EGFRvIII | Activation of PI3K/Akt and MAPK pathways, promoting proliferation and survival. | [15][18] |
| Annexin A1 (ANXA1) | Promotion of cell invasion and migration. | [17][19] |
| Integrin β1 (ITGB1) | Regulation of cell adhesion and migration. | [17] |
| Tenascin C (TNC) | Modulation of the extracellular matrix to promote invasion. | [20] |
| CD44 | Promotion of cell motility, tumor growth, and angiogenesis. | [20] |
| TGF-β | Immunosuppression by inhibiting T-cell function. | [21] |
Key miRNA Cargo and Their Targets:
GBM-EVs are also enriched in microRNAs (miRNAs) that can post-transcriptionally regulate gene expression in recipient cells.[22][23][24]
| miRNA Cargo | Target Gene/Pathway | Consequence in Recipient Cell | Reference |
| miR-21 | PTEN, RECK, PDCD4 | Inhibition of apoptosis, promotion of proliferation and invasion. | [22][25][26] |
| miR-1 | ANXA2 | Inhibition of pro-oncogenic effects of GBM-EVs. | [19] |
| miR-9 | - | Induction of angiogenesis. | [27] |
| miR-26a | KLF4 | Activation of PI3K/Akt pathway, promotion of glucose metabolism reprogramming. | [28] |
| miR-375 | SLC31A1 | Inhibition of cell progression. | [25] |
Experimental Protocols: Isolation and Analysis of GBM-EVs
1. Isolation of Extracellular Vesicles by Differential Ultracentrifugation:
This is a common method for isolating EVs from cell culture supernatant or biological fluids.[29][30]
-
Initial Centrifugation: Conditioned media or biofluid is centrifuged at low speed (e.g., 300 x g for 10 minutes) to remove cells.
-
Debris Removal: The supernatant is then centrifuged at a higher speed (e.g., 2,000 x g for 20 minutes) to pellet larger debris.[24]
-
Microvesicle Pelleting: The resulting supernatant is centrifuged at 10,000-20,000 x g for 30-60 minutes to pellet larger vesicles (microvesicles).[24]
-
Exosome Pelleting: The supernatant from the previous step is ultracentrifuged at high speed (e.g., 100,000-120,000 x g) for 70-120 minutes to pellet smaller vesicles (exosomes).[24]
-
Washing: The pellet is washed with phosphate-buffered saline (PBS) and subjected to a final ultracentrifugation step to purify the EVs.
2. Proteomic Analysis of EV Cargo by Mass Spectrometry:
-
EV Lysis: The purified EV pellet is lysed using appropriate buffers to release the protein cargo.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Sample Preparation: Proteins are typically reduced, alkylated, and digested into peptides (e.g., using trypsin).
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[16]
-
Data Analysis: The resulting data is processed using specialized software to identify proteins and perform quantitative comparisons between different samples.
3. miRNA Profiling of EV Cargo by qRT-PCR or Sequencing:
-
RNA Extraction: Total RNA is extracted from the purified EV pellet using a kit optimized for small RNA recovery.
-
miRNA Quantification (qRT-PCR): Specific miRNAs are reverse transcribed into cDNA and then quantified using real-time PCR with miRNA-specific primers.[22]
-
miRNA Profiling (Sequencing): Small RNA libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform to obtain a comprehensive profile of all miRNAs present in the EVs.
Signaling Pathway and Workflow Visualizations
GBM-EV Mediated Activation of PI3K/Akt Pathway:
Caption: GBM-EVs activate the PI3K/Akt pathway promoting cell proliferation and survival.
Experimental Workflow for GBM-EV Proteomics:
Caption: A typical experimental workflow for the proteomic analysis of GBM-derived extracellular vesicles.
References
- 1. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Motexafin gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, this compound, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Platinum(IV) Prodrugs By Motexafin Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Re-evaluating gadolinium(III) texaphyrin as a radiosensitizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Role of Tumor-Derived Extracellular Vesicles in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathology & Oncology Research | Extracellular vesicles as modulators of glioblastoma progression and tumor microenvironment [por-journal.com]
- 14. Extracellular Vesicles in the Glioblastoma Microenvironment: A Diagnostic and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomics of Extracellular Vesicle in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Comprehensive proteome profiling of glioblastoma-derived extracellular vesicles identifies markers for more aggressive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. Effects of glioblastoma-derived extracellular vesicles on the functions of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. miR-21 in the Extracellular Vesicles (EVs) of Cerebrospinal Fluid (CSF): A Platform for Glioblastoma Biomarker Development | PLOS One [journals.plos.org]
- 23. Glioma-Derived miRNA-Containing Extracellular Vesicles Induce Angiogenesis by Reprogramming Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. exosome-rna.com [exosome-rna.com]
- 25. Extracellular Vesicles in Glioblastoma Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Extracellular Vesicles Involvement in the Modulation of the Glioblastoma Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Extracellular Vesicles Loaded miRNAs as Potential Modulators Shared Between Glioblastoma, and Parkinson’s and Alzheimer’s Diseases [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. Shooting the messenger: a systematic review investigating extracellular vesicle isolation and characterisation methods and their influence on understanding extracellular vesicles-radiotherapy interactions in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Core Pharmacokinetics and Pharmacodynamics of GD-Tex (Motexafin Gadolinium): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GD-Tex, also known as motexafin gadolinium (MGd), is a novel therapeutic agent belonging to the texaphyrin class of molecules. It is a redox-active drug that has been investigated primarily as a radiosensitizer for the treatment of various cancers, particularly brain metastases.[1][2] Its unique properties include selective localization in tumor cells and detectability by magnetic resonance imaging (MRI), allowing for non-invasive monitoring of its distribution.[3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data from preclinical and clinical studies, detailed experimental methodologies, and a visualization of its proposed mechanism of action.
Pharmacodynamics: The Mechanism of Action
This compound functions as a disruptor of cellular redox homeostasis, a state often altered in cancer cells. Its primary molecular target appears to be thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system responsible for maintaining a reducing intracellular environment.[4][5]
The proposed mechanism involves a futile redox cycle. This compound accepts electrons from cellular reducing metabolites like NADPH, a reaction significantly accelerated by oxidoreductases such as TrxR.[4] In the presence of oxygen, the reduced this compound donates these electrons to molecular oxygen, generating superoxide and other reactive oxygen species (ROS). This process regenerates the original form of this compound, allowing it to continuously produce ROS.[6][7]
This sustained oxidative stress has several downstream consequences:
-
Direct Cytotoxicity: The accumulation of ROS can lead to cellular damage and induce apoptosis.[1]
-
Inhibition of Ribonucleotide Reductase (RNR): this compound has been shown to inhibit RNR, the enzyme responsible for producing deoxyribonucleotides for DNA synthesis and repair. This further sensitizes cancer cells to DNA-damaging treatments like radiation.[8]
-
Radiosensitization: By depleting the cellular pool of reducing equivalents and inhibiting DNA repair pathways, this compound makes tumor cells more susceptible to the cytotoxic effects of ionizing radiation.[4]
It is important to note that while many studies support this mechanism, some research has questioned the radiosensitizing efficacy of this compound in certain cancer cell lines and preclinical models, suggesting its effects may be cell-type dependent.[9]
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound in a cancer cell.
Quantitative Pharmacodynamic Data
The following table summarizes the key in vitro pharmacodynamic parameters for this compound.
| Parameter | System/Assay | Value | Reference |
| IC₅₀ | Rat Thioredoxin Reductase (TrxR) Inhibition | 6 µM | [8] |
| IC₅₀ | Mouse Ribonucleotide Reductase (RNR) Inhibition (with 3 µM reduced human Trx) | 2 µM | [8] |
| IC₅₀ | Mouse Ribonucleotide Reductase (RNR) Inhibition (with 4 mM dithiothreitol) | 6 µM | [8] |
| Kₘ | NADPH-oxidizing substrate for human/rat TrxR1 | 8.65 µM | [8] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetics of this compound have been characterized in both preclinical and clinical settings. It is administered intravenously, bypassing absorption complexities.
Preclinical Pharmacokinetics
A study in CD1 mice provided the following pharmacokinetic parameters after intravenous and intraperitoneal injections.
| Parameter | Route | Dose | Value | Reference |
| T½β | IV / IP | 40 mg/kg | 12.9 h | [10] |
| Bioavailability | IP | 40 mg/kg | 87.4% | [10] |
| V𝖈 | IV / IP | 40 mg/kg | Larger than blood volume | [10] |
Clinical Pharmacokinetics
Human pharmacokinetic data is derived from several Phase I and population pharmacokinetic (POP-PK) analyses.
A Phase I single-dose trial established a median half-life of 7.4 hours.[11] A population pharmacokinetic model, analyzing data from 243 patients across three clinical trials, determined that a three-compartment model best described the disposition of this compound.[12]
| Parameter | Population | Value/Observation | Reference |
| Model | Human Adults | Three-compartment, open, linear model | [12] |
| Median Half-life (t½) | Human Adults (single dose) | 7.4 h | [11] |
| Clearance (CL) | Human Adults | Lower in women; decreased with increasing age, alkaline phosphatase, and decreasing hemoglobin; increased by ~30% with phenytoin co-administration. | [12] |
| Central Volume (V₁) | Human Adults | Lower in women; increased with increasing serum creatinine. | [12] |
| Accumulation | Human Adults (3x/week dosing) | Minimal accumulation in plasma. | [5] |
| Maximal Tolerated Dose (MTD) | Human Adults (single dose) | 22.3 mg/kg | [11] |
| Maximal Tolerated Dose (MTD) | Human Adults (10 once-daily treatments) | 6.3 mg/kg | [13] |
| Recommended Single Dose | Human Adults | 16.7 mg/kg | [11] |
Experimental Protocols
Clinical Pharmacokinetic Analysis (Population PK Study)
This protocol provides a generalized workflow for the population pharmacokinetic studies that have been conducted on this compound.
References
- 1. Motexafin gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, this compound, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motexafin gadolinium: a possible new radiosensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Expanded Porphyrin, Motexafin Gadolinium, Combined with Ytrrium-90 Ibritumomab Tiuxetan for Relapsed/Refractory Non-Hodgkin Lymphoma: Pre-Clinical Findings and Results of a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of the novel redox-active agent, motexafin gadolinium, with concurrent radiation therapy in patients with locally advanced pancreatic or biliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Motexafin gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-evaluating gadolinium(III) texaphyrin as a radiosensitizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics and bioavailability of motexafin gadolinium (Xcytrin) in CD1 mice following intravenous and intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of motexafin gadolinium in adults with brain metastases or glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multicenter phase Ib/II trial of the radiation enhancer motexafin gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of GD-Tex (Gadolinium Texaphyrin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro studies conducted to evaluate the efficacy of GD-Tex (Gadolinium Texaphyrin), a potential radiosensitizing agent. The document summarizes the available quantitative data, details the experimental protocols employed in key studies, and visualizes the proposed mechanisms of action and experimental workflows. Notably, the in vitro evidence for the radiosensitizing effects of this compound is contested in the scientific literature, and this guide presents the findings from the primary conflicting studies to offer a comprehensive and objective overview.
Data Presentation: In Vitro Radiosensitization Studies
The in vitro radiosensitizing effect of Gadolinium Texaphyrin has been a subject of conflicting reports. The following table summarizes the key findings from two pivotal studies that investigated the efficacy of this compound in various cancer cell lines.
| Study | Cell Line(s) | This compound Concentration | Radiation Dose | Experimental Conditions | Key Findings |
| Young et al. (1996) | HT29 (Human Colon Carcinoma) | Not specified, but efficacy noted | Graded doses | Aerobic | Efficient radiation sensitization observed. |
| Bernhard et al. (2000) | HT29, U-87 MG (Glioblastoma), U251-NCI (Glioblastoma), SW480 (Colon Adenocarcinoma), A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma) | 20-500 µM | Graded doses | Aerobic | No radiation sensitization observed in any of the tested cell lines. |
| Bernhard et al. (2000) | MCF-7, U-87 MG | 20-500 µM | Graded doses | Hypoxic | No radiation sensitization observed under hypoxic conditions. |
Experimental Protocols: Clonogenic Survival Assay
The primary method used to assess the in vitro radiosensitizing efficacy of this compound in the key studies was the clonogenic survival assay. This assay determines the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the reproductive viability of a cell population after treatment.
1. Cell Culture and Plating:
-
Cell Lines: Human cancer cell lines (e.g., HT29, MCF-7, U-87 MG) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells were trypsinized to create a single-cell suspension and then plated in culture dishes at a density calculated to yield a countable number of colonies (typically 50-200) after the experiment.
2. Drug Incubation:
-
After allowing the cells to adhere to the culture plates (typically overnight), the culture medium was replaced with a medium containing this compound at various concentrations (as reported by Bernhard et al., this ranged from 20 to 500 µM).
-
The cells were incubated with this compound for a predetermined period, which in the key studies was 24 hours, to allow for cellular uptake of the compound.
3. Irradiation:
-
Following the incubation period with this compound, the culture plates were irradiated with graded doses of ionizing radiation (e.g., from a cesium-137 or cobalt-60 source).
-
Control plates (no this compound, no radiation; this compound only; radiation only) were included in each experiment.
4. Colony Formation:
-
After irradiation, the drug-containing medium was removed, and the cells were washed and incubated in a fresh, drug-free medium.
-
The plates were incubated for a period sufficient for colony formation (typically 7-14 days), with the incubation time being dependent on the doubling time of the specific cell line.
5. Staining and Quantification:
-
Once the colonies were of a sufficient size (generally defined as containing at least 50 cells), the medium was removed, and the colonies were fixed (e.g., with a methanol/acetic acid solution) and stained with a dye such as crystal violet.
-
The number of colonies in each dish was counted, and the plating efficiency and surviving fraction for each treatment condition were calculated. The results were then used to generate cell survival curves.
Mandatory Visualizations
Experimental Workflow: In Vitro Radiosensitization Assay
The following diagram illustrates the general workflow for assessing the radiosensitizing potential of this compound using a clonogenic survival assay.
Unlocking Precision Oncology: A Technical Guide to GD-Tex for Selective Tumor Accumulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and clinical evidence supporting Gadolinium Texaphyrin (GD-Tex), a novel theranostic agent designed for selective accumulation in tumors. This compound, also known as Motexafin Gadolinium, presents a unique paradigm in cancer therapy, acting as both a tumor-selective radiation sensitizer and an imaging agent detectable by magnetic resonance imaging (MRI).[1][2] This dual functionality allows for targeted enhancement of radiation therapy while simultaneously providing real-time visualization of its distribution, paving the way for more precise and effective cancer treatment.
Core Mechanism of Action and Tumor Selectivity
This compound is a porphyrin-like macrocyclic molecule that exhibits a high affinity for tumor tissues.[2] This inherent tumor selectivity is a critical attribute, enabling the targeted delivery of its therapeutic and diagnostic capabilities. Once localized within the tumor microenvironment, this compound acts as a radiation sensitizer. It is believed to function through the production of reactive oxygen species (ROS) that damage cancer cells and by sensitizing both oxygenated (oxic) and oxygen-deficient (hypoxic) tumor cells to the effects of radiation.[1] This is a significant advantage, as hypoxia is a common feature of solid tumors and a major contributor to radiation resistance. The gadolinium component of the molecule allows for its detection by MRI, confirming its accumulation in primary and metastatic tumors.[1][3]
The precise molecular mechanisms underpinning this compound's selective tumor accumulation are multifaceted and are thought to involve the unique biophysical properties of neoplastic tissues. Like other porphyrins, its uptake is facilitated by the distinct tumor microenvironment.[3]
Quantitative Analysis of Clinical Data
A pivotal Phase I single-dose trial provided critical insights into the pharmacokinetics, safety, and tumor-localizing properties of this compound when administered concurrently with radiation therapy.[1] The study enrolled adult patients with a variety of incurable cancers requiring palliative radiation.[1][4]
| Parameter | Value | Reference |
| Patient Population | 38 adults with incurable cancers (Lung, Cervix, other solid tumors) | [1][5] |
| This compound Dose Escalation | 0.6 to 29.6 mg/kg | [1][6] |
| Maximum Tolerated Dose (MTD) | 22.3 mg/kg | [1][6] |
| Dose-Limiting Toxicity | Reversible acute tubular necrosis | [1][6] |
| Recommended Single Dose | 16.7 mg/kg | [1][6] |
| Median Half-Life (single dose) | 7.4 hours | [1][4] |
Tumor Accumulation Insights:
MRI scans demonstrated selective accumulation of this compound in both primary and metastatic tumors.[1][3] This biolocalization was observed in every patient imaged at doses of 4.0 mg/kg and higher, irrespective of the tumor type.[5] While a direct, statistically significant correlation between signal intensity and drug concentration could not be definitively established due to tumor heterogeneity, a general dose-response relationship was noted.[5]
Key Experimental Protocols
The methodologies employed in the Phase I clinical trial were crucial for establishing the safety and efficacy profile of this compound.
Phase I Clinical Trial Protocol
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities, pharmacokinetics, and biolocalization of a single intravenous dose of this compound administered with radiation therapy.[1]
Patient Eligibility:
-
Adults with incurable primary or metastatic cancer requiring palliative radiotherapy.[4]
-
Informed consent obtained from all participants.[4]
Treatment Regimen:
-
A single intravenous dose of this compound was administered.[1]
-
The dose was escalated in cohorts of 3 to 5 patients, starting from 0.6 mg/kg up to 29.6 mg/kg.[1][5]
-
At least 2 hours after this compound administration, patients received radiation therapy to the targeted tumor sites.[1][4]
Pharmacokinetic Analysis:
-
Blood samples were collected from 23 patients at baseline and at 1, 4, and 24 hours post-infusion to analyze plasma drug concentrations.[4][5]
-
For a subset of patients, additional early time points were sampled to determine the plasma elimination half-life.[4]
Biolocalization Assessment:
-
Magnetic Resonance Imaging (MRI) was performed to visualize the accumulation of this compound in tumor tissues.[1]
Signaling Pathways and Molecular Interactions
While the precise signaling pathways modulated by this compound are a subject of ongoing research, its mechanism as a radiation sensitizer is thought to involve the catalytic generation of ROS from endogenous sources.
Future Directions and Conclusion
The selective accumulation of this compound in tumors, coupled with its role as a radiation sensitizer and its visibility on MRI, establishes it as a promising agent in the field of oncology.[1][6] The Phase I trial data demonstrates that this compound is well-tolerated at doses that achieve significant tumor localization.[1] Further research, including multi-dose studies and Phase II/III trials, are essential to fully elucidate its clinical utility and to optimize its integration into standard radiotherapy protocols.[6][7] The ability to visualize the drug's presence in the tumor in real-time opens up new possibilities for personalized treatment planning and response monitoring, heralding a new era of precision in radiation oncology.
References
- 1. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Portico [access.portico.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Motexafin gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, this compound, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Imaging Properties of Gadolinium Texaphyrin (Gd-Tex): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium Texaphyrin (Gd-Tex), also known as motexafin gadolinium, is a unique porphyrin-like macrocycle that has garnered significant interest for its dual functionality as a magnetic resonance imaging (MRI) contrast agent and a radiation sensitizer. Its selective accumulation in tumor tissues offers the potential for targeted cancer therapy and enhanced diagnostic imaging. This technical guide provides an in-depth overview of the core molecular imaging properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Molecular Imaging Properties of this compound
This compound exhibits paramagnetic properties due to the central gadolinium (III) ion, which effectively shortens the T1 relaxation time of water protons in its vicinity, leading to enhanced signal intensity on T1-weighted MR images. A key characteristic of this compound is its ability to selectively accumulate and be retained in tumor cells, a feature attributed to the metabolic activity and altered cellular environment of cancerous tissues. This tumor selectivity allows for a prolonged imaging window compared to conventional gadolinium-based contrast agents.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on preclinical and clinical studies.
Table 1: In Vitro and Preclinical Properties of this compound
| Property | Value | Species/Conditions | Reference |
| T1 Relaxivity (r1) | 19 (mmol/L·s)⁻¹ | In vitro at 1.5 T | [1] |
| T2 Relaxivity (r2) | 22 (mmol/L·s)⁻¹ | In vitro at 1.5 T | [1] |
| Tumor-to-Muscle Ratio | Up to 8-fold greater concentration in tumors | Tumor-bearing animals | [2] |
| Tumor Enhancement | Significant enhancement up to 24 hours | Rat fibrosarcomas (17 µmol/kg) | [1] |
| Organ Distribution | Significant contrast enhancement of liver and kidney | Rats and rabbits (1-17 µmol/kg) | [1] |
Table 2: Phase I Clinical Trial Data for this compound
| Parameter | Value | Patient Population | Reference |
| Median Half-life | 7.4 hours | Patients with incurable cancers | [2][3][4] |
| Maximally Tolerated Dose (MTD) | 22.3 mg/kg | Single i.v. dose | [2][3][4] |
| Recommended Single Dose | 16.7 mg/kg | [2][3][4] | |
| Tumor Signal Enhancement | 24% to 113% increase | Doses > 4.0 mg/kg | [2] |
| Enhancement Persistence | Up to 14 hours post-injection | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the molecular imaging properties of this compound.
In Vitro Relaxivity Measurement
The relaxivity of an MRI contrast agent is a measure of its efficiency in enhancing the relaxation rates of water protons.
Objective: To determine the T1 (longitudinal) and T2 (transverse) relaxivities of this compound.
Materials:
-
This compound solution of known concentration
-
Phosphate-buffered saline (PBS) or plasma
-
NMR spectrometer or MRI scanner
-
Sample tubes
Protocol:
-
Prepare a series of this compound dilutions in PBS or plasma with varying concentrations.
-
Transfer each dilution to a separate sample tube.
-
Place the sample tubes in the NMR spectrometer or MRI scanner.
-
Measure the T1 and T2 relaxation times for each sample at a specific magnetic field strength (e.g., 1.5 T) and temperature (e.g., 37°C).
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.
-
Plot the relaxation rates (R1 and R2) as a function of this compound concentration.
-
The slopes of the resulting linear plots represent the T1 relaxivity (r1) and T2 relaxivity (r2), respectively, typically expressed in units of (mmol/L·s)⁻¹.
Preclinical Biodistribution Study in Tumor-Bearing Rodents
Biodistribution studies are essential to understand the uptake, distribution, and clearance of a compound in a living organism.
Objective: To determine the in vivo distribution and tumor accumulation of this compound.
Animal Model:
-
Immunocompromised mice or rats bearing subcutaneous or orthotopic tumors (e.g., fibrosarcoma, lung carcinoma).
Materials:
-
This compound solution for injection
-
Tumor-bearing rodents
-
Anesthesia (e.g., isoflurane)
-
Preclinical MRI scanner (e.g., 7T)
-
Tissue collection tools
Protocol:
-
Anesthetize the tumor-bearing animal.
-
Acquire pre-contrast T1-weighted MR images of the tumor and surrounding tissues.
-
Administer a single intravenous dose of this compound (e.g., 5-17 µmol/kg) via the tail vein.
-
Acquire a series of post-contrast T1-weighted MR images at various time points (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) after injection.
-
Analyze the MR images to quantify the signal enhancement in the tumor, muscle, liver, and kidneys over time.
-
(Optional) At the final time point, euthanize the animal and collect tumor and major organs for ex vivo analysis of gadolinium concentration using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to correlate with MRI signal enhancement.
In Vitro Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of this compound to enhance the cell-killing effects of ionizing radiation.
Objective: To evaluate the radiosensitizing potential of this compound in cancer cell lines.
Cell Lines:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma).
Materials:
-
This compound solution
-
Complete cell culture medium
-
Cell culture plates
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution
Protocol:
-
Seed a known number of cells into cell culture plates and allow them to attach overnight.
-
Treat the cells with a specific concentration of this compound for a predetermined duration (e.g., 24 hours). A control group without this compound treatment should be included.
-
Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the this compound-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fix the colonies with a solution like methanol and stain them with crystal violet.
-
Count the number of colonies in each plate.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Plot the surviving fraction as a function of the radiation dose to generate cell survival curves. A downward shift in the survival curve for the this compound treated group compared to the radiation-only group indicates radiosensitization.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Caption: Proposed mechanism of this compound induced radiosensitization through futile redox cycling.
Caption: A typical experimental workflow for preclinical MRI studies of this compound.
Caption: The workflow for a clonogenic survival assay to evaluate radiosensitization.
Conclusion
This compound represents a promising class of molecules with significant potential in the field of molecular imaging and oncology. Its favorable relaxivity, coupled with its selective tumor accumulation, makes it a valuable tool for enhancing the diagnostic capabilities of MRI. Furthermore, its ability to act as a radiosensitizer through the generation of reactive oxygen species opens up new avenues for combination therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore and utilize the unique properties of this compound in their work. Continued investigation into its mechanisms of action and clinical applications will be crucial in fully realizing its therapeutic and diagnostic potential.
References
- 1. Redox cycling by motexafin gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GD-Tex Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Gadolinium Texaphyrin (GD-Tex), a tumor-selective radiation sensitizer, in mouse models. The following sections outline the necessary materials, experimental procedures, and quantitative data derived from preclinical studies.
Quantitative Data Summary
The following table summarizes the reported dosages and pharmacokinetic parameters of this compound in mice from various preclinical studies. This data is essential for designing in vivo experiments.
| Parameter | Value | Mouse Strain/Tumor Model | Administration Route | Reference |
| Single Dose | 40 mg/kg | CD1 Mice | Intravenous (i.v.), Intraperitoneal (i.p.) | [1] |
| 10 or 20 µmol/kg | Nude mice with LS174T human colon cancer xenograft | Intravenous (i.v.) | [2] | |
| 40 µmol/kg | SMT-F murine mammary carcinoma | Intravenous (i.v.) | [3] | |
| Multifraction Dose | 5, 20, or 40 µmol/kg (daily for 5 days) | EMT6 murine mammary carcinoma | Intravenous (i.v.) | [3] |
| Plasma Half-life (T1/2β) | 12.9 hours | CD1 Mice | Intravenous (i.v.), Intraperitoneal (i.p.) | [1] |
| Intraperitoneal Bioavailability | 87.4% | CD1 Mice | Intraperitoneal (i.p.) | [1] |
| Peak Tumor Enhancement (MRI) | 15 minutes post-injection | Nude mice with LS174T xenograft | Intravenous (i.v.) | [2] |
| Tumor Retention | Demonstrated selectivity and retention in tumors | EMT6, SMT-F, and MCa tumor models | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are provided below. These protocols are based on established practices in preclinical research.
Materials
-
Gadolinium Texaphyrin (this compound)
-
Vehicle for reconstitution (e.g., 5% mannitol solution)[3]
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Animal scale
-
Appropriate mouse restraint device
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute it with a suitable sterile vehicle. A 5% mannitol solution has been used in previous studies.[3]
-
Concentration Calculation: Calculate the required concentration based on the desired dosage (mg/kg or µmol/kg) and the average weight of the mice to be treated. Ensure the final injection volume is appropriate for the administration route (see below).
-
Sterilization: If the reconstituted solution is not prepared under aseptic conditions, it should be sterilized by filtration through a 0.22 µm syringe filter.
-
Storage: Follow the manufacturer's instructions for the storage of the reconstituted solution. It is often recommended to use the solution shortly after preparation.
Administration Routes
The two primary routes for this compound administration in mice are intravenous and intraperitoneal injections.
This route ensures immediate and complete bioavailability.
-
Animal Restraint: Place the mouse in a suitable restraint device to expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Site Disinfection: Clean the tail with a 70% ethanol wipe.
-
Injection: Using a syringe with an appropriate gauge needle (e.g., 27G or smaller), insert the needle into one of the lateral tail veins at a shallow angle.
-
Administration: Slowly inject the this compound solution. The maximum recommended bolus injection volume for a mouse is 5 mL/kg.[5]
-
Confirmation: Successful injection is indicated by the absence of a subcutaneous bleb and no resistance during injection.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
This route is technically simpler than i.v. injection and offers high bioavailability (87.4% for this compound).[1]
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Positioning: Tilt the mouse's head downwards at a slight angle.
-
Injection Site: Identify the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 10-20 degree angle. Aspirate to ensure no blood or urine is drawn, confirming that a vessel or the bladder has not been punctured.
-
Administration: Inject the this compound solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for evaluating this compound as a radiation sensitizer and its proposed mechanism of action.
References
- 1. Population pharmacokinetics and bioavailability of motexafin gadolinium (Xcytrin) in CD1 mice following intravenous and intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging of human colon cancer xenograft with gadolinium-texaphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. In vivo animal studies with gadolinium (III) texaphyrin as a radiation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: Utilizing GD-Tex (Gadolinium Texaphyrin) in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction:
GD-Tex, or Gadolinium Texaphyrin (also known as motexafin gadolinium), is a novel radiation sensitizer designed to enhance the efficacy of radiotherapy in treating cancerous tumors.[1][2] Its unique pentadentate aromatic metalloporphyrin structure allows it to selectively accumulate in tumor cells and sensitize both oxygenated (oxic) and oxygen-deficient (hypoxic) cells to the effects of ionizing radiation.[1][2] Furthermore, the paramagnetic properties of the gadolinium ion enable the visualization of this compound distribution in tumors via magnetic resonance imaging (MRI), offering a potential tool for treatment planning and monitoring.[1][2]
These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for preclinical and clinical research, and a summary of key quantitative data from published studies.
Mechanism of Action
This compound enhances the cytotoxic effects of ionizing radiation primarily through the induction of oxidative stress within tumor cells.[3] The proposed mechanism involves a futile redox cycle that depletes cellular reducing agents and generates reactive oxygen species (ROS), thereby amplifying the DNA damage caused by radiation.
Signaling Pathway of this compound Mediated Radiosensitization:
Caption: Proposed mechanism of this compound as a radiation sensitizer.
Data Presentation
Table 1: Summary of Preclinical In Vivo Studies
| Animal Model | Tumor Type | This compound Dose | Radiation Schedule | Key Findings | Reference |
| Mice | EMT6, SMT-F, MCa | Not specified | Single and multiple fractions | Significant tumor growth delay with this compound + RT vs. RT alone.[4] | [4] |
| Mice | EMT6 | Not specified | Single fraction | This compound produced radiation enhancement only when administered before irradiation.[4] | [4] |
Table 2: Pharmacokinetics and Dosage from Phase I Clinical Trial
| Parameter | Value | Patient Population |
| Maximally Tolerated Dose (MTD) | 22.3 mg/kg | Adults with incurable cancers requiring palliative radiotherapy.[1][2] |
| Recommended Single Dose | 16.7 mg/kg | Adults with incurable cancers requiring palliative radiotherapy.[2][5] |
| Dose-Limiting Toxicity | Reversible acute tubular necrosis | Adults with incurable cancers requiring palliative radiotherapy.[1][2] |
| Median Half-Life (single dose) | 7.4 hours | Adults with incurable cancers requiring palliative radiotherapy.[1][2] |
| Drug Administration | Single intravenous (IV) dose | Adults with incurable cancers requiring palliative radiotherapy.[2] |
| Timing with Radiotherapy | At least 2 hours post-GD-Tex infusion | Adults with incurable cancers requiring palliative radiotherapy.[2][5] |
Experimental Protocols
Preclinical In Vivo Tumor Growth Delay Assay
This protocol is a generalized representation based on methodologies from published preclinical studies.[4]
Objective: To evaluate the efficacy of this compound in combination with radiotherapy in a murine tumor model.
Materials:
-
This compound (Motexafin Gadolinium)
-
Tumor-bearing mice (e.g., BALB/c or C3H) with established subcutaneous or intramuscular tumors (e.g., EMT6, SMT-F, or MCa).[4]
-
Calipers for tumor measurement
-
Radiation source (e.g., X-ray irradiator)
-
Vehicle for this compound reconstitution
Experimental Workflow:
Caption: Workflow for a preclinical tumor growth delay study.
Procedure:
-
Tumor Cell Implantation: Implant a known number of tumor cells (e.g., 1x10^6 EMT6 cells) subcutaneously or intramuscularly into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Radiotherapy alone, and (4) this compound followed by radiotherapy.
-
Drug Administration: Administer a single intravenous dose of this compound or vehicle.
-
Irradiation: At a specified time post-injection (e.g., 2-5 hours), irradiate the tumors with a single or fractionated dose of radiation.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Data Analysis: Determine the time for tumors in each group to reach a specified endpoint (e.g., four times the initial volume). Calculate the tumor growth delay for each treatment group relative to the control group.
Clinical Trial Protocol Outline (Based on Phase I/III Studies)
This protocol outline is a composite based on the design of published clinical trials for this compound and radiotherapy.[1][6][7]
Objective: To determine the safety, tolerability, and efficacy of this compound in combination with radiotherapy in patients with specific cancer types (e.g., brain metastases).[6]
Patient Population: Adult patients with histologically confirmed malignancy requiring radiotherapy.[1]
Study Design:
-
Phase I (Dose Escalation): To determine the MTD and dose-limiting toxicities of this compound administered with radiotherapy.[1][2] Patients are enrolled in cohorts and receive escalating doses of this compound.[2]
-
Phase III (Randomized Controlled): To compare the efficacy of radiotherapy with or without this compound.[6] Patients are randomized to receive either standard radiotherapy or this compound plus radiotherapy.[6]
Treatment Plan:
References
- 1. scispace.com [scispace.com]
- 2. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox cycling by motexafin gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo animal studies with gadolinium (III) texaphyrin as a radiation enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: GD-Tex for MRI Contrast Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium Texaphyrin (GD-Tex), also known as Motexafin Gadolinium, is a porphyrin-like macrocyclic complex containing a gadolinium (III) ion.[1] This molecule exhibits unique properties that make it a versatile agent in biomedical research, acting as both a magnetic resonance imaging (MRI) contrast agent and a radiation sensitizer.[2][3] Its ability to selectively accumulate in tumor tissues allows for enhanced visualization of cancerous lesions and targeted therapeutic effects.[4][5]
These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in MRI contrast enhancement techniques.
Mechanism of Action for MRI Contrast Enhancement
This compound functions as a positive T1 contrast agent. The paramagnetic gadolinium (III) ion at its core dramatically shortens the T1 relaxation time of adjacent water protons.[6] This accelerated relaxation leads to a stronger signal on T1-weighted MRI scans, resulting in a brighter appearance of tissues where this compound has accumulated.[7][8] This contrast enhancement allows for clear delineation between tissues with high and low concentrations of the agent.
Quantitative Data
The efficacy of an MRI contrast agent is quantified by its relaxivity (r1 and r2), which is the measure of the T1 and T2 relaxation rate change per unit concentration of the contrast agent.
| Parameter | Value | Conditions | Reference |
| r1 Relaxivity | 19 (µmol/L·s)⁻¹ | 1.5 T | [9] |
| r2 Relaxivity | 22 (µmol/L·s)⁻¹ | 1.5 T | [9] |
| Median Half-life | 7.4 hours | Single-dose administration in humans | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of this compound
This protocol outlines the use of a standard MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (Motexafin Gadolinium)
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 20-500 µM).[11]
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate for the desired exposure time (e.g., 24 hours).[11]
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cells are inhibited).
-
Protocol 2: In Vivo MRI Contrast Enhancement in a Murine Tumor Model
This protocol describes the procedure for evaluating the MRI contrast enhancement of this compound in a mouse model with subcutaneously implanted tumors.
Materials:
-
This compound (Motexafin Gadolinium) formulated for injection (e.g., 2.5 mg/mL in 5% mannitol).[6]
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors).
-
Sterile saline or 5% dextrose solution for injection.[9]
-
Anesthesia (e.g., isoflurane).
-
Animal monitoring equipment (respiratory sensor, heating pad).
-
MRI scanner (e.g., 7T preclinical scanner).
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse on a heated bed to maintain body temperature.
-
Position the mouse in the MRI scanner, ensuring the tumor is within the imaging coil's field of view.
-
Monitor the animal's respiration throughout the imaging session.
-
-
Pre-Contrast Imaging:
-
This compound Administration:
-
Prepare the this compound injection. A typical dose for preclinical studies ranges from 2.5 to 17 µmol/kg.[9]
-
Administer the this compound solution intravenously (i.v.) via the tail vein.
-
-
Post-Contrast Imaging:
-
Immediately after injection, begin acquiring a series of dynamic T1-weighted images over a period of at least 60 minutes to observe the uptake and washout of the contrast agent.
-
Acquire static T1-weighted images at various time points post-injection (e.g., 1, 4, and 24 hours) to assess retention.[9]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle) on both pre- and post-contrast images.
-
Measure the signal intensity within the ROIs at each time point.
-
Calculate the signal enhancement ratio: (SI_post - SI_pre) / SI_pre, where SI is the signal intensity.
-
Plot the signal enhancement over time to visualize the pharmacokinetics of this compound in the tumor.
-
Protocol 3: Quantification of this compound in Tissue Samples
This protocol provides a general method for quantifying the amount of gadolinium (and thus this compound) in tissue samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Materials:
-
Tissue samples from animals treated with this compound.
-
Nitric acid (trace metal grade).
-
Microwave digestion system.
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Gadolinium standard solutions for calibration.
Procedure:
-
Sample Preparation:
-
Excise tissues of interest (e.g., tumor, liver, kidney, muscle) and record their wet weight.
-
Place a known weight of each tissue sample into a microwave digestion vessel.
-
Add a measured volume of concentrated nitric acid to each vessel.[15]
-
-
Microwave Digestion:
-
Securely cap the digestion vessels.
-
Place the vessels in the microwave digestion system.
-
Run a digestion program with controlled temperature and pressure ramps to completely dissolve the tissue. A typical program might involve heating to 200-260°C.
-
-
Sample Dilution and Analysis:
-
After cooling, carefully open the digestion vessels in a fume hood.
-
Dilute the digested samples to a known final volume with deionized water.
-
Prepare a series of gadolinium standard solutions of known concentrations for calibration.
-
Analyze the diluted samples and standards using ICP-MS to determine the concentration of gadolinium.[15]
-
-
Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Use the calibration curve to calculate the concentration of gadolinium in the digested samples.
-
Express the results as micrograms of gadolinium per gram of tissue (µg/g).
-
Signaling Pathway
This compound is known to induce redox stress in cancer cells through a process called "futile redox cycling".[9] This mechanism is believed to contribute to its radiosensitizing effects. The process involves the catalytic oxidation of intracellular reducing agents, leading to the generation of reactive oxygen species (ROS).
This diagram illustrates that this compound accepts an electron from cellular reducing metabolites, forming a this compound radical. This radical then transfers the electron to molecular oxygen, generating reactive oxygen species and regenerating the original this compound. This cycle depletes the cell's reducing capacity and increases oxidative stress, leading to cellular damage and potentially apoptosis.[16][17]
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should adapt and optimize these protocols for their specific experimental conditions, cell lines, animal models, and available equipment. All work with animals must be conducted in accordance with institutional and national guidelines for animal welfare. Appropriate safety precautions should be taken when handling chemical reagents.
References
- 1. Cytotoxicity Assay Protocol [protocols.io]
- 2. Dynamic Contrast Enhanced MRI of mouse Abdomen [protocols.io]
- 3. Synthesis and tumour cell uptake studies of gadolinium(III)–phosphonium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ksbm.or.kr [ksbm.or.kr]
- 6. PHASE I TRIAL OF MOTEXAFIN GADOLINIUM AND DOXORUBICIN IN THE TREATMENT OF ADVANCED MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mriquestions.com [mriquestions.com]
- 8. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04916D [pubs.rsc.org]
- 9. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumour size measurement in a mouse model using high resolution MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myoglobin-loaded gadolinium nanotexaphyrins for oxygen synergy and imaging-guided radiosensitization therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GD-Tex in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motexafin Gadolinium (GD-Tex), a texaphyrin metalloporphyrin, is a redox-active agent that demonstrates selective accumulation in tumor cells.[1] Its mechanism of action involves the induction of oxidative stress through the catalytic generation of reactive oxygen species (ROS), leading to the disruption of cellular redox balance and the inhibition of key enzymes such as thioredoxin reductase.[2][3] This disruption of cellular homeostasis makes this compound a promising agent for cancer therapy, both as a standalone cytotoxic agent and as a radiosensitizer.[2] These application notes provide detailed protocols for the preparation of this compound solutions and for conducting fundamental cell culture-based assays to evaluate its efficacy.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on various cell lines. Due to variations in experimental conditions, direct comparison of all values should be made with caution.
| Cell Line | Cancer Type | Parameter | Concentration | Effect | Reference |
| A549 | Lung Cancer | IC50 | >70 µM | Cell Viability | [4] |
| A549 | Lung Cancer | Proliferation | 6.25 - 25 µM | Inhibition of proliferation | [5] |
| PC3 | Prostate Cancer | Proliferation | 6.25 - 25 µM | Inhibition of proliferation | [5] |
| Ramos | B-cell Lymphoma | Growth Inhibition | 50 µM | 60-80% | [3] |
| DHL-4 | B-cell Lymphoma | Growth Inhibition | 50 µM | 60-80% | [3] |
| HF-1 | B-cell Lymphoma | Growth Inhibition | 50 µM | 60-80% | [3] |
| Ramos | B-cell Lymphoma | Apoptosis | 50 µM | 20-50% | [3] |
| DHL-4 | B-cell Lymphoma | Apoptosis | 50 µM | 20-50% | [3] |
| HF-1 | B-cell Lymphoma | Apoptosis | 50 µM | 20-50% | [3] |
| C2E3 | Myeloma | Growth Inhibition | 50 µM | 0-20% | [3] |
| 1-414 | Myeloma | Growth Inhibition | 50 µM | 0-20% | [3] |
| 8226/S | Myeloma | Growth Inhibition | 50 µM | 0-20% | [3] |
| HIV-infected CD4+ T cells | N/A | Apoptosis | 3 µM | Apoptosis induction | [1] |
| HIV-infected CD4+ T cells | N/A | Apoptosis | Not Specified | >50% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
This protocol describes the preparation of a stock solution of this compound and its subsequent dilution for use in cell culture experiments.
Materials:
-
Motexafin Gadolinium (this compound) powder
-
Methanol (ACS grade or higher)
-
5% (w/v) Mannitol solution in sterile water
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
1. Stock Solution Preparation (10 mM in Methanol):
a. Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube. Note: The molecular weight of Motexafin Gadolinium should be confirmed from the supplier's information. b. Add the appropriate volume of methanol to achieve a 10 mM stock solution. c. Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be a clear, dark green color. d. Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected tube. e. Store the stock solution at -20°C, protected from light.
2. Working Solution Preparation (in 5% Mannitol):
a. Thaw the 10 mM this compound stock solution on ice, protected from light. b. Prepare a sterile 5% (w/v) mannitol solution in water. c. Dilute the 10 mM this compound stock solution in the 5% mannitol solution to create an intermediate stock (e.g., 1 mM). d. Further dilute the intermediate stock in complete cell culture medium to the desired final concentrations for your experiment immediately before use. Note: It is recommended to perform a pilot experiment to determine the optimal concentration range for your specific cell line.
Stability:
-
The 10 mM stock solution in methanol is stable for several months when stored at -20°C and protected from light.
-
Working solutions in cell culture medium should be prepared fresh for each experiment to ensure consistent activity.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium at 2x the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle control (e.g., the highest concentration of mannitol used for dilution). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of MTT reagent to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium from each well. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. b. Allow cells to attach overnight. c. Treat the cells with the desired concentrations of this compound for the selected time period. Include an untreated control.
-
Cell Harvesting and Staining: a. Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells twice with cold PBS. d. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. e. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. f. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. g. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. h. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates. c. Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. Motexafin gadolinium (this compound) selectively induces apoptosis in HIV-1 infected CD4+ T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activation of Platinum(IV) Prodrugs By Motexafin Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for GD-Tex (Motexafin Gadolinium) in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, scheduling, and administration protocols for GD-Tex (motexafin gadolinium), a redox-active drug investigated as a radiation sensitizer in various clinical trials. The information is compiled from published clinical trial data and is intended to guide researchers and drug development professionals in the design of future studies.
Mechanism of Action
This compound is a synthetic metallotexaphyrin that selectively accumulates in tumor cells, likely due to their higher metabolic rate. Its primary mechanism of action as a radiation sensitizer involves the generation of reactive oxygen species (ROS) within the cancer cell. By accepting electrons, this compound can catalyze the production of superoxide and hydroxyl radicals, leading to oxidative stress and lowering the threshold for apoptosis. Furthermore, this compound has been shown to inhibit thioredoxin reductase, a key enzyme in the cellular antioxidant defense system, thereby exacerbating oxidative stress and enhancing the cytotoxic effects of radiation and certain chemotherapies. This disruption of the cellular redox balance ultimately contributes to tumor cell death.
Signaling Pathway of this compound-Induced Oxidative Stress
The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells, leading to apoptosis.
Dosing and Scheduling in Clinical Trials
The dosing and scheduling of this compound have been evaluated in various clinical settings, both as a single agent and in combination with radiation therapy or chemotherapy. The following tables summarize the quantitative data from key clinical trials.
Single-Agent and Radiation Sensitization Trials
| Clinical Trial Phase | Cancer Type | This compound Dosing Regimen | Schedule | Key Findings |
| Phase I (Single Dose) | Various Solid Tumors | 0.6 to 29.6 mg/kg (dose escalation) | Single intravenous (IV) infusion | Maximally Tolerated Dose (MTD): 22.3 mg/kg. Recommended single dose: 16.7 mg/kg. Dose-limiting toxicity: reversible acute tubular necrosis.[1] |
| Phase Ib/II | Brain Metastases | 0.3 to 8.4 mg/kg (dose escalation) | Daily IV infusion for 10 days, prior to each fraction of whole-brain radiation therapy (WBRT) | MTD: 6.3 mg/kg/day. Dose-limiting toxicity: reversible liver toxicity.[1] |
| Phase II | Brain Metastases | 5.0 mg/kg/day | Daily IV infusion for 10 days with WBRT | Well-tolerated.[2] |
| Phase II | Brain Metastases | 5.0 mg/kg | IV infusion preceding each fraction of WBRT (starting week 2) and with stereotactic radiosurgery (SRS) boost | The addition of this compound did not increase the incidence or severity of neurologic complications.[3] |
Combination Chemotherapy Trials
| Clinical Trial Phase | Cancer Type | This compound Dosing Regimen | Combination Agents & Schedule | Key Findings |
| Phase I | Non-Small Cell Lung Cancer (NSCLC) | Up to 10 mg/kg | Docetaxel (75 mg/m²) and Cisplatin (75 mg/m²) on Day 1 of a 3-week cycle | Recommended Phase II dose of this compound: 10 mg/kg. Dose-limiting toxicities included febrile neutropenia, hypertension, myocardial ischemia, and pneumonitis.[4] |
| Phase I | Advanced Cancers | Dose escalation | Doxorubicin | Combination was evaluated for safety and efficacy.[5] |
Experimental Protocols
Protocol for Single-Dose Intravenous Administration of this compound with Radiation Therapy
This protocol is based on the Phase I clinical trial for solid tumors.[1]
1. Patient Eligibility and Preparation:
-
Confirm patient eligibility based on inclusion/exclusion criteria of the specific protocol.
-
Ensure adequate hydration. Patients should be hydrated orally with 240 mL of clear liquids per hour for 4 hours prior to this compound administration.
-
Administer 500 mL of 5% Dextrose in Water (D5W) intravenously immediately before this compound infusion.
2. This compound Reconstitution and Administration:
-
Reconstitute the lyophilized this compound powder with a sterile diluent as specified by the manufacturer or clinical protocol.
-
Administer the reconstituted this compound solution as a slow intravenous infusion. The duration of infusion may vary depending on the dose and institutional guidelines, with infusion times of approximately 30 minutes being reported.[6]
-
The dose is calculated based on the patient's body weight (mg/kg).
3. Post-Administration and Radiation Therapy:
-
Monitor the patient for any immediate adverse reactions during and after the infusion.
-
Radiation therapy should be administered at least 2 hours after the completion of the this compound infusion to allow for tumor accumulation of the drug.[1]
4. Monitoring and Follow-up:
-
Monitor renal function due to the dose-limiting toxicity of acute tubular necrosis.
-
Follow patients for other potential adverse events as per the clinical trial protocol.
Experimental Workflow: Single-Dose this compound with Radiation Therapy
Protocol for Multi-Dose Intravenous Administration of this compound with Whole-Brain Radiation Therapy
This protocol is based on the Phase Ib/II clinical trial for brain metastases.[1]
1. Patient Eligibility and Baseline Assessment:
-
Confirm diagnosis of brain metastases and patient eligibility.
-
Obtain baseline magnetic resonance imaging (MRI) of the brain.
2. This compound and Radiation Therapy Schedule:
-
The treatment regimen consists of 10 daily fractions of whole-brain radiation therapy (WBRT).
-
This compound is administered as an intravenous infusion each day, prior to the delivery of the radiation fraction.
3. This compound Dosing and Administration:
-
The recommended dose from the Phase Ib portion of the trial is up to 6.3 mg/kg.
-
Follow the reconstitution and administration guidelines as described in the single-dose protocol.
4. Monitoring and Follow-up:
-
Monitor liver function tests, as reversible liver toxicity was the dose-limiting toxicity in this multi-dose regimen.[1]
-
Conduct regular neurological assessments and follow-up MRI scans to evaluate tumor response.
Logical Relationship: Dose Escalation and Determination of MTD
References
- 1. Reactive Oxygen Species Signaling in Cancer: Comparison with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Molecular Pathways: Reactive Oxygen Species Homeostasis in Cancer Cells and Implications for Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Thioredoxin-Thioredoxin Reductase System Can Function in Vivo as an Alternative System to Reduce Oxidized Glutathione in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols for GD-Tex (Motexafin Gadolinium) in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GD-Tex (Motexafin Gadolinium, MGd), a texaphyrin-based molecule, in the context of glioblastoma (GBM) research. This document details its mechanism of action as a radiosensitizer, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its application in a laboratory setting.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies that include surgery, radiation, and chemotherapy. A significant challenge in treating GBM is the inherent resistance of glioma cells to therapy. This compound has emerged as a promising agent that selectively targets tumor cells and enhances the efficacy of radiation therapy. Its unique properties also allow for its use as a magnetic resonance imaging (MRI) contrast agent, enabling visualization of its distribution within the tumor.
Applications in Glioblastoma Research
The primary application of this compound in glioblastoma research is as a radiation sensitizer . It has been investigated in both preclinical models and clinical trials to improve the therapeutic ratio of radiotherapy. Additionally, its paramagnetic properties make it a valuable tool for in vivo imaging to monitor drug delivery and accumulation in tumor tissue.
Mechanism of Action
This compound selectively accumulates in tumor cells, likely due to their higher metabolic rate. Within the cancer cell, this compound acts as a redox-active agent, inducing oxidative stress through a process of futile redox cycling. This process disrupts the normal redox balance of the cell, leading to apoptosis. A key molecular target of this compound is thioredoxin reductase (TrxR) , an enzyme crucial for maintaining the reduced intracellular environment. By inhibiting TrxR, this compound promotes the accumulation of reactive oxygen species (ROS), which damages cellular components and triggers the mitochondrial apoptotic pathway. Furthermore, this compound has been shown to inhibit ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair, further contributing to its anti-cancer effects.
Caption: Signaling pathway of this compound in glioblastoma cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in glioblastoma.
Table 1: Preclinical Data for this compound in Glioblastoma Models
| Parameter | Cell Lines | Value | Reference |
| Cellular Uptake | |||
| Nuclear Localization | TB10, U87, T98G, MO59K | > 90% of nuclei | [1] |
| Tumor Accumulation | |||
| Tumor-to-Normal Tissue Ratio | In vivo glioblastoma models | 70:1 | [1] |
| In Vitro Efficacy | |||
| IC50 (with ascorbate) | Myeloma cell lines (as a proxy for redox-active cancer cells) | ~50 µM | [2] |
Table 2: Clinical Trial Data for this compound in Glioblastoma
| Trial Phase | Treatment Regimen | Number of Patients (evaluable) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| Phase I/II (RTOG 0513) | This compound (5 mg/kg) + Temozolomide + Radiation | 87 | 15.6 months | 7.6 months | [3] |
| Phase I | This compound + Radiation | Not specified | 17.3 months | Not reported | [4] |
Experimental Protocols
In Vitro Assessment of this compound Cytotoxicity and Radiosensitization
This protocol outlines a method to evaluate the cytotoxic and radiosensitizing effects of this compound on glioblastoma cell lines in vitro.
Materials:
-
Glioblastoma cell lines (e.g., U87, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Motexafin Gadolinium)
-
Ascorbic acid (optional, to enhance redox cycling)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
X-ray irradiator
Protocol:
-
Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO). Dilute the stock solution in complete culture medium to achieve final concentrations ranging from 10 to 100 µM.
-
Incubation: Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control.
-
Radiosensitization Arm: For the radiosensitization experiment, prepare a parallel set of plates. After 4-6 hours of incubation with this compound, irradiate the plates with a single dose of 2, 4, or 6 Gy of X-rays.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for this compound alone and in combination with radiation. Plot cell viability versus this compound concentration and radiation dose.
Caption: In vitro experimental workflow for this compound.
In Vivo Evaluation of this compound in a Glioblastoma Orthotopic Mouse Model
This protocol describes the use of this compound in an orthotopic glioblastoma mouse model to assess its efficacy as a radiosensitizer.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cells expressing a reporter gene (e.g., luciferase)
-
Stereotactic injection apparatus
-
This compound (Motexafin Gadolinium)
-
Small animal irradiator
-
Bioluminescence imaging system
Protocol:
-
Tumor Implantation: Anesthetize the mice and intracranially implant luciferase-expressing glioblastoma cells using a stereotactic apparatus.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment groups:
-
Vehicle control
-
Radiation alone
-
This compound alone
-
This compound + Radiation
-
-
This compound Administration: Administer this compound via intravenous injection at a dose of 5-10 mg/kg.
-
Radiation Therapy: 2-4 hours after this compound administration, deliver a fractionated dose of radiation to the tumor-bearing region of the brain. Repeat the treatment for a specified number of cycles.
-
Tumor Response and Survival Monitoring: Continue to monitor tumor growth via bioluminescence imaging throughout the study. Monitor the overall health and survival of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect brain tissue for histological and immunohistochemical analysis to assess tumor response.
Caption: In vivo experimental workflow for this compound.
Conclusion
This compound (Motexafin Gadolinium) represents a targeted approach to enhance the efficacy of radiotherapy in glioblastoma. Its ability to selectively accumulate in tumor cells and induce oxidative stress provides a clear mechanistic rationale for its use. The provided protocols and data serve as a valuable resource for researchers investigating novel therapeutic strategies for this challenging disease. Further research is warranted to optimize its clinical application and explore its potential in combination with other therapeutic modalities.
References
- 1. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motexafin gadolinium generates reactive oxygen species and induces apoptosis in sensitive and highly resistant multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motexafin gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox cycling by motexafin gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting Metastatic Brain Tumors with GD-Tex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic brain tumors present a significant challenge in oncology, often leading to poor prognosis and limited treatment options. GD-Tex (motexafin gadolinium, MGd), a texaphyrin-based molecule, has emerged as a promising therapeutic agent for targeting these malignancies. This compound acts as a radiation sensitizer, selectively accumulating in tumor cells and enhancing the cytotoxic effects of radiation therapy.[1][2][3] Its paramagnetic properties also allow for its detection by magnetic resonance imaging (MRI), enabling non-invasive monitoring of its biodistribution and tumor localization.[4]
These application notes provide a comprehensive overview of the use of this compound in the context of metastatic brain tumors, including its mechanism of action, detailed protocols for key preclinical experiments, and a summary of available quantitative data.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism centered on the generation of oxidative stress and disruption of cellular metabolism.[1] Once selectively taken up by tumor cells, this compound acts as a redox mediator, catalyzing the oxidation of intracellular reducing agents such as ascorbate and glutathione. This process generates reactive oxygen species (ROS), leading to oxidative damage to cellular components, including DNA, lipids, and proteins. The depletion of the cell's antioxidant capacity and the increase in oxidative stress are thought to contribute to the radiosensitizing effect of this compound, rendering tumor cells more susceptible to radiation-induced damage. Furthermore, this compound has been shown to induce apoptosis, a programmed cell death pathway, in cancer cells.[1]
Caption: Signaling pathway of this compound's therapeutic action.
Data Presentation
In Vitro Cytotoxicity
While specific IC50 values for this compound in various glioblastoma cell lines are not consistently reported in the available literature, studies have demonstrated its uptake and cytotoxic potential. One study showed significant uptake of 100 µmol/L motexafin gadolinium in human glioblastoma cell lines including TB10, U87, T98G, and MO59K.
| Cell Line | This compound Concentration | Observation |
| TB10, U87, T98G, MO59K | 100 µmol/L | Significant intracellular uptake |
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the efficacy of this compound in combination with radiation therapy for the treatment of brain metastases.
| Animal Model | Treatment Group | Endpoint | Result |
| F98 Rat Glioma | This compound (30 or 60 mg/kg i.v.) + Radiation | Tumor Growth | Significant tumor growth delay compared to radiation alone |
| F98 Rat Glioma | This compound (140 mg/kg i.p.) + Radiation | Tumor Growth | Significant tumor growth delay compared to radiation alone |
| Clinical Trial Phase | Patient Population | Treatment | Response Rate |
| Phase Ib/II | Brain Metastases | This compound (up to 6.3 mg/kg) + WBRT (30 Gy) | 72% radiological response rate[4] |
Biodistribution
This compound exhibits selective accumulation in tumor tissue compared to surrounding normal brain tissue.
| Tissue | Metric | Value |
| Glioblastoma Multiforme | Tumor-to-Normal Brain Ratio | 70:1 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound against glioblastoma cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, T98G)
-
This compound (Motexafin Gadolinium)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0-200 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Caption: Workflow for in vitro cytotoxicity testing of this compound.
In Vivo Imaging of Metastatic Brain Tumors
This protocol describes the establishment of an orthotopic brain metastasis model and subsequent in vivo imaging to monitor the effect of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human glioblastoma cells engineered to express a reporter gene (e.g., luciferase)
-
This compound
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Stereotactic apparatus
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin (for luciferase-expressing cells)
Protocol:
-
Orthotopic Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for injection into the brain parenchyma.
-
Slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 2-5 µL of PBS) into the brain using a Hamilton syringe.
-
Withdraw the needle slowly and suture the incision.
-
Allow the tumors to establish for a predetermined period (e.g., 7-14 days).
-
-
This compound Administration and In Vivo Imaging:
-
Administer this compound to the tumor-bearing mice via an appropriate route (e.g., intravenous or intraperitoneal injection) at the desired dose (e.g., 30-60 mg/kg).
-
At specified time points after this compound administration, anesthetize the mice.
-
If using luciferase-expressing cells, administer D-luciferin (e.g., 150 mg/kg, i.p.) and wait for substrate distribution (typically 10-15 minutes).
-
Acquire bioluminescence images using an in vivo imaging system.
-
For MRI, acquire T1-weighted images before and after this compound administration to visualize tumor enhancement.
-
-
Data Analysis:
-
Quantify the bioluminescence signal (photons/second) from the tumor region of interest.
-
Measure the change in tumor volume or signal intensity over time for both treatment and control groups.
-
Analyze the MRI signal enhancement in the tumor.
-
Caption: Experimental workflow for in vivo imaging studies.
Biodistribution Study
This protocol outlines the procedure for determining the biodistribution of this compound in tumor-bearing mice.
Materials:
-
Tumor-bearing mice
-
This compound
-
Anesthetics
-
Surgical tools for tissue dissection
-
Scintillation vials or pre-weighed tubes
-
Gamma counter or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) equipment
Protocol:
-
This compound Administration:
-
Administer a known amount of this compound to tumor-bearing mice. If using a radiolabeled version, the radioactivity should be measured beforehand.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice.
-
Collect blood via cardiac puncture.
-
Dissect the tumor and major organs (e.g., brain, liver, kidneys, spleen, lungs, heart).
-
Rinse the tissues with saline to remove excess blood.
-
Blot the tissues dry and weigh them.
-
-
Quantification of this compound:
-
Place each tissue sample in a separate vial.
-
If using a radiolabeled compound, measure the radioactivity in each sample using a gamma counter.
-
For non-radiolabeled this compound, digest the tissues (e.g., using nitric acid) and quantify the gadolinium content using ICP-MS.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Compare the uptake of this compound in the tumor to that in other organs.
-
Caption: Logical flow of a biodistribution study.
Conclusion
This compound represents a significant advancement in the targeted therapy of metastatic brain tumors. Its dual functionality as a tumor-selective radiation sensitizer and an MRI contrast agent provides a unique theranostic platform. The protocols and data presented in these application notes offer a foundational resource for researchers and drug development professionals to further explore and optimize the therapeutic potential of this compound in the fight against metastatic brain cancer. Further preclinical studies are warranted to establish optimal dosing and treatment schedules and to explore synergistic combinations with other therapeutic modalities.
References
- 1. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Motexafin gadolinium in the treatment of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicenter phase Ib/II trial of the radiation enhancer motexafin gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of GD-Tex in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
GD-Tex is a disialoganglioside expressed on the surface of certain cell types and is implicated in various cellular processes. Its detection and quantification in tissue samples are crucial for basic research, biomarker discovery, and the development of targeted therapies. These application notes provide an overview of the primary analytical methods for detecting this compound in tissue, including detailed protocols for each technique.
Analytical Methods Overview
The detection and quantification of this compound in complex tissue matrices can be achieved through several complementary analytical techniques. The choice of method depends on the specific research question, whether it requires localization, structural confirmation, or precise quantification.
-
Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC): These are fundamental and cost-effective methods for the separation and preliminary identification of gangliosides from a total lipid extract.[1][2][3] They serve as an excellent initial step in ganglioside analysis.[2]
-
Mass Spectrometry (MS): A powerful and highly sensitive technique for the definitive structural characterization and quantification of this compound.[4][5] Common MS-based approaches include Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These antibody-based methods are indispensable for visualizing the spatial distribution of this compound within the tissue architecture, providing critical contextual information.[6][7]
Quantitative Data Summary
The following table presents a hypothetical summary of quantitative data for this compound levels in different tissue samples, as might be obtained using LC-MS/MS. This illustrates how quantitative data can be structured for comparative analysis.
| Sample ID | Tissue Type | This compound Concentration (ng/mg of tissue) | Standard Deviation | Method |
| T-001 | Tumor | 15.8 | 1.2 | LC-MS/MS |
| T-002 | Tumor | 21.3 | 1.9 | LC-MS/MS |
| N-001 | Normal Adjacent | 2.1 | 0.4 | LC-MS/MS |
| N-002 | Normal Adjacent | 1.8 | 0.3 | LC-MS/MS |
| C-001 | Control (Healthy) | 0.5 | 0.1 | LC-MS/MS |
Experimental Workflow
The general workflow for analyzing this compound in tissue samples involves several key stages, from sample preparation to data analysis.
Protocol 1: Ganglioside Extraction from Tissue
This protocol describes the extraction of total gangliosides from tissue samples, a necessary first step for TLC and LC-MS analysis.
Materials:
-
Tissue sample (fresh or frozen)
-
Chloroform
-
Methanol
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Weigh the tissue sample (e.g., 100 mg) and homogenize it in a 20-fold volume of chloroform:methanol (2:1, v/v).
-
Extraction: Stir the homogenate for 2-4 hours at room temperature.
-
Partitioning: Add 0.2 volumes of deionized water to the extract and centrifuge to separate the phases.
-
Collection of Upper Phase: Carefully collect the upper aqueous-methanol phase, which contains the gangliosides.
-
Drying: Dry the collected upper phase under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried ganglioside extract in a known volume of chloroform:methanol (1:1, v/v) for further analysis.
Protocol 2: HPTLC for this compound Detection
This protocol provides a method for the separation and visualization of this compound from a purified ganglioside extract.
Materials:
-
HPTLC plates (silica gel 60)
-
Ganglioside extract (from Protocol 1)
-
This compound standard
-
Developing solvent: chloroform/methanol/0.2% aqueous CaCl2 (60:40:9, v/v/v)[3]
-
Resorcinol-HCl reagent for visualization
-
TLC developing tank
-
Oven
Procedure:
-
Plate Activation: Activate the HPTLC plate by heating at 110°C for 30 minutes.
-
Sample Application: Spot the ganglioside extract and the this compound standard onto the HPTLC plate.
-
Development: Place the plate in a TLC tank saturated with the developing solvent and allow the solvent front to migrate to the top of the plate.
-
Drying: Remove the plate and dry it completely in a fume hood.
-
Visualization: Spray the plate with resorcinol-HCl reagent and heat at 100°C for 15-20 minutes. Gangliosides will appear as purple-blue bands.
-
Identification: Compare the migration of the bands in the sample to the this compound standard.
Protocol 3: LC-MS/MS for this compound Quantification
This protocol outlines a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.
Materials:
-
Ganglioside extract (from Protocol 1)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase LC column
-
Mobile phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
This compound standard for calibration curve
Procedure:
-
Sample Preparation: Dilute the ganglioside extract to an appropriate concentration for LC-MS/MS analysis.
-
LC Separation: Inject the sample onto the C18 column. Elute the gangliosides using a gradient of mobile phase A and B. (A typical gradient could be starting at 30% B, increasing to 95% B over 20 minutes).
-
MS/MS Detection: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound.
-
Quantification: Generate a calibration curve using the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 4: Immunohistochemistry for this compound Localization
This protocol details the detection and localization of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Anti-GD-Tex primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal serum in PBS)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Blocking: Block non-specific binding sites by incubating the sections in blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the anti-GD-Tex primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Signal Amplification: Apply the streptavidin-HRP conjugate and incubate for 30 minutes.
-
Detection: Add the DAB substrate and incubate until a brown color develops.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip.
-
Microscopy: Examine the slides under a microscope to visualize the localization of this compound (brown staining).
This compound Signaling Pathway
This compound, as a ganglioside, is likely involved in modulating cell signaling pathways, particularly through its interaction with receptor tyrosine kinases (RTKs) within lipid rafts.[2] Aberrant expression of disialogangliosides like GD2 has been shown to impact pathways such as the PI3K/Akt/mTOR cascade, which is crucial for cell survival and proliferation.[4] An anti-GD-Tex antibody could potentially disrupt this signaling.
References
- 1. Functional roles of gangliosides in bio-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gangliosides as Signaling Regulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gangliosides in cell recognition and membrane protein regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Purification of GD-Tex (Ganglioside-Dendrimer Conjugates)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of GD-Tex, a term used here to denote conjugates of gangliosides and dendrimers. This document is intended to guide researchers in the development of these complex bioconjugates, which hold significant promise in targeted drug delivery and other biomedical applications.
Introduction to this compound
Ganglioside-dendrimer conjugates (this compound) are novel nanomaterials that combine the biological targeting capabilities of gangliosides with the versatile drug-carrying capacity of dendrimers. Gangliosides, such as GM1, are sialic acid-containing glycosphingolipids found on cell surfaces and are involved in cell recognition, adhesion, and signaling. Their specific interactions with certain cell types make them attractive targeting moieties. Dendrimers, like poly(amidoamine) (PAMAM), are highly branched, monodisperse polymers with a well-defined structure, offering a high density of surface functional groups for drug attachment and a protected internal environment for drug encapsulation.
The synthesis of this compound typically involves the covalent linkage of a ganglioside to the surface of a dendrimer. This process requires careful control of reaction conditions to achieve the desired degree of conjugation while maintaining the biological activity of the ganglioside. Subsequent purification is crucial to remove unreacted starting materials and byproducts, ensuring a well-defined final product for downstream applications.
Synthesis of this compound: A General Overview
The most common strategy for synthesizing this compound involves the formation of an amide bond between the carboxyl group of the ganglioside's sialic acid residue and the primary amine groups on the surface of a dendrimer, such as an amine-terminated PAMAM dendrimer. This is typically achieved using carbodiimide chemistry, often with the addition of N-hydroxysuccinimide (NHS) to improve reaction efficiency and stability of the activated intermediate.
A general workflow for the synthesis of a this compound, specifically a GM1-PAMAM conjugate, is outlined below.
Caption: General workflow for the synthesis of a this compound (GM1-PAMAM) conjugate.
Experimental Protocols
Protocol 1: Synthesis of GM1-PAMAM Dendrimer Conjugate (this compound)
This protocol describes the synthesis of a this compound conjugate by coupling the carboxyl group of ganglioside GM1 to the primary amine groups of a generation 5 (G5) PAMAM dendrimer using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Ganglioside GM1 sodium salt
-
Amine-terminated G5 PAMAM dendrimer
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)
-
Dialysis membrane (10 kDa MWCO)
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Deionized (DI) water
Procedure:
-
Activation of Ganglioside GM1:
-
Dissolve 10 mg of ganglioside GM1 in 2 mL of 0.1 M MES buffer (pH 5.5).
-
Add 5 mg of EDC-HCl and 3 mg of NHS to the GM1 solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the GM1-NHS ester.
-
-
Conjugation to G5 PAMAM Dendrimer:
-
Dissolve 20 mg of G5 PAMAM dendrimer in 2 mL of 0.1 M PBS (pH 7.4).
-
Slowly add the activated GM1-NHS ester solution to the dendrimer solution while stirring.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
-
Purification of this compound Conjugate:
-
Transfer the reaction mixture to a 10 kDa MWCO dialysis membrane.
-
Dialyze against DI water for 48 hours, with water changes every 6-8 hours, to remove unreacted EDC, NHS, and GM1.
-
Further purify the dialyzed solution by size exclusion chromatography (SEC) using a Sephadex G-25 column equilibrated with DI water to separate the this compound conjugate from any remaining small molecule impurities.
-
Collect the fractions corresponding to the high molecular weight conjugate.
-
Lyophilize the purified fractions to obtain the this compound conjugate as a white solid.
-
Protocol 2: Purification of this compound Conjugates
Purification is a critical step to ensure the removal of unreacted starting materials and byproducts. A two-step purification process involving dialysis followed by size exclusion chromatography is recommended.
3.2.1. Dialysis
-
Purpose: To remove small molecule impurities such as unreacted EDC, NHS, and free ganglioside.
-
Procedure:
-
Transfer the crude reaction mixture into a pre-wetted dialysis membrane (typically 10 kDa MWCO).
-
Place the sealed dialysis bag in a large beaker containing deionized water (at least 100 times the volume of the sample).
-
Stir the dialysis buffer gently at 4°C.
-
Change the dialysis buffer every 6-8 hours for a total of 48-72 hours.
-
3.2.2. Size Exclusion Chromatography (SEC)
-
Purpose: To separate the high molecular weight this compound conjugate from any remaining impurities and smaller dendrimer fragments.
-
Procedure:
-
Pack a suitable size exclusion chromatography column (e.g., Sephadex G-25 or a pre-packed column) and equilibrate with the desired buffer (e.g., PBS or deionized water).
-
Apply the dialyzed sample to the top of the column.
-
Elute the sample with the equilibration buffer, collecting fractions.
-
Monitor the elution profile using a UV detector at a wavelength where the conjugate absorbs (e.g., 210 nm for the amide bond or a specific wavelength if a fluorescent tag is included).
-
Pool the fractions containing the purified this compound conjugate.
-
Caption: Purification workflow for this compound conjugates.
Characterization of this compound
Thorough characterization is essential to confirm the successful synthesis and purity of the this compound conjugate. A combination of spectroscopic and chromatographic techniques is typically employed.
| Technique | Purpose | Expected Outcome |
| ¹H NMR Spectroscopy | To confirm the covalent attachment of the ganglioside to the dendrimer and to estimate the degree of conjugation. | Appearance of characteristic peaks from both the ganglioside (e.g., sialic acid protons) and the dendrimer (e.g., PAMAM backbone protons). |
| UV-Vis Spectroscopy | To quantify the concentration of the conjugate and confirm the presence of chromophores. | An absorbance maximum around 210 nm corresponding to the amide bonds. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate it from starting materials.[1] | A single, sharp peak for the purified this compound conjugate with a different retention time from the starting materials.[1] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of the conjugate. | An increase in molecular weight compared to the unconjugated dendrimer and a low PDI, indicating a monodisperse product. |
| MALDI-TOF Mass Spectrometry | To determine the precise molecular weight of the conjugate and confirm the number of attached ganglioside molecules. | A mass peak corresponding to the calculated molecular weight of the this compound conjugate. |
Signaling Pathway Considerations
While the primary focus of this document is on the synthesis and purification of this compound, it is important for drug development professionals to consider the potential signaling pathways that may be modulated by these conjugates. The ganglioside component of this compound can interact with various cell surface receptors and influence downstream signaling. For example, GM1 is known to interact with the cholera toxin B subunit and can modulate the activity of receptor tyrosine kinases.
Caption: Potential interaction of this compound with cellular signaling pathways.
Conclusion
The synthesis and purification of this compound conjugates require a systematic approach involving controlled chemical reactions and rigorous purification and characterization methods. The protocols and information provided in these application notes serve as a foundational guide for researchers entering this exciting field. The development of well-defined this compound conjugates will be instrumental in advancing their application in targeted therapies and diagnostics.
References
Application Notes and Protocols: Experimental Design for GD-Tex Radiosensitization Studies
Introduction
Gadolinium Texaphyrin (GD-Tex) is a porphyrin-like macrocyclic compound that acts as a tumor-selective radiation sensitizer.[1] Its unique mechanism of action involves sensitizing both oxygenated and hypoxic cells to radiation, a significant advantage in treating solid tumors which often contain regions of low oxygen.[1] Like other gadolinium-based nanoparticles, this compound enhances the effects of radiation by producing secondary electrons (photoelectrons, Auger electrons) upon irradiation, leading to increased generation of reactive oxygen species (ROS) and subsequent DNA damage.[2][3][4][5] These properties make this compound a promising agent for magnetic resonance imaging (MRI)-guided radiotherapy.[3][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute preclinical studies evaluating the radiosensitizing effects of this compound. The protocols herein detail key in vitro and in vivo assays to elucidate the biological mechanisms of this compound-mediated radiosensitization and to assess its therapeutic potential.
General Experimental Workflow
The overall workflow for assessing this compound as a radiosensitizer involves a multi-step approach, beginning with fundamental in vitro cell-based assays and progressing to more complex in vivo animal models. This ensures a thorough evaluation of efficacy and mechanism of action before clinical consideration.
Key Signaling Pathway in this compound Radiosensitization
This compound enhances radiation-induced cell death primarily by augmenting DNA damage. When exposed to ionizing radiation, the high-Z gadolinium atoms in this compound generate Auger electrons, which deposit their energy locally, leading to a surge in ROS production.[2][4] This overwhelms the cell's antioxidant defenses and causes complex DNA lesions, particularly double-strand breaks (DSBs). These DSBs trigger the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis if the damage is irreparable.
Part 1: In Vitro Radiosensitization Studies
Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[7] It assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.
Protocol:
-
Cell Culture: Maintain the chosen cancer cell line (e.g., U251 glioblastoma, A549 lung cancer) in complete culture medium at 37°C and 5% CO2.[8]
-
Cell Seeding:
-
This compound Treatment:
-
Prepare dilutions of this compound in complete medium.
-
Replace the medium in the wells with medium containing this compound at various concentrations or a vehicle control.
-
Incubate for a predetermined duration (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray source.
-
-
Colony Formation:
-
Fixation and Staining:
-
Data Analysis:
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plot survival curves (SF vs. Radiation Dose) and fit to the linear-quadratic model.
-
Determine the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF).[10][11]
-
Data Presentation:
| Treatment Group | Radiation Dose (Gy) | Plating Efficiency (%) | Surviving Fraction | SER at SF=0.5 |
| Control | 0 | 75.2 | 1.00 | - |
| 2 | - | 0.55 | ||
| 4 | - | 0.21 | ||
| 6 | - | 0.06 | ||
| This compound (10 µM) | 0 | 73.8 | 0.98 | 1.6 |
| 2 | - | 0.31 | ||
| 4 | - | 0.08 | ||
| 6 | - | 0.01 |
γH2AX Foci Assay for DNA Double-Strand Breaks
This assay quantifies the formation of nuclear foci of phosphorylated histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks (DSBs).[12]
Protocol:
-
Cell Preparation: Seed cells on coverslips in 6-well plates and allow them to attach overnight.
-
Treatment and Irradiation: Treat cells with this compound or vehicle control, followed by irradiation at a specified dose (e.g., 2 Gy).
-
Time-Course: Fix cells at various time points post-irradiation (e.g., 1, 4, 24 hours) to assess both the induction and repair of DSBs.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde for 30 minutes.[12]
-
Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[12]
-
Block with 5% BSA in PBS for 30 minutes.[12]
-
Incubate with a primary antibody against γH2AX overnight at 4°C.[12]
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Mount coverslips onto slides with an antifade mounting medium containing DAPI for nuclear counterstaining.[12]
-
-
Image Acquisition and Analysis:
Data Presentation:
| Treatment Group | Time Post-Irradiation (2 Gy) | Average γH2AX Foci per Nucleus |
| Control (No IR) | - | 1.2 ± 0.4 |
| IR Only | 1 hr | 25.6 ± 3.1 |
| 24 hr | 5.3 ± 1.2 | |
| This compound + IR | 1 hr | 38.9 ± 4.5 |
| 24 hr | 15.1 ± 2.8 |
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Radiosensitivity is cell cycle-dependent, with cells in the G2/M phase being most sensitive. Many radiosensitizers work by inducing G2/M arrest.[11]
Protocol:
-
Cell Preparation and Treatment: Culture, treat with this compound, and irradiate cells as described in previous protocols.
-
Cell Harvesting: Harvest cells at a specific time point post-irradiation (e.g., 24 hours).
-
Fixation:
-
Staining:
-
Flow Cytometry:
Data Presentation:
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 55.1 | 30.5 | 14.4 |
| IR Only (4 Gy) | 40.2 | 25.3 | 34.5 |
| This compound Only | 54.8 | 29.9 | 15.3 |
| This compound + IR (4 Gy) | 25.7 | 18.1 | 56.2 |
Part 2: In Vivo Radiosensitization Studies
Tumor Growth Delay Study
This is a crucial in vivo experiment to determine if the radiosensitizing effects observed in vitro translate to a therapeutic benefit in a living organism.[18] Glioblastoma is a relevant cancer type for these studies, often utilizing orthotopic xenograft models in immunodeficient mice.[19][20][21]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation:
-
Animal Grouping: Randomize mice into four treatment groups:
-
Vehicle Control
-
This compound alone
-
Irradiation alone
-
This compound + Irradiation
-
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume with calipers (for subcutaneous models) or via imaging (e.g., MRI for orthotopic models) every 2-3 days.[10]
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration. The primary endpoint is the time it takes for tumors to reach a specific volume (e.g., 4x the initial volume).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Time to 4x Initial Volume (Days) | Tumor Growth Delay (Days) |
| Control | 1250 ± 150 | 18 | - |
| This compound Only | 1180 ± 135 | 19 | 1 |
| IR Only (4 Gy x 3) | 750 ± 90 | 32 | 14 |
| This compound + IR | 350 ± 65 | 50 | 32 |
Logical Diagram for Data Interpretation
References
- 1. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Gadolinium-Based Nanoparticles for Theranostic MRI-Guided Radiosensitization in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Gadolinium-based nanoparticles for theranostic MRI-radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Radiosensitizing Effect of Valproic Acid on Fractionated Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro radiosensitization by eribulin in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues [mdpi.com]
- 20. Mouse models of glioblastoma for the evaluation of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rodent Glioma Models: Intracranial Stereotactic Allografts and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Disclaimer: The term "GD-Tex" is not a standardized scientific term. This technical support center has been developed based on the assumption that "this compound" refers to Gene-Directed Enzyme Prodrug Therapy (GDEPT) , a targeted cancer therapy approach. The following guidance is based on established principles and published data related to common GDEPT systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of toxicity in GDEPT animal studies?
The toxicity observed in GDEPT studies can be multifactorial, originating from three main components of the system:
-
Gene Delivery Vector: Viral vectors, particularly adenoviruses, are commonly used for gene delivery and can trigger a rapid innate immune response.[1][2] This can lead to inflammation at the site of administration and systemic cytokine release, causing symptoms like fever and lethargy.[1][2][3]
-
Therapeutic Enzyme: The enzyme used to activate the prodrug is often of non-human origin (e.g., from bacteria or viruses) and can be immunogenic. This can lead to an adaptive immune response, resulting in the elimination of enzyme-expressing cells and potentially causing immune-related pathologies.
-
Prodrug/Active Drug: The prodrug itself should be relatively non-toxic, but its conversion to a potent cytotoxic agent can lead to off-target toxicity if the enzyme is expressed in non-target tissues or if the active drug escapes the tumor microenvironment.[4] High doses of the prodrug can also lead to systemic side effects.
Q2: My animals are showing significant weight loss and lethargy shortly after vector administration, even before I administer the prodrug. What is the likely cause?
This is a common issue and is most likely due to an acute inflammatory response to the gene delivery vector, especially if you are using an adenoviral vector.[1][2] The viral capsid proteins can be recognized by the innate immune system, leading to the rapid production of pro-inflammatory cytokines and chemokines.[3][5][6] This systemic inflammatory response can cause sickness behavior in the animals, including lethargy, reduced food and water intake, and subsequent weight loss.
Q3: I am observing significant liver toxicity (elevated ALT/AST) in my study. How can I determine the cause?
Liver toxicity in GDEPT can be caused by several factors:
-
Vector Biodistribution: If the gene delivery vector accumulates in the liver, it can lead to inflammation and hepatocyte damage. This is a known issue with systemic administration of some viral vectors.
-
Off-Target Enzyme Expression: If the promoter driving your therapeutic gene is not entirely tumor-specific, you may get "leaky" expression in the liver, leading to the conversion of the prodrug to its toxic form in healthy liver tissue.
-
Prodrug Metabolism: Some prodrugs or their active metabolites can be inherently hepatotoxic, especially at higher doses.
To troubleshoot this, consider including a control group that receives the vector but not the prodrug, and another that receives the prodrug alone. This will help differentiate between vector-induced and drug-induced hepatotoxicity.
Q4: My GDEPT therapy is not showing the expected anti-tumor efficacy. What are some potential reasons?
Lack of efficacy can be a complex issue with several possible causes:
-
Inefficient Gene Delivery: The vector may not be efficiently transducing the tumor cells. This could be due to the vector type, route of administration, or the presence of neutralizing antibodies in the animals.
-
Immune-mediated Clearance: The host immune system may be clearing the vector or the transduced cells before the prodrug can be effectively converted. An adaptive immune response against the therapeutic enzyme is a common cause.
-
Insufficient Bystander Effect: The therapeutic effect of many GDEPT systems relies on the "bystander effect," where the active drug diffuses to and kills neighboring, non-transduced tumor cells. If the active drug has poor diffusion characteristics or if the tumor cells lack the necessary transport mechanisms, the bystander effect may be limited.
-
Prodrug Dosing and Pharmacokinetics: The dose of the prodrug may be too low, or its pharmacokinetic profile may not allow for sustained therapeutic concentrations within the tumor.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Acute vector-related toxicity | 1. Dose De-escalation: Reduce the dose of the viral vector. 2. Route of Administration: Consider local (e.g., intratumoral) versus systemic administration to limit systemic exposure. 3. Vector Choice: If possible, use a less immunogenic vector (e.g., newer generation adenoviral vectors, AAV vectors). |
| Prodrug overdose or rapid conversion | 1. Dose Titration: Perform a maximum tolerated dose (MTD) study for the prodrug in combination with the vector. 2. Dosing Schedule: Administer the prodrug in fractionated doses or as a continuous infusion to avoid high peak concentrations. |
| Combined vector and prodrug toxicity | 1. Staggered Administration: Increase the time between vector administration and the start of prodrug treatment to allow for recovery from any acute vector-related toxicity. |
Issue 2: High Inter-Animal Variability in Tumor Response
| Potential Cause | Troubleshooting Steps |
| Inconsistent vector delivery | 1. Injection Technique: Ensure consistent and accurate administration of the vector, especially for intratumoral injections. 2. Tumor Model: Use a tumor model with consistent growth characteristics and vascularization. |
| Variable immune response | 1. Animal Strain: Use an inbred strain of mice to minimize genetic variability in immune responses. 2. Immunosuppression: In mechanistic studies, consider using immunodeficient mice to eliminate the variable of an adaptive immune response. |
| Differences in prodrug metabolism | 1. Animal Health: Ensure all animals are healthy and have similar metabolic rates. Monitor food and water intake. |
Quantitative Toxicity Data Summary
The following tables summarize potential quantitative changes that may be observed during GDEPT studies. The exact values can vary significantly based on the animal model, GDEPT system, and experimental conditions.
Table 1: Hematological Parameters
| Parameter | Potential Change | Rationale |
| White Blood Cells (WBC) | Increase (early); Decrease (late) | Early inflammation can cause leukocytosis. Some active drugs (e.g., ganciclovir) can cause myelosuppression. |
| Neutrophils | Increase | A key feature of the acute inflammatory response to viral vectors. |
| Lymphocytes | Decrease | Some cytotoxic drugs can induce lymphopenia. |
| Platelets | Decrease | Can be a sign of myelosuppression or disseminated intravascular coagulation in severe inflammatory responses. |
Table 2: Serum Biochemistry
| Parameter | Potential Change | Rationale |
| Alanine Aminotransferase (ALT) | Increase | A sensitive marker of hepatocellular injury. Can be caused by the vector or off-target drug activation. |
| Aspartate Aminotransferase (AST) | Increase | Another marker of hepatocellular injury. |
| Blood Urea Nitrogen (BUN) | Increase | Can indicate kidney damage (nephrotoxicity) from the prodrug or its metabolites. |
| Creatinine | Increase | A marker of impaired kidney function. |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Increase | Indicates a systemic inflammatory response, typically to the viral vector. |
Table 3: General Toxicity Observations
| Parameter | Observation | Rationale |
| Body Weight | Loss of >15-20% | A common sign of significant toxicity, often due to inflammation, reduced appetite, or gastrointestinal effects.[7][8][9] |
| Survival Rate | Decreased survival in treatment groups | The ultimate indicator of severe toxicity.[7][9] |
| Clinical Signs | Piloerection, hunched posture, lethargy | Non-specific signs of distress and sickness behavior in rodents. |
Experimental Protocols
Protocol 1: Blood Collection for Hematology and Serum Biochemistry in Mice
This protocol outlines the procedure for terminal blood collection via cardiac puncture, which allows for a sufficient volume for comprehensive analysis.
-
Anesthesia: Anesthetize the mouse deeply using an appropriate method (e.g., inhaled isoflurane or injectable anesthetic cocktail) until the animal is unresponsive to a toe pinch.
-
Positioning: Place the anesthetized mouse on its back.
-
Syringe Preparation: Use a 1 mL syringe with a 25-27 gauge needle. For plasma collection, pre-coat the syringe with an anticoagulant (e.g., EDTA). For serum, use a plain syringe.
-
Collection: Insert the needle into the thoracic cavity, just lateral to the sternum, aiming towards the heart. Gently aspirate the blood, pulling back slowly on the plunger to avoid collapsing the heart.
-
Sample Processing:
-
For Hematology (Whole Blood): Dispense the blood into a microtainer tube containing EDTA. Invert the tube gently 8-10 times to mix. Store at 4°C and analyze as soon as possible.
-
For Serum: Dispense the blood into a serum separator tube. Allow the blood to clot at room temperature for 30 minutes.
-
For Plasma: Dispense the blood into a tube containing EDTA.
-
-
Centrifugation (Serum/Plasma): Centrifuge the clotted (serum) or anticoagulated (plasma) blood at 2000 x g for 10-15 minutes at 4°C.
-
Aliquoting: Carefully collect the supernatant (serum or plasma) and transfer it to a fresh, labeled microfuge tube. Store at -80°C until analysis.
Protocol 2: Tissue Collection and Histopathological Analysis
-
Euthanasia: Euthanize the mouse using an approved method immediately following blood collection.
-
Necropsy: Perform a gross necropsy, examining all major organs for any visible abnormalities (e.g., changes in size, color, texture).
-
Tissue Dissection: Carefully dissect the tumor and key organs (liver, spleen, kidneys, lungs, heart).
-
Fixation:
-
Processing: After fixation, transfer the tissues to 70% ethanol. The tissues are now ready for standard paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E) by a histology core facility.
Protocol 3: Assessment of Immune Response (ELISpot)
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level, which is useful for monitoring T-cell responses to the viral vector or the therapeutic enzyme.[11][12][13][14]
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from the mice.
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites.
-
Cell Plating and Stimulation:
-
Add the isolated splenocytes or PBMCs to the wells.
-
Stimulate the cells with peptide pools from the viral vector capsid or the therapeutic enzyme.
-
Include a positive control (e.g., a mitogen like Concanavalin A) and a negative control (no stimulus).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Detection:
-
Lyse the cells and wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
-
Spot Development: Add a substrate that precipitates upon enzymatic action, forming a visible spot at the location of each cytokine-secreting cell.
-
Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Visualizations
Caption: A typical experimental workflow for assessing toxicity and efficacy in GDEPT animal models.
Caption: Simplified signaling pathway of innate inflammation triggered by adenoviral vectors.
Caption: The apoptotic signaling cascade initiated by the HSV-TK/Ganciclovir GDEPT system.
References
- 1. Molecular basis of the inflammatory response to adenovirus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Adenovirus-triggered innate signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cytokine Responses to Adenovirus and Adenovirus Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenovirus vector induced Innate Immune responses: Impact upon efficacy and toxicity in gene therapy and vaccine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The translation of age-related body composition findings from rodents to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 11. Measuring Immune Responses to recombinant AAV Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisionformedicine.com [precisionformedicine.com]
- 13. researchgate.net [researchgate.net]
- 14. 6893718.fs1.hubspotusercontent-na1.net [6893718.fs1.hubspotusercontent-na1.net]
Technical Support Center: Troubleshooting Inconsistent MRI Signals with Gadolinium-Based Contrast Agents
Disclaimer: The term "GD-Tex" appears to refer to a company specializing in textiles and not a gadolinium-based contrast agent (GBCA). This guide will address troubleshooting for inconsistent MRI signals when using GBCAs in general.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistencies in MRI signals when utilizing gadolinium-based contrast agents. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of how gadolinium-based contrast agents (GBCAs) enhance MRI signals?
A1: GBCAs are paramagnetic substances that shorten the T1 relaxation time of nearby water protons.[1][2][3][4] This results in a brighter signal on T1-weighted images.[1][3] The effectiveness of a GBCA is influenced by its concentration in the tissue, its molecular structure (linear vs. macrocyclic), and the magnetic field strength of the MRI scanner.[1]
Q2: What are the common causes of inconsistent or unexpected MRI signals when using GBCAs?
A2: Inconsistent signals can arise from a variety of factors, including:
-
Patient-specific physiological factors: Variations in blood flow, tissue perfusion, and renal function can alter the distribution and clearance of the contrast agent.[1][5]
-
Technical parameters of the MRI scan: The choice of pulse sequence, repetition time (TR), and flip angle can significantly impact the resulting signal intensity.[6][7]
-
Contrast agent properties: The stability and relaxivity of the specific GBCA used can affect signal enhancement.[8][9] Differences between linear and macrocyclic agents in terms of gadolinium retention have been noted.[10][11]
-
Injector-related issues: Problems with the contrast injector, such as incorrect flow rates or air bubbles, can lead to inconsistent delivery of the agent.
Q3: Can the chemical environment of the tissue affect the MRI signal from a GBCA?
A3: Yes, the local tissue environment, including pH and the presence of endogenous ions like zinc and calcium, can influence the stability of the GBCA chelate.[9][12] This can potentially lead to the release of free gadolinium ions, which have different magnetic properties and can affect the signal.
Q4: What is gadolinium deposition, and can it affect signal intensity on subsequent scans?
A4: Gadolinium deposition refers to the retention of small amounts of gadolinium in various body tissues, including the brain, even in patients with normal renal function.[2][8][11][13] Studies have shown that this deposition can lead to increased signal intensity on unenhanced T1-weighted images in certain brain structures, which could be a source of inconsistency in longitudinal studies.[7]
Troubleshooting Guides
Issue 1: Lower-than-Expected Signal Enhancement
This is a common issue where the observed increase in signal intensity after GBCA administration is less than anticipated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Contrast Agent Dosage or Administration | - Verify the calculated dose based on patient weight. - Ensure the full dose was administered intravenously. - Check for any signs of extravasation at the injection site. |
| Suboptimal MRI Pulse Sequence Parameters | - Review and optimize T1-weighted sequence parameters (e.g., TR, TE, flip angle) for maximal contrast enhancement.[6] - Consult MRI application specialists for protocol optimization. |
| Physiological Variability | - Consider the patient's cardiovascular status and renal function, as these can affect contrast agent delivery and clearance.[1][5] |
| Injector Malfunction | - Ensure the power injector is calibrated and functioning correctly. - Check for air in the injection line. |
Issue 2: Signal Intensity Varies Between Scans in the Same Subject
Reproducibility is key in research. This section addresses variability in signal enhancement across different imaging sessions for the same subject.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent MRI Scanner Settings | - Ensure identical pulse sequences and parameters are used for all scans. - Perform regular quality assurance checks on the MRI scanner to monitor for performance drift. |
| Changes in Subject's Physiological State | - Inquire about any changes in the subject's diet, medication, or overall health that could affect physiology. |
| Gadolinium Deposition from Previous Scans | - If multiple contrast-enhanced scans are performed, be aware of potential baseline signal changes due to gadolinium retention.[7] - Acquire a pre-contrast T1-weighted scan at each session to establish a new baseline. |
| Variations in Coil Positioning | - Ensure consistent patient and imaging coil positioning for each scan to minimize variations in signal reception.[14] |
Experimental Protocols
Protocol 1: Phantom Study for Verifying Contrast Agent Performance
To isolate and test the performance of the GBCA and the MRI scanner's response, a phantom study is recommended.
Materials:
-
A set of phantoms (e.g., vials or a multi-compartment phantom) filled with agarose gel or a similar tissue-mimicking material.[15][16][17]
-
The GBCA to be tested.
-
Saline solution.
Methodology:
-
Prepare a series of phantoms with varying concentrations of the GBCA, ranging from pre-contrast (0 mM) to concentrations relevant to your in-vivo experiments.
-
Include a phantom with only saline as a control.
-
Place the phantoms in the MRI scanner, ensuring they are within the homogeneous region of the magnetic field and the imaging coil.
-
Acquire T1-weighted images using the same pulse sequence parameters as your in-vivo experiments.
-
Measure the signal intensity in a region of interest (ROI) within each phantom.
-
Plot the signal intensity as a function of GBCA concentration to determine the relaxivity and linearity of the signal response.
Protocol 2: Standardized In-Vivo Imaging Protocol
To minimize variability in longitudinal studies, a standardized imaging protocol is crucial.
Methodology:
-
Patient Preparation: Ensure consistent patient preparation, including hydration status, for each imaging session.
-
Pre-Contrast Imaging: Always acquire a T1-weighted scan before contrast administration to establish a baseline signal intensity for that session.
-
Contrast Administration: Use a power injector for consistent and repeatable administration of the GBCA. Record the injection rate and volume.
-
Post-Contrast Imaging: Acquire dynamic contrast-enhanced (DCE-MRI) or static post-contrast T1-weighted images at consistent time points after injection.
-
Image Analysis: Use a consistent method for image analysis, including the placement of ROIs, to quantify signal enhancement.
Visualizing Troubleshooting Logic
The following diagrams illustrate the logical flow for troubleshooting common issues with inconsistent MRI signals when using GBCAs.
Caption: Troubleshooting workflow for inconsistent MRI signals.
The following diagram illustrates the key factors influencing the final MRI signal intensity when using a GBCA.
Caption: Factors influencing GBCA-enhanced MRI signal.
References
- 1. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MRI contrast agent - Wikipedia [en.wikipedia.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. emjreviews.com [emjreviews.com]
- 6. Method for the quantitative assessment of contrast agent uptake in dynamic contrast-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Technical aspects of MRI signal change quantification after gadolinium-based contrast agents' administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological effects of MRI contrast agents: gadolinium retention, potential mechanisms and a role for phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. udshealth.com [udshealth.com]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. health.ucdavis.edu [health.ucdavis.edu]
- 15. A quantitative experimental phantom study on MRI image uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Experimental Protocols for MRI Mapping of Renal T1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Radiation Dose with GD-Tex Treatment
Welcome to the technical support center for GD-Tex (Gadolinium Texaphyrin, Motexafin Gadolinium), a novel radiosensitizing agent designed to enhance the efficacy of radiation therapy. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as a radiosensitizer?
A1: this compound, also known as motexafin gadolinium, is a synthetic expanded porphyrin molecule that selectively accumulates in tumor cells.[1][2][3] Its primary mechanism as a radiosensitizer involves futile redox cycling.[1][4] this compound accepts electrons from intracellular reducing agents like NADPH and ascorbate, and in the presence of oxygen, generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[4][5][6] This increase in oxidative stress within the cancer cells enhances the cell-killing effect of ionizing radiation.[4][6]
Q2: How does this compound selectively target tumor cells?
A2: The selective localization of this compound in tumors is thought to be due to the higher metabolic rate of cancer cells.[2][3] This increased metabolic activity leads to an environment rich in the reducing metabolites that this compound utilizes for its redox cycling activity.
Q3: Can this compound be visualized in situ?
A3: Yes, a key feature of this compound is its gadolinium content, which allows it to be detected by Magnetic Resonance Imaging (MRI).[7] This provides a non-invasive method to monitor the accumulation and distribution of the agent within the tumor, offering potential for treatment planning and response assessment.[8]
Q4: What is the optimal timing for administering radiation after this compound infusion?
A4: Preclinical and clinical studies suggest that radiation should be administered after this compound has had sufficient time to accumulate in the tumor. In a phase I clinical trial, radiation therapy was administered at least 2 hours after a single intravenous dose of this compound.[7] The median half-life of a single dose has been reported to be 7.4 hours.[7] For in vivo animal studies, an optimal time window for irradiation was found to be between 2 and 5 hours after intravenous injection.[9]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected radiosensitization effect in vitro.
-
Possible Cause 1: Suboptimal concentration of reducing agents.
-
Explanation: The radiosensitizing effect of this compound is dependent on the presence of reducing species like ascorbate and NADPH to fuel its redox cycling and generate ROS.[4][6] The concentration of these agents in standard cell culture media may not be sufficient.
-
Solution: Consider supplementing your cell culture media with ascorbate. It is recommended to perform optimization experiments to determine the ideal concentration of ascorbate for your specific cell line and experimental conditions.[6]
-
-
Possible Cause 2: Cell line-dependent efficacy.
-
Explanation: The effectiveness of this compound can vary between different cancer cell lines. Some studies have reported significant radiosensitization in certain cell lines, while others have observed no effect in others.[10][11] This could be due to differences in cellular uptake, metabolic activity, or antioxidant capacity.
-
Solution: If you are not seeing an effect in your chosen cell line, consider testing a panel of different cell lines to identify a more responsive model. It is also crucial to thoroughly characterize the metabolic and redox state of the cell lines being used.
-
-
Possible Cause 3: Issues with this compound solution preparation and stability.
-
Explanation: Like many porphyrin-based compounds, this compound may have specific solubility and stability requirements. Improperly prepared solutions can lead to aggregation or degradation, reducing its effective concentration.
-
Solution: Prepare this compound solutions according to the manufacturer's instructions. For in vivo studies, a common vehicle is a 5% aqueous mannitol solution.[9] For in vitro experiments, ensure complete dissolution in an appropriate solvent before dilution in cell culture media. It is advisable to prepare fresh solutions for each experiment.
-
Problem 2: High variability in clonogenic assay results.
-
Possible Cause 1: Inaccurate cell counting and plating.
-
Explanation: The clonogenic assay is highly sensitive to the initial number of cells seeded. Errors in cell counting can lead to significant variability in the calculated surviving fraction.
-
Solution: Ensure accurate cell counting using a hemocytometer or an automated cell counter. Perform multiple counts for each cell suspension to ensure accuracy. When plating, ensure a homogenous cell suspension to avoid clumps and uneven distribution.
-
-
Possible Cause 2: Cellular cooperation affecting colony formation.
-
Explanation: Some cell lines exhibit a phenomenon known as cellular cooperation, where the plating efficiency is dependent on the cell density.[5] This can lead to non-linear relationships between the number of cells seeded and the number of colonies formed, compromising the accuracy of the assay.[5]
-
Solution: It is important to characterize the plating efficiency of your cell line at various seeding densities to determine if cellular cooperation is a factor. If so, more advanced analytical methods that account for this phenomenon may be necessary for accurate data interpretation.[5]
-
-
Possible Cause 3: Subjectivity in colony counting.
-
Explanation: The definition of a colony (typically at least 50 cells) can be subjective, leading to inter-researcher variability.[4]
-
Solution: Establish clear and consistent criteria for what constitutes a countable colony. If possible, have the same researcher count all plates within an experiment, or use an automated colony counter to standardize the process.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vivo Dose Enhancement with this compound
| Radiation Beam | This compound Concentration (mg/mL) | Mean Dose Enhancement (%) |
| 6 MV FFF | 1 | 0.38 ± 0.12 |
| 6 MV FFF | 5 | 1.39 ± 0.21 |
| 6 MV FFF | 10 | 2.51 ± 0.34 |
| 6 MV FFF | 15 | 3.59 ± 0.26 |
| 6 MV FFF | 20 | 4.59 ± 0.34 |
| 6 MV Flattened | 1 | 0.09 ± 0.14 |
| 6 MV Flattened | 5 | 0.50 ± 0.28 |
| 6 MV Flattened | 10 | 1.19 ± 0.29 |
| 6 MV Flattened | 15 | 1.68 ± 0.39 |
| 6 MV Flattened | 20 | 2.34 ± 0.24 |
| Ir-192 | 1 | 0.50 ± 0.14 |
| Ir-192 | 5 | 2.79 ± 0.17 |
| Ir-192 | 10 | 5.49 ± 0.12 |
| Ir-192 | 15 | 8.19 ± 0.14 |
| Ir-192 | 20 | 10.80 ± 0.13 |
Data adapted from a Monte Carlo study on radiation dose enhancement.[12]
Table 2: Phase I Clinical Trial Dose Escalation of this compound
| Cohort | This compound Dose (mg/kg) | Number of Patients |
| 1 | 0.6 | 3 |
| 2 | 0.9 | 3 |
| 3 | 1.1 | 3 |
| 4 | 2.0 | 3 |
| 5 | 2.9 | 3 |
| 6 | 4.0 | 3 |
| 7 | 5.4 | 3 |
| 8 | 7.1 | 3 |
| 9 | 9.5 | 3 |
| 10 | 12.6 | 4 |
| 11 | 16.7 | 5 |
| 12 | 22.3 | 3 |
| 13 | 29.6 | 3 |
Data from a Phase I single-dose trial of this compound. The Maximum Tolerated Dose (MTD) was determined to be 22.3 mg/kg.[7]
Experimental Protocols
In Vitro Radiosensitization Assessment using a Clonogenic Assay
This protocol outlines the key steps for evaluating the radiosensitizing effect of this compound on a cancer cell line.
1. Cell Culture and Seeding:
- Culture your chosen cancer cell line in the recommended growth medium and conditions.
- Harvest exponentially growing cells using trypsin and create a single-cell suspension.
- Perform an accurate cell count.
- Plate the cells into 6-well plates or 10 cm dishes at a predetermined density for each radiation dose. The number of cells seeded should be adjusted to yield a countable number of colonies (50-150) after treatment. This will require a preliminary experiment to determine the plating efficiency of your cell line.
2. This compound Treatment:
- Allow cells to attach for at least 4-6 hours after seeding.
- Prepare a stock solution of this compound in an appropriate solvent and dilute it to the desired final concentration in pre-warmed complete growth medium.
- Remove the existing medium from the plates and add the this compound-containing medium. Include a vehicle-only control group.
- Incubate the cells with this compound for a predetermined time (e.g., 24 hours) prior to irradiation.[10]
3. Irradiation:
- Transport the plates to the irradiator.
- Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy). Ensure that the control (0 Gy) plates are handled in the same manner but not exposed to radiation.
4. Post-Irradiation Incubation:
- After irradiation, remove the this compound-containing medium, wash the cells gently with PBS, and add fresh complete growth medium.
- Return the plates to the incubator and allow colonies to form over a period of 10-14 days, depending on the doubling time of your cell line.
5. Colony Staining and Counting:
- After the incubation period, aspirate the medium and gently wash the plates with PBS.
- Fix the colonies with a solution such as 10% buffered formalin or a methanol/acetic acid mixture for at least 15 minutes.
- Stain the colonies with a 0.5% crystal violet solution for 15-30 minutes.
- Gently rinse the plates with water and allow them to air dry.
- Count the number of colonies containing at least 50 cells.
6. Data Analysis:
- Plating Efficiency (PE): PE = (Number of colonies formed in control plates / Number of cells seeded in control plates) x 100%
- Surviving Fraction (SF): SF = Number of colonies formed after treatment / (Number of cells seeded x PE)
- Plot the surviving fraction on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
- Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER): This can be calculated by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 50% or 10%) with and without this compound. DEF = Dose for a given survival level (Radiation alone) / Dose for the same survival level (Radiation + this compound)
Visualizations
Signaling Pathway of this compound Induced Radiosensitization
Caption: Signaling pathway of this compound mediated radiosensitization.
Experimental Workflow for In Vitro Radiosensitization Study
Caption: Experimental workflow for an in vitro radiosensitization study.
References
- 1. Motexafin gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motexafin gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, this compound, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Linear Regression Improves Clonogenic Survival Curve Accuracy [thedatascientist.com]
- 5. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox cycling by motexafin gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Re-evaluating gadolinium(III) texaphyrin as a radiosensitizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monte Carlo study of radiation dose enhancement by gadolinium in megavoltage and high dose rate radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Motexafin Gadolinium
Welcome to the technical support center for the synthesis of motexafin gadolinium. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of this complex molecule. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the synthesis of motexafin gadolinium.
Q1: The initial condensation reaction to form the tripyrrole intermediate is showing low yield and multiple spots on TLC. What could be the issue?
A1: This is a common challenge. The condensation of the pyrrole precursors is a critical step that can be affected by several factors:
-
Acid Catalyst: The concentration and type of acid catalyst (e.g., p-toluenesulfonic acid) are crucial. Too much acid can lead to side reactions and decomposition of the pyrroles. Try optimizing the catalyst loading.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can also promote the formation of byproducts. Monitor the reaction closely by TLC and stop it once the main product spot is maximized.
-
Purity of Starting Materials: Ensure the purity of your pyrrole precursors. Impurities can significantly interfere with the reaction. It is recommended to use freshly purified starting materials.
Q2: I am having difficulty with the reduction of the ester groups to alcohols. The reaction is sluggish or incomplete.
A2: The reduction step using borane complexes (e.g., borane-THF or dimethyl sulfide complex) can be challenging. Here are some troubleshooting tips:
-
Reagent Quality: Ensure the borane reagent is fresh and has not been deactivated by moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The addition of the reducing agent should be done at a low temperature (e.g., 0°C) to control the reaction rate and prevent side reactions. The reaction may then be allowed to warm to room temperature or heated to ensure completion.
-
Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete reduction. A slight excess of the borane complex is often used to drive the reaction to completion.
Q3: The final metalation step with gadolinium (III) acetate is not proceeding to completion, and I observe the presence of the free-base texaphyrin in my product mixture.
A3: Incomplete metalation can be due to several factors:
-
Gadolinium Salt: Use an anhydrous gadolinium salt. The presence of water can interfere with the coordination of the metal ion.
-
Reaction Conditions: The reaction often requires refluxing in a suitable solvent like methanol with the presence of a base (e.g., triethylamine) and bubbling of air.[1] Ensure that the air bubbling is consistent to facilitate the oxidative cyclization that precedes metalation.
-
pH of the solution: The pH of the reaction mixture should be basic to favor the deprotonation of the texaphyrin ligand, making it a better chelator for the gadolinium ion.
Q4: My final product is difficult to purify, and column chromatography results in significant product loss.
A4: Purification of motexafin gadolinium can be a significant hurdle.[2][3]
-
Crystallization: Instead of relying solely on column chromatography, attempt to purify the final product by crystallization. A reported method uses isopropanol and heptane to crystallize the scarlet red solid.[1]
-
Solvent Washes: Washing the crude product with appropriate solvents can help remove unreacted starting materials and some byproducts.
-
Alternative Purification Techniques: For removal of specific byproducts, such as triphenylphosphine oxide (TPPO) if generated in a preceding step, alternative purification strategies that avoid column chromatography have been explored.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of motexafin gadolinium?
A1: The synthesis of motexafin gadolinium is a multi-step process with several inherent challenges:
-
Lengthy and Complex Reaction Sequence: The overall synthesis involves numerous chemical transformations, making it time-consuming.[1][2]
-
Low Overall Yields: The accumulation of product loss at each of the multiple purification steps often leads to a low overall yield.[2]
-
Use of Hazardous Reagents: Some synthetic routes employ hazardous reagents like bromine, which researchers are actively trying to replace with safer alternatives.[2][3]
-
Stringent Reaction Conditions: Many steps require strict control of reaction conditions, such as temperature, atmosphere, and reagent stoichiometry.[1]
-
Purification of Intermediates and Final Product: The purification of the texaphyrin macrocycle and its intermediates can be challenging, often requiring tedious chromatographic techniques that are not ideal for large-scale production.[2][3]
Q2: Are there any stability concerns with the intermediates in the synthesis?
A2: Yes, some intermediates in the synthesis of motexafin gadolinium are reported to be moderately unstable. For example, one of the key pyrrole intermediates is described as a light brown liquid that is moderately unstable and should be stored in a freezer, where it solidifies at -20°C.[1][3] It is crucial to handle and store such intermediates appropriately to prevent decomposition and ensure the success of subsequent steps.
Q3: What are the advantages of the newer, "greener" synthetic routes for motexafin gadolinium?
A3: Recent research has focused on developing improved and more environmentally friendly synthetic methods for motexafin gadolinium.[2][3] The main advantages of these newer routes include:
-
Reduced Use of Hazardous Reagents and Solvents: They aim to minimize or eliminate the use of toxic and hazardous substances.[2]
-
Avoidance of Column Chromatography: By designing the synthesis to yield products that can be purified by crystallization or other non-chromatographic methods, these routes reduce solvent waste and are more scalable.[2][3]
-
Improved Overall Yield and Purity: By optimizing reaction conditions and minimizing intermediate purification steps, the overall yield and purity of the final product can be enhanced.[2]
-
Reduced Cost and Time: Simplification of the synthesis process and avoidance of time-consuming purification steps can lower the overall production cost and time.[2]
Quantitative Data Summary
The following table summarizes key quantitative data from a reported improved synthesis of motexafin gadolinium.
| Step | Product | Reagents | Solvent(s) | Yield | Purity (HPLC) | Reference |
| Tosylation of alcohol intermediate | Compound 18 | Tosyl chloride, TEA, DMAP | CH2Cl2 | Crude | - | [1] |
| Etherification | Compound 19 | Catechol, K2CO3 | DMF | 74% | - | [3] |
| Dinitration | Compound 20 | HNO3, AcOH | Acetic Acid | 82% | - | [3] |
| Macrocyclization | Compound 27 | - | - | 63% | ~87.58% | [1] |
| Metalation with Gadolinium | Motexafin Gadolinium | Gd(OAc)3, TEA | Methanol | 27% | ~95.86% | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments in an improved synthesis of motexafin gadolinium.
1. Preparation of Tosyl Derivative (Compound 18)
To a solution of the alcohol precursor (compound 17, 1 eq) in dichloromethane (CH2Cl2), triethylamine (TEA, 2.5 eq), tosyl chloride (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0°C. The reaction mixture is stirred for 3 hours at 27°C. After completion (monitored by TLC), the reaction mixture is washed with water and brine, dried over anhydrous Na2SO4, and concentrated to yield the crude oily product which is used in the next step without further purification.[1]
2. Dinitration of Phenolic Intermediate (Compound 20)
The phenolic precursor (compound 19) is dissolved in glacial acetic acid and cooled to 0°C using an ice-salt mixture. Nitric acid is then added while maintaining the low temperature. The reaction progress is monitored by TLC. Upon completion, the product is isolated to yield a yellow solid.[3]
3. Final Metalation to form Motexafin Gadolinium
Gadolinium (III) acetate (Gd(OAc)3, 1.5 eq) is dissolved in dry methanol, and triethylamine (TEA, 11 eq) is added at 27°C. The mixture is bubbled with air for 10 minutes. A solution of the texaphyrin free-base (compound 27, 1 eq) in dry methanol is then added dropwise. The reaction mixture is heated to reflux and maintained for 3 hours with continuous air bubbling. After completion (monitored by TLC), the mixture is cooled, filtered through celite, and the filtrate is concentrated. The final product is obtained after further purification.[1]
Visualizations
References
stability of GD-Tex in different buffer solutions
Issue: Information regarding a substance or product referred to as "GD-Tex" is not available in the public domain, preventing the creation of a detailed technical support center.
Initial searches for "this compound" have not yielded specific information relevant to researchers, scientists, or drug development professionals. The search results are ambiguous and point to a variety of unrelated subjects, including "Guangdong Textiles Imp. & Exp. Co. Ltd.," gas detectors, and educational tests.
One potential, though unconfirmed, lead suggests "Gd" could be an abbreviation for Gadolinium, a chemical element sometimes used in medical imaging. However, there is no mention of a specific product or application named "this compound" in this context.
Without a clear definition and scientific context for "this compound," it is not possible to provide the requested technical support, including:
-
Troubleshooting Guides and FAQs: Specific issues, experimental variables, and solutions cannot be addressed without understanding the nature of the substance.
-
Data on Stability in Buffer Solutions: Quantitative data on the stability of an unknown substance in different chemical environments is not available.
-
Experimental Protocols: Methodologies for experiments involving an undefined substance cannot be detailed.
-
Visualizations of Signaling Pathways and Workflows: Diagrams of biological or chemical processes require a known subject and mechanism of action.
To proceed with this request, please provide a more specific definition of "this compound," including its chemical composition, intended application, and any available scientific literature or product documentation. This information is essential for our team to conduct a targeted search and generate the accurate and detailed technical support content you require.
Technical Support Center: Experimental Controls for Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in their experiments.
A Note on Terminology: The term "GD-Tex" is ambiguous and may refer to different experimental components. This guide addresses two possibilities:
-
Gene Editing (e.g., CRISPR-Cas9): It is possible that "this compound" is a typographical error and refers to components of gene-editing systems, such as guide RNA (gRNA). Off-target effects are a significant consideration in CRISPR-based experiments.
-
Gadolinium Texaphyrin (this compound): This is a known radiation-sensitizing agent used in cancer therapy research. While not typically associated with "off-target effects" in the genomic sense, it can have unintended biological effects or toxicities.
This guide will primarily focus on mitigating off-target effects in the context of gene editing, as it is the more common association with the query. A section is also included to address potential unintended effects of Gadolinium Texaphyrin.
Section 1: Gene Editing Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of CRISPR-Cas9 gene editing?
A1: Off-target effects refer to the unintended cleavage or modification of DNA at genomic locations that are similar, but not identical, to the intended target sequence.[1][2][3] These unintended alterations can lead to mutations, genomic instability, and confounding experimental results.[3]
Q2: What are the primary causes of off-target effects?
A2: The main causes include:
-
Sequence Homology: The Cas9 nuclease can tolerate some mismatches between the guide RNA (sgRNA) and the genomic DNA, leading it to cut at unintended sites with similar sequences.[1][3]
-
sgRNA Design: The specificity of the sgRNA is a critical factor. Poorly designed sgRNAs can have a higher propensity for binding to off-target sites.
-
Concentration and Duration of CRISPR Components: High concentrations or prolonged expression of Cas9 and sgRNA increase the likelihood of off-target activity.[4]
Q3: How can I predict potential off-target sites?
A3: Several in silico tools are available to predict potential off-target sites based on sequence similarity to your sgRNA.[1][5] These tools are a crucial first step in sgRNA design to select for guides with the lowest predicted off-target activity.
Q4: What are the different methods to detect off-target effects experimentally?
A4: A variety of methods can be used to detect off-target mutations, ranging from targeted sequencing of predicted off-target sites to unbiased, genome-wide approaches. Some common methods include:
-
Targeted Sequencing: PCR amplification and sequencing of predicted off-target loci.
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) [3]
-
Digenome-seq (Digested Genome Sequencing) [3]
-
SITE-Seq (Selective enrichment and Identification of Tagged genomic DNA Ends by Sequencing) [3]
-
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing) [3]
Troubleshooting Guide: Minimizing Off-Target Effects
| Issue | Potential Cause | Recommended Solution |
| High frequency of off-target mutations detected. | Poor sgRNA design with multiple predicted off-target sites. | Redesign sgRNAs using the latest prediction software. Select guides with higher on-target scores and fewer predicted off-target sites. |
| High concentration of Cas9/sgRNA delivered to cells. | Titrate the amount of Cas9 and sgRNA to the lowest effective concentration. | |
| Prolonged expression of Cas9/sgRNA from plasmid DNA. | Use Cas9/sgRNA ribonucleoproteins (RNPs) or mRNA for transient expression, which are degraded more quickly by the cell.[4] | |
| Inconsistent results across replicates. | Off-target effects may be occurring at different loci in different experimental runs. | Implement a robust off-target analysis for each experiment. Consider using high-fidelity Cas9 variants. |
| Unexpected cellular phenotype observed after editing. | An off-target mutation may have disrupted an essential gene or regulatory element.[2] | Thoroughly characterize edited clones, including whole-genome sequencing if necessary, to identify any unintended mutations. |
Experimental Protocols
Protocol 1: High-Fidelity sgRNA Design and Selection
-
Identify Target Region: Define the genomic locus for modification.
-
Use Multiple Prediction Tools: Input the target sequence into at least two different sgRNA design tools that also predict off-target sites.
-
Compare and Select Candidates: Choose sgRNA candidates that have the highest on-target scores and the lowest number and severity of predicted off-target sites. Prioritize guides with mismatches in the seed region of potential off-targets.
-
Check for Common SNPs: Ensure that the chosen sgRNA target sequence does not overlap with known single nucleotide polymorphisms (SNPs) in the cell line or model system being used.
Protocol 2: Ribonucleoprotein (RNP) Delivery for Transient Expression
-
Synthesize Components: Obtain high-quality, purified Cas9 protein and synthetic sgRNA.
-
Assemble RNPs: Incubate the Cas9 protein and sgRNA at the recommended molar ratio and temperature to form the RNP complex.
-
Optimize Delivery: Use electroporation or a suitable transfection reagent to deliver the pre-formed RNPs into the target cells. Optimize the delivery parameters for cell viability and editing efficiency.
-
Verify Editing: After an appropriate incubation period (e.g., 48-72 hours), harvest a subset of cells to assess on-target editing efficiency.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts in mitigating off-target effects.
Caption: Experimental workflow for minimizing and detecting off-target effects.
Caption: Factors influencing the frequency of off-target effects.
Section 2: Gadolinium Texaphyrin (this compound) Unintended Effects
Frequently Asked Questions (FAQs)
Q1: What is Gadolinium Texaphyrin (this compound)?
A1: Gadolinium Texaphyrin (this compound) is a radiation sensitizer that selectively accumulates in tumor cells.[6][7] It is designed to enhance the effects of radiation therapy.
Q2: What are the known side effects or toxicities of this compound in experimental models or clinical trials?
A2: In clinical trials, the dose-limiting toxicity of this compound was reversible acute tubular necrosis.[6] Elevated liver enzymes have also been reported.[7] At high concentrations in cell culture, this compound can induce apoptosis and deplete glutathione (GSH), a key antioxidant.[8]
Q3: How can I minimize the unintended effects of this compound in my experiments?
A3:
-
Dose Optimization: Determine the lowest effective concentration of this compound that achieves the desired radiation sensitization without causing significant toxicity in your specific model system.
-
Time-Course Experiments: Optimize the timing of this compound administration relative to radiation exposure to maximize the therapeutic window.
-
Control Groups: Include appropriate control groups in your experiments, such as cells or animals treated with this compound alone (without radiation) and radiation alone (without this compound), to distinguish between the effects of the drug, the radiation, and their combination.
Troubleshooting Guide: Unintended Effects of this compound
| Issue | Potential Cause | Recommended Solution |
| High cellular toxicity observed with this compound treatment alone. | This compound concentration is too high, leading to oxidative stress and apoptosis.[8] | Perform a dose-response curve to determine the IC50 and use concentrations well below this for sensitization experiments. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate toxicity.[8] |
| Inconsistent sensitization effect. | Suboptimal timing of radiation after this compound administration. | The median half-life of this compound is approximately 7.4 hours.[6] Conduct experiments to determine the optimal time window for radiation delivery post-Gd-Tex administration to coincide with peak tumor accumulation. |
| Difficulty distinguishing between this compound toxicity and radiation-induced cell death. | Lack of appropriate controls. | Ensure the experimental design includes all necessary control groups as outlined in the FAQs. |
Signaling Pathway
Caption: Simplified mechanism of this compound action and high-dose toxicity.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Pharmacyclics Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Motexafin gadolinium (this compound) selectively induces apoptosis in HIV-1 infected CD4+ T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Fluorescence Microscopy (AFM)
Welcome to the Technical Support Center for our Advanced Fluorescence Microscopy (AFM) platform, designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help you refine your imaging protocols and achieve the best possible resolution with your GD-Tex system.
Frequently Asked Questions (FAQs)
Q1: What is the optimal balance between signal strength and phototoxicity?
A1: Achieving a strong signal is crucial for high-quality images, but it often requires longer exposure times or higher excitation light intensity, which can lead to phototoxicity and photobleaching.[1] To find the optimal balance, you should aim to minimize the excitation time and intensity while still obtaining a clear signal. This can be achieved by fine-tuning acquisition settings, such as exposure time and light intensity, to get a strong signal without damaging the sample.[1]
Q2: How can I reduce noise in my images?
A2: Reducing noise is essential for clear images, especially with weak fluorescence signals.[1] Camera noise, such as read noise, can be a significant factor. Using low-noise cameras, optimizing exposure times, and cooling the camera sensor to reduce thermal noise can significantly improve image quality.[1] Additionally, post-processing techniques like median filtering can help, but it's crucial to handle data processing carefully to avoid altering raw pixel values.[1]
Q3: What are some common causes of poor image resolution?
A3: Several factors can contribute to poor image resolution. These include incorrect condenser height, objective lenses not being fully screwed in, or using a coverslip that is too thick.[2] For stereo microscopes, the distance between the microscope body and the sample is a critical factor.[2] Ensuring all optical components are clean and correctly aligned is a fundamental first step.
Q4: How do I choose the right fluorescent dyes for my experiment?
A4: The choice of fluorescent dye is critical for successful imaging. Factors to consider include the dye's excitation and emission spectra, quantum yield, photostability, and specificity to the target molecule. Meticulously designing imaging protocols, including the selection of appropriate dyes, can enhance the signal-to-noise ratio and lead to clearer images and more reliable data.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: No or Weak Fluorescent Signal
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect filter/dichroic selection | Verify that the correct fluorescence filter cube is in place for your specific fluorophore.[4] |
| Excitation light source is off or blocked | Check that the light source is turned on and that there are no mechanical barriers (shutters, slides) in the light path.[4] |
| Objective lens is not properly engaged | Ensure the objective lens is clicked into the correct position. |
| Sample is not in focus | Adjust the coarse and fine focus knobs to bring the sample into focus. |
| Photobleaching | Reduce the excitation light intensity or the exposure time to minimize photobleaching.[1] |
| Low fluorophore concentration | Increase the concentration of the fluorescent label or use a brighter fluorophore. |
Issue 2: Blurry or Out-of-Focus Images
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect coverslip thickness | Use a coverslip with the thickness specified for your objective lens.[5] |
| Slide is upside down | Ensure the slide is placed on the stage with the coverslip facing the objective.[5] |
| Oil on a dry objective | Clean the objective lens with appropriate lens paper and cleaning solution.[5] |
| Vibrations | Use an anti-vibration table and minimize movement in the room during image acquisition. |
| Incorrect immersion oil | Use the correct type of immersion oil for your objective and ensure there are no air bubbles. |
Experimental Protocols
Protocol 1: Optimizing Image Acquisition Settings
This protocol provides a step-by-step guide to fine-tuning your acquisition settings for optimal image quality.
-
Set Initial Parameters: Begin with a low magnification and a standard fluorophore with known bright emission.
-
Adjust Exposure Time: Start with a short exposure time (e.g., 100 ms) and gradually increase it until the signal is clearly visible above the background noise.
-
Adjust Excitation Intensity: Use the lowest excitation intensity that provides a detectable signal to minimize phototoxicity.
-
Optimize Gain: Increase the camera gain if the signal is still weak, but be mindful that this can also amplify noise.
-
Check for Saturation: Ensure that the brightest pixels in your image are not saturated (i.e., have reached the maximum possible intensity value). Use a histogram tool to check for pixel saturation.
-
Iterate: Repeat these steps for each fluorophore and experimental condition to find the optimal balance.
General Workflow for High-Resolution Imaging
Caption: A generalized workflow for high-resolution fluorescence imaging experiments.
Troubleshooting Logic for Poor Image Quality
Caption: A decision tree to troubleshoot common causes of poor image quality.
References
Technical Support Center: Overcoming Resistance to GD-Tex in Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals who are encountering resistance to GD-Tex (Gadolinium Texaphyrin) in their cancer cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Gadolinium Texaphyrin, is a synthetic expanded porphyrin molecule that acts as a radiation sensitizer.[1] Its primary mechanism of action involves the generation of reactive oxygen species (ROS) through a process called futile redox cycling.[2][3] this compound selectively accumulates in tumor cells and, in the presence of intracellular reducing agents like glutathione (GSH) and ascorbate, it catalyzes the production of ROS, leading to increased oxidative stress and rendering the cancer cells more susceptible to radiation-induced damage.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound-mediated radiosensitization. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still an area of active research, resistance to therapies that induce oxidative stress often involves the upregulation of the cell's antioxidant defense systems.[4][5][6] This can include:
-
Increased expression of antioxidant enzymes: This includes enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase, which neutralize ROS.[7][8]
-
Elevated levels of non-enzymatic antioxidants: Increased intracellular concentrations of molecules like glutathione (GSH) can quench ROS, reducing the efficacy of this compound.[5][9]
-
Activation of the Keap1-Nrf2 pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response.[10][11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide range of antioxidant and cytoprotective genes, which can confer resistance.[10][11]
-
Enhanced DNA damage repair: As this compound sensitizes cells to radiation-induced DNA damage, an upregulation of DNA repair pathways could contribute to resistance.[12]
Q3: How can I confirm that my cancer cell line has developed resistance to this compound?
A3: Resistance can be confirmed by a comparative analysis of the radiation dose-response between the parental (sensitive) and the suspected resistant cell line in the presence and absence of this compound. A significant increase in the radiation dose required to achieve the same level of cell kill (e.g., a higher IC50 or a lower Sensitizer Enhancement Ratio) in the resistant line is a key indicator.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Gradual loss of this compound efficacy over multiple experiments. | Development of acquired resistance due to continuous exposure. | 1. Perform a clonogenic survival assay to quantify the change in radiosensitization. 2. Analyze the expression of key antioxidant proteins (e.g., Nrf2, SOD, Catalase) via Western blot or qPCR in the parental and suspected resistant cells. 3. Consider establishing a new, low-passage resistant cell line with intermittent, high-dose this compound and radiation exposure.[13][14] |
| Inconsistent results between experiments. | 1. Variability in this compound solution preparation or storage. 2. Inconsistent timing of this compound incubation before irradiation. 3. Cell density variations affecting drug uptake and radiation response. | 1. Prepare fresh this compound solutions for each experiment and protect from light. 2. Standardize the pre-incubation time with this compound before irradiation. 3. Optimize and maintain a consistent cell seeding density for all experiments. |
| High cell viability even at high concentrations of this compound and radiation. | Intrinsic resistance of the cancer cell line. | 1. Measure the basal levels of intracellular ROS and antioxidants in the cell line.[15] 2. Investigate the activity of the Nrf2 pathway. 3. Consider combination therapies, such as co-treatment with an inhibitor of the antioxidant pathway (e.g., a glutathione synthesis inhibitor like buthionine sulfoximine).[5] |
Quantitative Data Presentation
When evaluating the efficacy of this compound and the extent of resistance, it is crucial to present quantitative data in a clear and structured manner. The following table is an example of how to summarize results from a clonogenic survival assay to compare a parental and a this compound resistant cell line.
| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) | Sensitizer Enhancement Ratio (SER) at 50% survival |
| Parental | Radiation Alone | 0.55 | 1.0 |
| Parental | This compound + Radiation | 0.30 | 1.8 |
| Resistant | Radiation Alone | 0.58 | 1.0 |
| Resistant | This compound + Radiation | 0.50 | 1.1 |
This is example data and does not reflect actual experimental results.
Key Experimental Protocols
Clonogenic Survival Assay for Radiosensitization
This assay is the gold standard for determining cell reproductive viability after treatment with ionizing radiation.
Methodology:
-
Cell Seeding: Plate single cells in 6-well plates at a density predetermined to yield 50-150 colonies per well for each treatment condition.
-
This compound Treatment: Allow cells to attach for 24 hours, then treat with the desired concentration of this compound for a specified pre-incubation period (e.g., 4-24 hours).
-
Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the this compound containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each dose relative to the non-irradiated control. Plot the data on a log-linear scale and fit to a linear-quadratic model to determine parameters such as SF2 (surviving fraction at 2 Gy) and calculate the Sensitizer Enhancement Ratio (SER).[16][17]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Methodology:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound, radiation, or a combination of both for the desired time. Include a positive control (e.g., H2O2) and a negative control.
-
Probe Loading: Remove the treatment media and incubate the cells with H2DCFDA (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C, protected from light.[18]
-
Washing: Gently wash the cells with pre-warmed PBS to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[18]
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to that of the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to investigating this compound resistance.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Motexafin gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, this compound, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motexafin gadolinium induces oxidative stress and apoptosis in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myoglobin-loaded gadolinium nanotexaphyrins for oxygen synergy and imaging-guided radiosensitization therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of redox homeostasis: A strategy to overcome cancer drug resistance [frontiersin.org]
- 5. Cancer drug resistance: redox resetting renders a way - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Construction of Radiation Surviving/Resistant Lung Cancer Cell Lines with Equidifferent Gradient Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative stress assays, oxidative stress markers and redox biochemistry | Abcam [abcam.com]
- 16. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro studies of Taxol as a radiation sensitizer in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Comparative Analysis of GD-Tex and Other Radiation Sensitizers for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The quest to enhance the efficacy of radiation therapy in oncology has led to the development of various radiation sensitizers, agents designed to make cancer cells more susceptible to the cell-killing effects of radiation. Among these, GD-Tex (gadolinium texaphyrin) has emerged as a novel agent with a unique mechanism of action. This guide provides a comprehensive comparison of this compound with other established and emerging radiation sensitizers, presenting available experimental data, detailed methodologies, and a critical evaluation of their performance.
Introduction to this compound
This compound is a metalloporphyrin-like molecule that selectively localizes in tumor cells.[1][2] Its proposed mechanism of action as a radiation sensitizer is distinct from many conventional agents. It is believed to act as a redox modulator. Upon exposure to ionizing radiation, this compound can accept solvated electrons, forming a stable radical and initiating a futile redox cycle. This process depletes intracellular reducing agents, such as glutathione, which are crucial for repairing radiation-induced damage and detoxifying reactive oxygen species (ROS). The resulting increase in oxidative stress and inhibition of DNA repair pathways are thought to amplify the cytotoxic effects of radiation in both oxygenated (oxic) and low-oxygen (hypoxic) tumor environments.[1]
Comparison of this compound with Other Radiation Sensitizers
To provide a clear and objective comparison, this guide evaluates this compound alongside three other widely studied or clinically utilized radiation sensitizers: 5-Fluorouracil (5-FU), Cisplatin, and Paclitaxel. The following tables summarize their mechanisms of action and available quantitative performance data from preclinical and clinical studies.
Table 1: Mechanism of Action of Selected Radiation Sensitizers
| Radiation Sensitizer | Primary Mechanism of Action as a Radiation Sensitizer |
| This compound | Redox modulation: Catalyzes the oxidation of intracellular reducing agents, leading to increased oxidative stress and inhibition of DNA repair.[1] |
| 5-Fluorouracil (5-FU) | Inhibition of thymidylate synthase, leading to depletion of thymidine for DNA synthesis and repair. Incorporation of its metabolites into DNA and RNA, further disrupting cellular processes. |
| Cisplatin | Forms DNA adducts that create intra- and inter-strand crosslinks, physically obstructing DNA replication and repair. |
| Paclitaxel | Stabilizes microtubules, leading to arrest of the cell cycle in the G2/M phase, a phase known to be more sensitive to radiation. |
Table 2: Quantitative Comparison of Radiation Sensitizer Efficacy
| Radiation Sensitizer | Cancer Model | Assay | Endpoint | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Reference |
| This compound | Murine Mammary Carcinoma | Tumor Growth Delay | N/A | Favorable results in initial studies | Original positive studies |
| Various human cancer cell lines (in vitro) | Clonogenic Survival | N/A | No significant radiosensitization observed | Subsequent independent studies | |
| Murine tumor models (in vivo) | Tumor Growth Delay | N/A | No significant radiosensitization observed | Subsequent independent studies | |
| 5-Fluorouracil (5-FU) | Colon Cancer Cell Lines | Clonogenic Survival | Surviving Fraction | SERs vary depending on cell line and drug concentration | Various preclinical studies |
| Cisplatin | Head and Neck Squamous Cell Carcinoma | Clonogenic Survival | Surviving Fraction | DEF of 1.2 - 1.6 | Preclinical studies |
| Paclitaxel | Various human cancer cell lines | Clonogenic Survival | Surviving Fraction | SERs ranging from 1.2 to 1.8 | Preclinical studies |
Note: Sensitizer Enhancement Ratio (SER) and Dose Enhancement Factor (DEF) are measures of the extent to which a sensitizer increases the effect of radiation. A value greater than 1 indicates a sensitizing effect. The data presented here are illustrative and can vary significantly based on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for evaluating radiation sensitizers.
References
A Comparative Guide to Brain Cancer Therapeutics: Temozolomide vs. a Historical Radiosensitizer and an Emerging Immunotherapy
For researchers and drug development professionals navigating the complex landscape of brain cancer therapeutics, a clear understanding of both established and emerging treatment modalities is paramount. This guide provides a detailed comparison of temozolomide, the current standard of care for glioblastoma, with the historical radiosensitizer Gadolinium Texaphyrin (GD-Tex) and the novel GD2-targeted CAR T-cell immunotherapy.
Introduction: The Evolving Landscape of Brain Cancer Treatment
Glioblastoma and other aggressive brain tumors present significant therapeutic challenges due to their location, cellular heterogeneity, and the protective blood-brain barrier. For decades, the treatment paradigm has centered on surgery, radiation, and chemotherapy. Temozolomide, an oral alkylating agent, has been a cornerstone of this approach since its approval. However, the quest for more effective and less toxic treatments is ongoing. This guide revisits an earlier investigational agent, this compound, and explores a cutting-edge immunotherapy, providing a comparative analysis of their mechanisms, and available clinical data.
Mechanism of Action
The fundamental difference between these three agents lies in their mechanism of action. Temozolomide is a classic cytotoxic chemotherapy, this compound was developed as a radiosensitizer to enhance the effects of radiation therapy, and GD2 CAR T-cell therapy represents a targeted immunotherapy.
Gadolinium Texaphyrin (this compound)
This compound, or motexafin gadolinium, is a porphyrin-like molecule that was investigated as a radiosensitizer.[1] Its proposed mechanism involves selective localization in tumor cells, where it is believed to inhibit cellular respiration, leading to the production of reactive oxygen species and inducing apoptosis.[1][2] As a radiosensitizer, it was designed to make cancer cells more susceptible to the DNA-damaging effects of radiation therapy.[3][4] The gadolinium component also allowed for its detection via magnetic resonance imaging (MRI).[3][5]
Temozolomide (TMZ)
Temozolomide is a prodrug that, at physiological pH, converts to the active compound monomethyl triazeno imidazole carboxamide (MTIC). MTIC is a DNA alkylating agent that adds a methyl group to guanine bases in DNA, primarily at the O6 and N7 positions. This methylation leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[6] The efficacy of temozolomide is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Tumors with a methylated MGMT promoter have reduced MGMT expression and are therefore more sensitive to temozolomide.[6]
GD2 CAR T-Cell Therapy
GD2 CAR T-cell therapy is a form of immunotherapy that harnesses the patient's own immune system to fight cancer. T-cells are extracted from the patient's blood and genetically engineered to express chimeric antigen receptors (CARs) on their surface. These CARs are designed to recognize and bind to a specific antigen on tumor cells. In this case, the target is the disialoganglioside GD2, a molecule found in high levels on the surface of some brain tumors, including H3K27M-mutant diffuse midline gliomas, but at very low levels in normal brain cells.[7][8] The engineered GD2 CAR T-cells are then infused back into the patient, where they can seek out and kill tumor cells expressing GD2.[7][8]
Comparative Clinical Data
The clinical development stages and available data for these three agents vary significantly. Temozolomide is an approved drug with extensive clinical data, this compound underwent clinical trials but is not an approved therapy for brain cancer, and GD2 CAR T-cell therapy is an emerging treatment with promising early-phase clinical trial results.
Gadolinium Texaphyrin (this compound) Clinical Trial Data
Clinical trials for this compound in brain cancer were primarily conducted in the late 1990s and early 2000s.
| Trial Phase | Patient Population | Key Findings | Reference |
| Phase I | Incurable cancers (including brain metastases) | MTD determined; selective tumor accumulation observed via MRI. | [3] |
| Phase I/II | Brain metastases | Showed selective drug uptake in metastases. Seven of 11 patients had a partial remission with tumor regression >50%. | [5] |
| Phase III (SMART trial) | Brain metastases from lung cancer | Delayed time to neurological progression when added to whole-brain radiation therapy. | [1] |
| Phase I | Newly diagnosed glioblastoma | Poorly tolerated at the tested doses, with 4 of 6 patients experiencing dose-limiting toxicities. The trial was discontinued. | [2] |
Temozolomide (TMZ) Clinical Trial Data
Temozolomide is the standard of care for newly diagnosed glioblastoma, with numerous clinical trials supporting its efficacy.
| Trial Name/Phase | Patient Population | Key Findings | Reference |
| Phase III (Stupp et al.) | Newly diagnosed glioblastoma | Median overall survival of 14.6 months with TMZ + radiation vs. 12.1 months with radiation alone. 2-year survival rate of 26.5% vs. 10.4%. | [6] |
| Retrospective Analysis | Newly diagnosed glioblastoma | Median overall survival of 19 months and a 2-year survival rate of 41.7% in patients who completed chemoradiotherapy with TMZ. | [6] |
| Phase III (E3F05) | Grade 2 glioma | 10-year survival rate of 70% with TMZ + radiation vs. 47% with radiation alone. | [9] |
| Meta-analysis (15 Phase II trials) | Recurrent glioblastoma | Overall clinical benefit rate of 50.5%; 6-month progression-free survival rate of 27.8%. | [10] |
GD2 CAR T-Cell Therapy Clinical Trial Data
GD2 CAR T-cell therapy is a more recent development, with promising results from an early-phase clinical trial.
| Trial Phase | Patient Population | Key Findings | Reference |
| Phase I (NCT04196413) | Children and young adults with H3K27M-mutant diffuse midline gliomas | 9 of 11 patients showed neurological improvement. 7 of 11 had tumor shrinkage. One patient had a complete response. | [7][8] |
| Phase I (NCT04099797) | Children with diffuse midline glioma and other recurrent high-grade CNS tumors | Therapy was well-tolerated. Some patients showed temporary improvement in tumor-associated neurological deficits. | [11] |
Experimental Protocols & Visualizations
Detailed methodologies and visual representations of the underlying biological and experimental processes are crucial for a comprehensive understanding.
Experimental Workflow: GD2 CAR T-Cell Therapy
The process of generating and administering GD2 CAR T-cells involves several key steps, from patient cell collection to infusion.
Signaling Pathway: Temozolomide-Induced DNA Damage and Repair
Temozolomide's efficacy and the common mechanisms of resistance are rooted in the cellular response to DNA damage.
Signaling Pathway: GD2 CAR T-Cell Recognition and Tumor Cell Killing
The interaction between a GD2 CAR T-cell and a tumor cell initiates a signaling cascade that leads to cancer cell death.
Conclusion
The comparison of this compound, temozolomide, and GD2 CAR T-cell therapy highlights the significant evolution in the approaches to treating brain cancer. While this compound represented an earlier attempt to enhance the efficacy of radiation, its development was hampered by toxicity and it is no longer actively pursued for this indication. Temozolomide remains the standard of care for glioblastoma, offering a modest but significant survival benefit. The emergence of GD2 CAR T-cell therapy, although in its early stages, demonstrates the potential of targeted immunotherapies to induce significant tumor regression in some of the most difficult-to-treat brain tumors. For researchers and drug developers, this underscores the continued importance of identifying novel therapeutic targets and developing innovative treatment modalities to improve outcomes for patients with brain cancer.
References
- 1. Motexafin gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, this compound, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Phases IB and II multidose trial of gadolinium texaphyrin, a radiation sensitizer detectable at MR imaging: preliminary results in brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GD2 CAR T Cells Show Promise Against DMG - NCI [cancer.gov]
- 8. A New Era in Brain Cancer Treatment: GD2-CAR T Cell Therapy Shows Promise for Hard-to-Treat Gliomas [imapac.com]
- 9. ecog-acrin.org [ecog-acrin.org]
- 10. osvepharma.com [osvepharma.com]
- 11. CAR T cell therapy for pediatric brain cancer warrants further study | BCM [bcm.edu]
Comparative Analysis of Texaphyrin Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various texaphyrin analogues, supported by experimental data. Texaphyrins are a class of expanded porphyrins that have shown significant promise in oncology, primarily as photosensitizers for photodynamic therapy (PDT) and as radiosensitizers.[1] This analysis focuses on the performance and mechanisms of key analogues, including Motexafin Lutetium, Motexafin Gadolinium, and emerging metal-substituted and drug-conjugated texaphyrins.
Performance Comparison of Texaphyrin Analogues
The efficacy of texaphyrin analogues is intrinsically linked to the chelated metal ion, which dictates their primary mechanism of action. This section provides a comparative overview of their in vitro cytotoxicity, in vivo efficacy, and cellular uptake.
In Vitro Cytotoxicity
The cytotoxic potential of various texaphyrin analogues has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Texaphyrin Analogue | Cancer Cell Line | IC50 (µM) | Therapeutic Modality | Reference |
| Motexafin Lutetium (Lu-Tex) | Human Prostate, Breast, and Glioma Cells | 1–5 | Photodynamic Therapy (730 nm) | [2] |
| Motexafin Gadolinium (Gd-Tex) | A2780 Ovarian Cancer | 6.3 | Chemotherapy | [3][4] |
| Bismuth (III)-Texaphyrin | A2780 Ovarian Cancer | 2.2 | Chemotherapy | [3][4] |
| Lead (II)-Texaphyrin | A2780 Ovarian Cancer | 2.9 | Chemotherapy | [3][4] |
| Platinum (II) Conjugate 1 | A2780 Ovarian Cancer | 1.4 ± 0.3 | Chemotherapy | [3] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the tumor-localizing and therapeutic effects of texaphyrin analogues.
| Texaphyrin Analogue | Animal Model | Tumor Type | Key Findings | Reference |
| Motexafin Gadolinium (this compound) | Mouse | EMT6, SMT-F, and MCa tumors | Significant tumor growth delay in combination with radiation.[[“]] Only this compound, among several metallotexaphyrins tested, produced radiation enhancement.[[“]] | [[“]] |
| Motexafin Lutetium (Lu-Tex) | Mouse | EMT6 or U87 xenografts | PDT with 10 µmol/kg MLu followed by 730 nm light exposure reduced tumor volume by 70–90%.[2] | [2] |
| Lutetium-Texaphyrin Analogue (Lu-T2B2Tex) | Mouse | Human pancreatic adenocarcinomas | Localizes well in tumor tissue, with maximal drug content observed 3 days after the final injection.[6] | [6] |
| Gadolinium-Texaphyrin Platinum (IV) Conjugate | Mouse | A549, A2780, HCT-116 xenografts; CT26, EMT6 syngeneic tumors | More efficacious in subcutaneous mouse models compared to the current platinum clinical standard of care.[7] | [7] |
Cellular Uptake and Biodistribution
The selective accumulation of texaphyrins in tumor tissues is a key feature contributing to their therapeutic window. This uptake is influenced by the molecule's structural characteristics, such as lipophilicity and charge.[[“]][[“]]
-
Motexafin Gadolinium (this compound) has been shown to selectively accumulate in tumors.[9] Its uptake is dependent on serum protein and temperature.[4]
-
Motexafin Lutetium (Lu-Tex) also demonstrates selective tumor accumulation, with tumor-to-normal tissue ratios of approximately 3–5:1.[2] Its biodistribution favors hepatic clearance.[2]
-
The structure of metalloporphyrins significantly impacts their cellular uptake efficiency. Modifications such as altering the length and position of alkyl substituents can change both cellular uptake and subcellular localization.[[“]][[“]]
Mechanisms of Action
The therapeutic modality of texaphyrins is determined by the central metal ion. Lutetium-containing texaphyrins are potent photosensitizers, while gadolinium analogues act as radiosensitizers through redox modulation.
Photodynamic Therapy (PDT) with Motexafin Lutetium
Motexafin Lutetium (MLu) is a photosensitizer that, upon activation with near-infrared light (around 732 nm), generates reactive oxygen species (ROS), primarily singlet oxygen.[2] This leads to oxidative stress and subsequent cell death, predominantly through apoptosis.[2] The deeper tissue penetration of the 732 nm light makes MLu suitable for treating solid tumors.[10]
The apoptotic pathway induced by MLu-PDT involves the intrinsic mitochondrial pathway. Key events include:
-
Loss of mitochondrial membrane potential.
-
Release of cytochrome c from the mitochondria into the cytosol.
-
Activation of the caspase cascade, leading to programmed cell death.
Radiation Sensitization by Motexafin Gadolinium
Motexafin Gadolinium (MGd) enhances the efficacy of radiation therapy by acting as a redox modulator.[9] It selectively accumulates in tumor cells and disrupts their redox balance, making them more susceptible to radiation-induced damage.[9] The mechanism involves a "futile redox cycling" process where MGd catalyzes the oxidation of intracellular reducing agents like NADPH and glutathione, leading to the production of ROS.[4] This depletion of the cell's antioxidant defenses and the increase in oxidative stress contribute to its radiosensitizing effect.[4]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the analysis of texaphyrin analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the texaphyrin analogue and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of texaphyrin analogues.
Workflow:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the texaphyrin analogue (and radiation or light for PDT) according to the study design.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of different treatments.
-
Biodistribution (Optional): At the end of the study, tissues can be harvested to determine the concentration of the texaphyrin analogue in the tumor and other organs.
Synthesis of Texaphyrin Analogues
The core texaphyrin macrocycle is typically synthesized through a [3+2] condensation reaction. Further modifications, such as the chelation of different metal ions and the conjugation of other molecules, allow for the creation of a diverse range of analogues with tailored properties. For example, platinum-texaphyrin conjugates have been synthesized to combine the tumor-localizing properties of texaphyrins with the cytotoxic effects of platinum-based drugs.[11] The synthesis of these conjugates often involves the covalent attachment of a platinum complex to the texaphyrin macrocycle through a linker.[11]
References
- 1. Texaphyrins: new drugs with diverse clinical applications in radiation and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses, properties and cellular studies of metalloisoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Texaphyrin Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Texaphyrins: Tumor Localizing Redox Active Expanded Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Lead-in phase to randomized trial of motexafin gadolinium and whole-brain radiation for patients with brain metastases: centralized assessment of magnetic resonance imaging, neurocognitive, and neurologic end points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. consensus.app [consensus.app]
- 9. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the cellular accumulation of metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Assessing the Synergistic Effect of GD-Tex with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GD-Tex (motexafin gadolinium) when used in combination with various chemotherapy agents. The following sections detail supporting experimental data, methodologies, and the underlying signaling pathways that contribute to the observed synergistic effects.
Introduction to this compound and its Synergistic Potential
This compound, a texaphyrin-based molecule, is a redox-active agent that has been shown to selectively accumulate in tumor cells.[1] Its mechanism of action involves the disruption of the cellular redox balance, leading to increased oxidative stress and making cancer cells more susceptible to the cytotoxic effects of chemotherapy and radiation.[2][3] Preclinical studies have demonstrated that this chemosensitizing property can result in synergistic anti-tumor effects when this compound is combined with various conventional chemotherapy drugs.[3][4]
Quantitative Analysis of Synergism
The synergistic effect of combining this compound with chemotherapy has been quantified in several preclinical studies. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vitro Synergy Data
| Cancer Type | Chemotherapy Agent | Cell Line | Combination Index (CI) | Observations |
| Lymphoma | Akt Inhibitor 1 | HF-1 | < 1 | Synergistic cytotoxicity observed.[5] |
| Lymphoma | Akt Inhibitor (SH-5) | Ramos | < 1 | Synergistic cytotoxicity observed.[5] |
| Lymphoma | Celecoxib | Ramos | Not explicitly quantified, but described as synergistic. | Decreased Akt phosphorylation and synergistic cytotoxicity compared to either agent alone.[5] |
| Lymphoma | Docetaxel | Ramos | Not explicitly quantified, but described as synergistic. | Dramatic decrease in phosphorylated Akt levels and synergistic cytotoxicity.[5] |
| Lymphoma | Rituximab | HF-1 | 0.757 - 0.855 | Synergistic cell death observed at clinically relevant concentrations.[6][7][8] |
In Vivo Synergy Data
| Cancer Type | Chemotherapy Agent | Animal Model | Key Findings |
| Lung Cancer | Pemetrexed | A549 Xenograft (Nude Mice) | Combination of this compound and pemetrexed resulted in a significant tumor growth delay (p=0.003) compared to either agent alone, suggesting a synergistic effect.[4] |
| Lung Cancer | Docetaxel | A549 Xenograft (Nude Mice) | The combination of this compound and docetaxel showed a greater anti-tumor effect than docetaxel alone (p=0.04).[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the synergistic effects of this compound with chemotherapy.
In Vitro Synergy Assessment
-
Cell Lines and Culture: Human cancer cell lines (e.g., lung cancer lines A549 and NCI-H460, lymphoma lines HF-1 and Ramos) are cultured under standard conditions.
-
Drug Treatment: Cells are treated with this compound, a chemotherapy agent, or a combination of both at various concentrations.
-
Assessment of Cytotoxicity and Apoptosis:
-
Calculation of Combination Index (CI): The Chou-Talalay method is employed to determine the nature of the drug interaction. This involves generating dose-effect curves for each drug and the combination, followed by calculating the CI using specialized software. A CI value less than 1 is indicative of synergy.[5][8]
In Vivo Synergy Assessment
-
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the mice to establish tumors.[4]
-
Treatment Regimen: Once tumors reach a specified size, mice are treated with this compound, a chemotherapy agent, the combination, or a vehicle control. Dosing schedules and routes of administration (e.g., intravenous, intraperitoneal) are clearly defined.[4]
-
Tumor Growth Measurement: Tumor volume is measured regularly throughout the study.
-
Statistical Analysis: Statistical tests (e.g., t-tests) are used to compare tumor growth between the different treatment groups to determine if the combination therapy results in a statistically significant delay in tumor growth compared to the individual agents.[4]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with chemotherapy is primarily attributed to its ability to induce redox stress within cancer cells.
Redox Modulation
This compound disrupts the intracellular redox balance by targeting and inhibiting antioxidant enzymes like thioredoxin reductase.[2] This leads to an accumulation of reactive oxygen species (ROS), which can damage cellular components and sensitize cancer cells to the effects of chemotherapy.
Caption: Mechanism of this compound Induced Redox Stress.
Modulation of the Akt Signaling Pathway
Preclinical studies have revealed a specific interaction with the Akt signaling pathway. This compound treatment can lead to an increase in the phosphorylation of Akt, a pro-survival protein.[5] This appears to be a protective response by the cancer cells. When this compound is combined with agents that inhibit Akt phosphorylation (such as certain targeted therapies or even some conventional chemotherapies like docetaxel), this protective mechanism is overcome, leading to a synergistic increase in apoptosis.[5]
Caption: this compound and Akt Inhibitor Synergy.
Conclusion
The available preclinical data strongly suggest that this compound can act as a potent chemosensitizer, exhibiting synergistic anti-tumor effects when combined with a variety of chemotherapy agents. The primary mechanism of this synergy appears to be the induction of oxidative stress through the inhibition of thioredoxin reductase and the modulation of the Akt signaling pathway. These findings provide a strong rationale for the continued clinical investigation of this compound in combination chemotherapy regimens. Further research is warranted to explore the full range of chemotherapeutic agents with which this compound may synergize and to further elucidate the underlying molecular mechanisms.
References
- 1. Facebook [cancer.gov]
- 2. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The novel expanded porphyrin, motexafin gadolinium, combined with [90Y]ibritumomab tiuxetan for relapsed/refractory non-Hodgkin's lymphoma: preclinical findings and results of a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Expanded Porphyrin, Motexafin Gadolinium, Combined with Ytrrium-90 Ibritumomab Tiuxetan for Relapsed/Refractory Non-Hodgkin Lymphoma: Pre-Clinical Findings and Results of a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profile of GD-Tex Versus Other Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of GD-Tex, a novel gadolinium-based contrast agent, with other commonly used contrast agents, including gadolinium-based contrast agents (GBCAs) and iodinated contrast media. This document is intended to provide an objective overview supported by available preclinical and clinical data to inform researchers and drug development professionals.
Executive Summary
The selection of a contrast agent for diagnostic imaging hinges on a balance between efficacy and safety. This compound (gadolinium texaphyrin) has emerged as a potential radiation sensitizer that also functions as an MRI contrast agent. Understanding its safety profile in relation to established agents is therefore critical. The primary dose-limiting toxicity of this compound identified in early clinical trials is reversible renal injury at high doses. This profile differs from other GBCAs where concerns have centered on gadolinium deposition in tissues, including the brain, and the rare but serious condition of nephrogenic systemic fibrosis (NSF) in patients with pre-existing renal impairment. Iodinated contrast media, on the other hand, are primarily associated with contrast-induced acute kidney injury (CI-AKI). This guide synthesizes the available data to facilitate a comparative understanding of these agents.
Comparative Safety Data
Direct head-to-head comparative studies detailing the safety profile of this compound against other specific contrast agents are limited in the public domain. However, a comparative overview can be constructed from existing clinical trial data for this compound and extensive data available for other commercially available contrast agents.
Table 1: Comparative Safety Profile of this compound and Other Contrast Agents
| Feature | This compound | Macrocyclic GBCAs (e.g., Gadobutrol) | Linear GBCAs (e.g., Gadopentetate Dimeglumine) | Iodinated Contrast Media |
| Primary Safety Concern | Dose-dependent, reversible renal toxicity (acute tubular necrosis)[1][2][3][4] | Gadolinium deposition in tissues[5][6] | Higher risk of gadolinium deposition and NSF compared to macrocyclic agents[5][7] | Contrast-Induced Acute Kidney Injury (CI-AKI)[8] |
| Dose-Limiting Toxicity | Reversible acute tubular necrosis[2][3] | Not typically dose-limited in the same manner; concerns are with cumulative dose and deposition. | Not typically dose-limited in the same manner; concerns are with cumulative dose and deposition. | Renal toxicity is a key dose-limiting factor, especially in at-risk patients. |
| Maximum Tolerated Dose (MTD) in Humans | 22.3 mg/kg[1][2][3] | Standard clinical doses are well-tolerated; no defined MTD in the context of acute toxicity for imaging. | Standard clinical doses are well-tolerated; no defined MTD in the context of acute toxicity for imaging. | Dose is minimized in patients with renal impairment to reduce CI-AKI risk. |
| Recommended Maximum Single Dose | 16.7 mg/kg to obviate renal toxicity[1] | Varies by specific agent and indication. | Varies by specific agent and indication. | Varies by specific agent and procedure. |
| Risk of Nephrogenic Systemic Fibrosis (NSF) | Data not available, but as a gadolinium-based agent, caution in renal impairment is warranted. | Considered low risk. | Higher risk than macrocyclic agents, some are contraindicated in severe renal impairment. | Not a recognized risk. |
| Gadolinium Deposition | Data on long-term deposition is not extensively available. | Occurs, but to a lesser extent than linear agents.[6] | Higher levels of deposition compared to macrocyclic agents.[5] | Not applicable. |
| Common Adverse Events | Transient green discoloration of urine and skin at higher doses.[1] | Nausea, headache, dizziness, injection site reactions.[9] | Similar to macrocyclic GBCAs. | Nausea, vomiting, flushing, rash, pruritus. |
| Severe Adverse Events | Reversible Grade II/III acute renal failure at doses ≥ 22.3 mg/kg.[1] | Rare; includes anaphylactoid reactions.[9] | Rare; includes anaphylactoid reactions and NSF. | Rare; includes severe allergic reactions and life-threatening CI-AKI. |
Experimental Protocols
Assessment of Renal Toxicity in a Preclinical Animal Model
This protocol provides a general framework for evaluating the nephrotoxic potential of a contrast agent in a rodent model. This methodology is based on common practices in preclinical toxicology studies.
Objective: To assess the potential for renal toxicity of a test contrast agent following intravenous administration in rats.
Materials:
-
Test contrast agent (e.g., this compound)
-
Control contrast agent (e.g., a macrocyclic GBCA like gadobutrol)
-
Saline (vehicle control)
-
Sprague-Dawley rats (male and female, 8-10 weeks old)
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Reagents and kits for measuring serum creatinine, blood urea nitrogen (BUN), and urinary biomarkers of kidney injury (e.g., KIM-1, NGAL).
-
Histopathology supplies (formalin, paraffin, sectioning and staining equipment).
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 7 days.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle Control, Test Agent Low Dose, Test Agent High Dose, Control Agent). A typical group size is 8-10 animals per sex.
-
Dosing: Administer the contrast agents intravenously via the tail vein. Doses should be selected based on anticipated clinical exposure and previously determined toxicity data.
-
Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-dose) and daily thereafter.
-
Sample Collection:
-
Urine: Collect urine over a 24-hour period in metabolic cages at baseline (pre-dose) and at specified time points post-dose (e.g., 24, 48, 72 hours).
-
Blood: Collect blood samples via a suitable route (e.g., tail vein, saphenous vein) at baseline and at the same time points as urine collection.
-
-
Biochemical Analysis:
-
Analyze serum for creatinine and BUN levels.
-
Analyze urine for biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).
-
-
Necropsy and Histopathology:
-
At the end of the study (e.g., 72 hours or later for recovery assessment), euthanize the animals.
-
Perform a gross pathological examination of all major organs, with a focus on the kidneys.
-
Collect kidneys, weigh them, and fix them in 10% neutral buffered formalin.
-
Process the kidneys for histopathological examination. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for evidence of renal injury, such as tubular necrosis, vacuolization, and cast formation.
-
Data Analysis:
-
Compare the mean values of biochemical and urinary biomarkers between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Score histopathological findings and compare the incidence and severity of lesions across groups.
Visualization of Key Pathways and Workflows
To understand the potential mechanisms of contrast agent-induced nephrotoxicity, it is useful to visualize the key cellular events. The following diagram illustrates a generalized pathway of renal tubular cell injury that can be induced by nephrotoxic substances.
Caption: Generalized pathway of contrast agent-induced renal tubular injury.
The following diagram illustrates a typical experimental workflow for the preclinical assessment of contrast agent safety.
Caption: Preclinical workflow for assessing contrast agent nephrotoxicity.
References
- 1. Are gadolinium-based contrast media really safer than iodinated media for digital subtraction angiography in patients with azotemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on the renal toxicity of iodinated contrast drugs used in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Drug Safety Communication: FDA warns that gadolinium-based contrast agents (GBCAs) are retained in the body; requires new class warnings | FDA [fda.gov]
- 4. Gadolinium-Based Contrast Agent Use, Their Safety, and Practice Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. Gadolinium-Based Contrast Media Nephrotoxicity in Kidney Impairment: The Physio-Pathological Conditions for the Perfect Murder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic and Linear Gadolinium Based Contrast Agents for Adults Undergoing Magnetic Resonance Imaging: A Review of Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Safety of gadobutrol in over 23,000 patients: the GARDIAN study, a global multicentre, prospective, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Biomarker Validation for Glioblastoma Treatment Response: A-Standard (Temozolomide) vs. GD-Tex (Investigational)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established biomarkers for the standard-of-care chemotherapy, Temozolomide (TMZ), and a hypothetical new investigational treatment, GD-Tex, for Glioblastoma (GBM). The objective is to offer a framework for biomarker validation by presenting established methods alongside a plausible model for a novel therapeutic agent.
Introduction to Glioblastoma and Treatment Modalities
Glioblastoma is the most aggressive primary brain tumor in adults, with a challenging prognosis. The standard treatment regimen involves surgical resection followed by radiotherapy and concomitant and adjuvant chemotherapy with Temozolomide (TMZ)[1][2]. TMZ is an alkylating agent that induces DNA damage in tumor cells[3][4][5]. However, treatment response to TMZ is variable and is often predicted by specific molecular biomarkers within the tumor.
This compound is a hypothetical, next-generation therapeutic designed to target the novel "Glio-Dystrophin (GD)" signaling pathway, which is implicated in tumor cell proliferation and invasion. This guide will compare the validation of biomarkers for TMZ with a proposed set of biomarkers for this compound.
Table 1: Comparison of Predictive Biomarkers for TMZ and this compound
| Feature | A-Standard: Temozolomide (TMZ) | Investigational: this compound |
| Primary Biomarker | MGMT Promoter Methylation | GD-Pathway Activation Score (GD-PAS) |
| Secondary Biomarkers | IDH1/2 Mutations, Mismatch Repair (MMR) Status | This compound Response Signature (GDRS-5) |
| Biomarker Type | Epigenetic, Genetic | Protein Phosphorylation, Gene Expression |
| Sample Type | Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue | Fresh Frozen or FFPE Tumor Tissue |
| Predictive Value | MGMT methylation is associated with improved response and survival to TMZ.[3][6][7] | High GD-PAS is hypothesized to predict sensitivity to this compound. |
| Clinical Utility | Guides decisions on the use of alkylating agent chemotherapy.[6][7] | Stratifies patients for clinical trials and potential future treatment with this compound. |
Experimental Protocols and Methodologies
Biomarkers for Temozolomide (A-Standard)
1. MGMT Promoter Methylation
-
Objective: To determine the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter. Silencing of MGMT by methylation prevents the repair of TMZ-induced DNA damage, thus predicting a better response.[3][5]
-
Methodology: Methylation-Specific PCR (MSP) / Pyrosequencing
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue sections. Tumor-rich areas are selected to ensure high tumor DNA content.[4]
-
Bisulfite Conversion: The extracted DNA undergoes bisulfite treatment, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.[3][4]
-
PCR Amplification: The treated DNA is amplified using primers specific for either the methylated or unmethylated MGMT promoter sequence.
-
Analysis (Pyrosequencing): This quantitative method provides the percentage of methylation at specific CpG sites within the MGMT promoter, offering a more detailed analysis than traditional MSP. A cutoff of >10% average methylation is often used to classify a tumor as methylated.[5]
-
2. IDH1/2 Mutation Status
-
Objective: To detect mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes. IDH mutations are a strong prognostic factor in glioma, generally associated with a better prognosis.[8][9]
-
Methodology: Immunohistochemistry (IHC) and DNA Sequencing
-
IHC Screening: A monoclonal antibody specific for the most common IDH1 mutation (R132H) is used to stain FFPE tissue sections. A positive cytoplasmic stain in tumor cells indicates the presence of the mutation.[9][10] This method detects about 90% of IDH mutations.[11]
-
DNA Sequencing: For cases that are negative by IHC, particularly in lower-grade gliomas, DNA sequencing (Sanger or Next-Generation Sequencing - NGS) is performed to detect less common IDH1 and IDH2 mutations.[9]
-
3. Mismatch Repair (MMR) Status
-
Objective: To assess the integrity of the DNA mismatch repair system. MMR deficiency (MMRd) can influence tumor response to therapy and is a biomarker for immunotherapy.
-
Methodology: Immunohistochemistry (IHC)
-
Protein Expression Analysis: IHC is used to detect the expression of the four key MMR proteins: MLH1, MSH2, MSH6, and PMS2.
-
Interpretation: Loss of expression of one or more of these proteins in the tumor cells (with intact expression in internal controls like stromal cells) indicates MMR deficiency.[12]
-
NGS Confirmation: In some cases, NGS can be used to identify pathogenic variants in the MMR genes.[12][13]
-
Proposed Biomarkers for this compound (Investigational)
1. GD-Pathway Activation Score (GD-PAS)
-
Objective: To quantify the activation state of the hypothetical Glio-Dystrophin (GD) signaling pathway, which this compound is designed to inhibit.
-
Methodology: Multiplex Immunofluorescence (mIF)
-
Sample Preparation: FFPE tumor sections are prepared for staining.
-
Antibody Staining: Slides are incubated with a panel of fluorescently-labeled antibodies against key phosphorylated proteins in the GD pathway (e.g., pGD-Receptor, pGD-Kinase1, pGD-Kinase2). A nuclear counterstain (e.g., DAPI) is included.
-
Imaging and Analysis: Stained slides are scanned using a high-plex imaging system. Image analysis software is used to quantify the intensity of each phosphoprotein signal on a single-cell level within the tumor.
-
Score Calculation: The GD-PAS is calculated using a proprietary algorithm that integrates the intensity and co-localization of the target phosphoproteins, resulting in a continuous score from 0 to 100. A score > 50 is considered "High" and predictive of response.
-
2. This compound Response Signature (GDRS-5)
-
Objective: To measure the expression level of a 5-gene signature associated with downstream effects of the GD pathway.
-
Methodology: RT-qPCR
-
RNA Extraction: Total RNA is extracted from FFPE or fresh-frozen tumor tissue.
-
Reverse Transcription: RNA is converted to cDNA.
-
Quantitative PCR: The expression levels of the 5 target genes (e.g., GD-T1 to GD-T5) and two housekeeping genes for normalization are quantified using real-time PCR.
-
Signature Score: A weighted algorithm combines the normalized expression values (ΔCt) of the 5 genes into a single GDRS-5 score. A high score is hypothesized to correlate with this compound resistance.
-
Visualizations: Pathways and Workflows
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. BIOM-28. PROGNOSTIC BIOMARKERS IN GLIOBLASTOMA PATIENTS TREATED WITH TEMOZOLOMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Molecular Diagnostics Lab - MGMT Promoter Methylation Status | MD Anderson Cancer Center [mdanderson.org]
- 4. Test Details - MGMT Methylation [knightdxlabs.ohsu.edu]
- 5. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 6. Role of Biomarkers in the Clinical Management of Glioblastomas: What are the Barriers and How Can We Overcome Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylguanine methyltransferase (MGMT) promoter methylation assay | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 8. endbraincancer.org [endbraincancer.org]
- 9. oncologypro.esmo.org [oncologypro.esmo.org]
- 10. Detection of IDH1 mutation in human gliomas: comparison of immunohistochemistry and sequencing | springermedicine.com [springermedicine.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Guide to GD-Tex in Clinical Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical studies involving GD-Tex (motexafin gadolinium), a tumor-selective radiation sensitizer. It is designed to offer an objective comparison of its performance with alternative treatments, supported by available experimental data.
Performance of this compound in Clinical Trials
This compound has been evaluated in several clinical trials, primarily as an adjunct to radiation therapy. The following tables summarize the quantitative outcomes from a pivotal Phase III randomized trial in patients with brain metastases. The comparator is whole-brain radiation therapy (WBRT) alone.
Table 1: Efficacy of this compound with Whole-Brain Radiation Therapy (WBRT) in Patients with Brain Metastases
| Outcome Measure | This compound + WBRT | WBRT Alone | p-value | Hazard Ratio (HR) | Citation |
| All Patients | |||||
| Median Survival | 5.2 months | 4.9 months | 0.48 | - | [1] |
| Median Time to Neurologic Progression (ERC-determined) | 9.5 months | 8.3 months | 0.95 | - | [1] |
| Median Time to Neurologic Progression (Investigator-assessed) | 4.3 months | 3.8 months | 0.018 | - | [1][2] |
| Patients with Non-Small-Cell Lung Cancer (NSCLC) | |||||
| Median Time to Neurologic Progression (ERC-determined) | 15.4 months | 10.0 months | 0.12 | 0.78 | [3] |
| Median Time to Neurologic Progression (Investigator-assessed) | 5.5 months | 3.7 months | 0.025 | - | [1][2] |
| Time to Neurocognitive Progression | Tended to be improved | - | 0.057 | 0.78 | [3][4] |
ERC: Events Review Committee
Table 2: Safety Profile of this compound in Combination with WBRT (Grade 3+ Adverse Events)
| Adverse Event | This compound + WBRT | Citation |
| Liver Function Abnormalities | 5.5% | [3] |
| Asthenia (Weakness or Lack of Energy) | 4.0% | [3] |
| Hypertension | 4.0% | [3] |
Experimental Protocols
The following outlines a typical experimental protocol for a clinical trial evaluating this compound with WBRT, based on published study designs.
Phase III Randomized Trial Protocol for this compound in Brain Metastases
1. Patient Population:
2. Randomization:
-
Patients are randomly assigned to one of two treatment arms:
3. Treatment Regimen:
4. Monitoring and Follow-up:
-
Neurocognitive Function: Monthly testing for memory, executive function, and fine motor skills.[4]
-
Neurologic Progression: Assessed regularly by both investigators and a blinded events review committee.[1][2]
-
Tumor Response: Evaluated using magnetic resonance imaging (MRI). This compound is detectable by MRI, which can help confirm its selective accumulation in tumors.[6][7]
-
Safety: Monitoring for adverse events, with a focus on liver toxicity.[3][5]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
This compound functions as a redox mediator, catalyzing the oxidation of intracellular reducing molecules to generate reactive oxygen species (ROS). This increase in oxidative stress triggers the mitochondrial pathway of apoptosis.[8][9][10]
Caption: this compound induces apoptosis via ROS production and the mitochondrial pathway.
Experimental Workflow for a this compound Clinical Trial
The following diagram illustrates the typical workflow for a patient enrolled in a clinical trial of this compound.
Caption: Workflow of a randomized clinical trial comparing this compound + WBRT to WBRT alone.
References
- 1. Survival and neurologic outcomes in a randomized trial of motexafin gadolinium and whole-brain radiation therapy in brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Motexafin gadolinium combined with prompt whole brain radiotherapy prolongs time to neurologic progression in non-small-cell lung cancer patients with brain metastases: results of a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurocognitive function and progression in patients with brain metastases treated with whole-brain radiation and motexafin gadolinium: results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter phase Ib/II trial of the radiation enhancer motexafin gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Motexafin gadolinium induces mitochondrially-mediated caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Motexafin gadolinium induces oxidative stress and apoptosis in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Motexafin gadolinium generates reactive oxygen species and induces apoptosis in sensitive and highly resistant multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidance for Motexafin Gadolinium (GD-Tex)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Motexafin Gadolinium, also known as GD-Tex. The following procedures are based on available safety data for gadolinium compounds and general best practices for handling chemical agents in a laboratory setting, as a specific Safety Data Sheet (SDS) for Motexafin Gadolinium is not publicly available.
Personal Protective Equipment (PPE) Protocol
Due to the absence of specific quantitative exposure limits for this compound, a comprehensive approach to PPE is mandatory to minimize exposure. The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over primary eye protection when there is a risk of splashes or aerosol generation. | Protects eyes from splashes, and particulates. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). Consult manufacturer's compatibility charts for specific breakthrough times if available for similar compounds. | Prevents dermal absorption. Regularly inspect gloves for tears or degradation and change them frequently. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | Protects skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a potential for aerosol generation or if handling the powder form outside of a certified chemical fume hood. The type of respirator (e.g., N95, or a chemical cartridge respirator) should be determined by a risk assessment. | Prevents inhalation of airborne particles or aerosols. |
| Foot Protection | Closed-toe, closed-heel shoes constructed of a durable material. | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
Adherence to the following operational procedures is essential to ensure a safe laboratory environment when working with this compound.
2.1. Engineering Controls:
-
All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
2.2. Procedural Guidance:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid form, do so within the fume hood. Use a dedicated spatula and weighing vessel.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, bench paper, etc.), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.
3.2. Disposal Procedure:
-
All waste containers must be kept closed when not in use.
-
Store waste in a designated satellite accumulation area.
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures.
Experimental Protocols Cited
While a specific, detailed experimental protocol for handling this compound is not provided in publicly available literature, a study on its synthesis highlights the use of personal protective equipment and necessary safety precautions when handling precursor chemicals.[1][2] The synthesis involves reagents that are corrosive and flammable, underscoring the importance of conducting all work in a certified chemical fume hood with appropriate PPE.[1][2]
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
